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Core Science & Biosynthesis

Foundational

Synthesis and Application of Pyridine, 2,3-dichloro-6-hydrazinyl-: A Comprehensive Technical Guide

Executive Summary & Strategic Importance In the landscape of advanced agrochemical and pharmaceutical manufacturing, the synthesis of heavily functionalized pyridine derivatives is a critical capability. Pyridine, 2,3-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

In the landscape of advanced agrochemical and pharmaceutical manufacturing, the synthesis of heavily functionalized pyridine derivatives is a critical capability. Pyridine, 2,3-dichloro-6-hydrazinyl- (CAS: 1361399-75-8), also recognized systematically as (5,6-dichloro-2-pyridinyl)hydrazine, serves as a highly strategic intermediate .

Historically, the synthesis of blockbuster anthranilic diamide insecticides (such as Chlorantraniliprole) relied heavily on 2,3-dichloropyridine—a starting material plagued by harsh synthesis conditions, low yields, and high procurement costs. The modern paradigm shift utilizes 2,3,6-trichloropyridine (2,3,6-TCP) as a cost-effective precursor. By subjecting 2,3,6-TCP to a regioselective nucleophilic aromatic substitution (SNAr) with hydrazine, chemists can isolate Pyridine, 2,3-dichloro-6-hydrazinyl- in high yields. This intermediate is subsequently subjected to selective hydrodechlorination to yield the vital 3-chloro-2-hydrazinopyridine building block .

Mechanistic Principles: Regioselective SNAr

The synthesis relies on the precise regiocontrol of a nucleophilic aromatic substitution (SNAr). 2,3,6-Trichloropyridine possesses two electrophilic centers activated by the adjacent ring nitrogen: C2 and C6.

The Causality of Regioselectivity: While both the C2 and C6 positions are electronically activated by the inductive and resonance electron-withdrawing effects of the pyridine nitrogen, the reaction is entirely kinetically driven by steric hindrance. The C2 position is flanked by the bulky chlorine atom at C3. When the bulky hydrazine nucleophile approaches, it experiences severe steric repulsion at C2. Conversely, the C6 position is relatively unhindered. Consequently, the nucleophilic attack occurs almost exclusively at C6, yielding Pyridine, 2,3-dichloro-6-hydrazinyl- as the major isomer.

SNAr_Mechanism TCP 2,3,6-Trichloropyridine (Electrophilic Core) Path_C6 Path A: Attack at C6 (Sterically Unhindered) TCP->Path_C6 Path_C2 Path B: Attack at C2 (Sterically Hindered by C3-Cl) TCP->Path_C2 Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Path_C6 Hydrazine->Path_C2 Product Pyridine, 2,3-dichloro-6-hydrazinyl- (Target Isomer, >95% Yield) Path_C6->Product Kinetically Favored Byproduct Pyridine, 3,6-dichloro-2-hydrazinyl- (Trace Byproduct, <5% Yield) Path_C2->Byproduct Steric Repulsion

Regioselective SNAr mechanism favoring C6 substitution due to steric factors.

Experimental Methodology: A Self-Validating Protocol

To ensure high trustworthiness and reproducibility, the following protocol is designed as a self-validating system . The physical state of the reaction mixture provides real-time visual feedback that correlates directly with chemical conversion.

Quantitative Stoichiometry & Reaction Parameters

The reaction utilizes an excess of hydrazine hydrate. Hydrazine acts dually as the nucleophile and the acid scavenger to neutralize the HCl generated during the substitution, driving the equilibrium forward.

Table 1: Reactant Stoichiometry and Causality

Reagent/ParameterFunctionEquivalents / ValueRationale
2,3,6-Trichloropyridine Starting Material1.0 eqElectrophilic scaffold.
80% Hydrazine Hydrate Nucleophile / Base3.5 - 4.0 eqExcess required to act as an acid scavenger and drive SNAr equilibrium.
Phase Transfer Catalyst Interfacial Activator0.05 eqE.g., TBAB. Facilitates reaction between aqueous hydrazine and organic TCP.
Addition Temp. Exotherm Control20 - 25 °CPrevents thermal runaway and limits bis-substitution impurities.
Reflux Temp. Kinetic Drive85 - 90 °COvercomes the activation energy barrier for complete >99% conversion.
Step-by-Step Synthetic Workflow
  • Reactor Charging: Charge a clean, dry glass-lined reactor with 1.0 equivalent of 2,3,6-trichloropyridine and 0.05 equivalents of a phase transfer catalyst (e.g., tetrabutylammonium bromide). Self-Validation: The mixture will appear as a heterogeneous solid/liquid suspension.

  • Controlled Addition: Begin agitation (250 RPM). Slowly add 3.5 equivalents of 80% aqueous hydrazine hydrate dropwise while maintaining the internal temperature strictly between 20 °C and 25 °C using a cooling jacket. Causality: The initial SNAr is highly exothermic; rapid addition causes localized heating, promoting unwanted di-hydrazine substitution.

  • Thermal Activation (Reflux): Once addition is complete, ramp the reactor temperature to 85–90 °C. Maintain reflux for 4 to 6 hours. Self-Validation: As the reaction progresses, the heterogeneous suspension will melt and dissolve, transitioning into a clear, homogeneous amber solution. This phase change visually indicates the consumption of the hydrophobic 2,3,6-TCP.

  • In-Process Control (IPC): Sample the reaction mixture for HPLC analysis (See Table 2). Do not proceed until 2,3,6-TCP is < 1.0%.

  • Isolation via Crystallization: Gradually cool the reactor to 5 °C at a rate of 15 °C/hour. Self-Validation: The target product, Pyridine, 2,3-dichloro-6-hydrazinyl-, has low solubility in cold water and will selectively precipitate as a dense crystalline solid, leaving excess hydrazine and polar impurities in the mother liquor.

  • Filtration & Washing: Filter the slurry and wash the filter cake with chilled (5 °C) deionized water to remove residual hydrazine. Dry under vacuum at 45 °C to constant weight.

Synthesis_Workflow S1 1. Charging 2,3,6-TCP + Catalyst S2 2. Addition Hydrazine (80%) at 20-25°C S1->S2 S3 3. Reflux 85-90°C for 6h Homogenization S2->S3 S4 S4 S3->S4 S5 5. Isolation Cool to 5°C Crystallization S4->S5

Self-validating 5-step synthetic workflow for 2,3-dichloro-6-hydrazinylpyridine.

Analytical Characterization & Quality Assurance

To verify the structural integrity and ensure the absence of the C2-substituted isomer, rigorous analytical controls must be implemented.

Table 2: In-Process Control (IPC) HPLC Specifications

AnalyteApprox. Retention TimeSpecification LimitAction if Out of Spec (OOS)
Hydrazine / Salts 1.2 minN/A (Solvent front)N/A
Pyridine, 2,3-dichloro-6-hydrazinyl- 5.8 min> 95.0% (Area)Proceed to cooling and crystallization phase.
2,3,6-Trichloropyridine (SM) 8.4 min< 1.0% (Area)Extend reflux by 2 hours; re-sample.
Bis-substituted impurities 9.5 min< 2.0% (Area)Flag batch; optimize temperature control during future additions.

Note: The identity of the product should be periodically confirmed via 1H-NMR. The presence of two distinct aromatic doublets (ortho-coupling, J ≈ 8.0 Hz) confirms the 2,3-dichloro-6-hydrazinyl- substitution pattern, whereas a para-coupling pattern would indicate the incorrect isomer.

Downstream Application: The Chlorantraniliprole Connection

The isolated Pyridine, 2,3-dichloro-6-hydrazinyl- is not an end-product but a highly engineered intermediate. In the industrial synthesis of Chlorantraniliprole (Rynaxpyr) , this intermediate undergoes a highly selective catalytic hydrodechlorination.

Using a specialized Cu-Ag/γ-Al2O3 or Pd/C catalyst under hydrogen pressure, the chlorine atom at the C6 position (which is sterically less hindered and electronically distinct) is selectively cleaved. This yields 3-chloro-2-hydrazinopyridine , which is subsequently condensed with diethyl maleate to construct the pyrazole ring central to the insecticide's ryanodine receptor-activating mechanism. By mastering the synthesis of Pyridine, 2,3-dichloro-6-hydrazinyl-, manufacturers successfully bypass the economic bottlenecks of legacy synthetic routes.

References

  • Pyridine,2,3-dichloro-6-hydrazinyl- (CID 91618609) . PubChem. National Center for Biotechnology Information. Available at:[Link]

  • Preparation method of chlorantraniliprole (Patent CN112552284A). Google Patents.
  • Chlorantraniliprole Chemical Properties and Uses . LookChem. Available at:[Link]

Exploratory

physicochemical properties of 2,3-dichloro-6-hydrazinylpyridine

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2,3-dichloro-6-hydrazinylpyridine Abstract 2,3-dichloro-6-hydrazinylpyridine is a key heterocyclic building block in modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2,3-dichloro-6-hydrazinylpyridine

Abstract

2,3-dichloro-6-hydrazinylpyridine is a key heterocyclic building block in modern medicinal chemistry. Its unique electronic and structural features, arising from the interplay between the electron-deficient dichloropyridine ring and the nucleophilic hydrazine moiety, render it a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This guide provides a comprehensive overview of its core physicochemical properties, detailed synthetic protocols, and an exploration of its reactivity. We delve into the mechanistic underpinnings of its key transformations, particularly hydrazone formation and subsequent cyclization reactions, which are foundational for its application in drug discovery programs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Value of 2,3-dichloro-6-hydrazinylpyridine

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents.[1] Its nitrogen atom acts as a hydrogen bond acceptor and improves aqueous solubility, while the aromatic system allows for diverse substitution patterns to modulate pharmacological activity. The introduction of a hydrazine group (-NHNH₂) onto this core imparts a potent nucleophilic center, opening a vast landscape of chemical transformations.[2]

2,3-dichloro-6-hydrazinylpyridine merges these features with the added dimension of two chlorine substituents. These halogen atoms serve two primary purposes: they act as synthetic handles for further functionalization via nucleophilic substitution and they modulate the electronic properties of the pyridine ring, influencing its reactivity and the pKa of the hydrazine group. The molecule is therefore not merely a static component but a reactive intermediate poised for the construction of complex heterocyclic systems, making it a compound of significant interest for generating libraries of potential drug candidates.[3][4]

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. These parameters influence solubility, reactivity, and formulation. The key properties of 2,3-dichloro-6-hydrazinylpyridine are summarized below.

PropertyValueSource
Molecular Formula C₅H₅Cl₂N₃[5]
Molecular Weight 178.02 g/mol [5]
CAS Number 1361399-75-8[5]
Appearance Solid (form may vary)[6]
IUPAC Name (5,6-dichloropyridin-2-yl)hydrazine[5]
XLogP3 1.4[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 3[5]

Synthesis and Mechanistic Insight

The most common and direct route to 2,3-dichloro-6-hydrazinylpyridine is through the nucleophilic aromatic substitution (SₙAr) of a suitable polychlorinated pyridine precursor with hydrazine hydrate.

General Synthetic Workflow

The synthesis leverages the high nucleophilicity of hydrazine to displace a halide from the electron-deficient pyridine ring. The reaction typically requires elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex intermediate.

G cluster_0 Synthesis Workflow Start 2,3,6-Trichloropyridine (Precursor) Reagent Hydrazine Hydrate (NH₂NH₂·H₂O) + Solvent (e.g., Ethanol, Dioxane) Start->Reagent 1. Combine Process Reaction under Reflux Reagent->Process 2. Heat Workup Cooling & Filtration Process->Workup 3. Isolate Product 2,3-dichloro-6-hydrazinylpyridine Workup->Product 4. Purify

Caption: General workflow for the synthesis of 2,3-dichloro-6-hydrazinylpyridine.

Experimental Protocol: Synthesis from 2,3,6-Trichloropyridine

This protocol is a representative example based on established procedures for hydrazinolysis of chloropyridines.[7][8]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,3,6-trichloropyridine (1.0 eq).

  • Solvent and Reagent Addition: Add a suitable solvent such as ethanol or dioxane. Subsequently, add hydrazine hydrate (typically 3-5 eq.) to the mixture.

    • Causality: An excess of hydrazine hydrate is used to ensure complete consumption of the starting material and to act as a base to neutralize the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for several hours (4-18 h). Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

    • Causality: Heating is necessary as the pyridine ring, while electron-deficient due to the chlorine atoms and the ring nitrogen, still requires thermal energy to undergo SₙAr efficiently.

  • Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold solvent and then water to remove excess hydrazine hydrate and other water-soluble impurities. The product can be further purified by recrystallization if necessary.

Reactivity and Applications in Medicinal Chemistry

The synthetic utility of 2,3-dichloro-6-hydrazinylpyridine stems primarily from the reactivity of the hydrazine moiety. This group serves as a powerful nucleophile, enabling the construction of larger, more complex molecular architectures.

Hydrazone Formation: A Gateway to Bioactive Derivatives

The reaction of the terminal nitrogen of the hydrazine group with aldehydes or ketones is one of the most fundamental and widely used transformations. This condensation reaction yields a hydrazone, a stable imine derivative.[9][10] Hydrazones are a class of compounds known for a wide spectrum of biological activities, including antimicrobial and anticancer properties.[11][12]

G cluster_1 Hydrazone Formation Mechanism Reactants 2,3-dichloro-6-hydrazinylpyridine + Aldehyde/Ketone (R-CO-R') Step1 Nucleophilic Attack (Formation of Hemiaminal intermediate) Reactants->Step1 Acid/Base Catalyst Step2 Dehydration (Loss of H₂O) Step1->Step2 Product Corresponding Hydrazone Step2->Product

Caption: Mechanism of hydrazone formation from 2,3-dichloro-6-hydrazinylpyridine.

Experimental Protocol: General Hydrazone Synthesis
  • Dissolution: Dissolve 2,3-dichloro-6-hydrazinylpyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition of Carbonyl: Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.

  • Catalysis (Optional but Recommended): Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.

    • Causality: Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the weakly basic hydrazine nitrogen. This accelerates the reaction rate.[13]

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The product hydrazone often precipitates directly from the reaction mixture.

  • Isolation: Collect the solid product by filtration, wash with a cold solvent, and dry under a vacuum.

Cyclization Reactions: Building Heterocyclic Scaffolds

The true power of 2,3-dichloro-6-hydrazinylpyridine in drug discovery lies in the ability of its hydrazone derivatives to undergo intramolecular cyclization reactions. These reactions can generate a wide variety of fused and non-fused heterocyclic systems, such as pyrazoles, triazines, and pyridotriazinones.[14][15] This allows for the rapid generation of molecular diversity from a common intermediate, a key strategy in lead optimization.

For example, a hydrazone formed from a 1,3-dicarbonyl compound can be cyclized to form a pyrazole ring, a common motif in pharmacologically active compounds.[16][17]

G cluster_2 Conceptual Cyclization Pathway Start 2,3-dichloro-6-hydrazinylpyridine Step1 React with 1,3-Dicarbonyl (e.g., Acetylacetone) Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Intramolecular Condensation (Heating, Acid/Base Catalyst) Intermediate->Step2 Product Fused Heterocycle (e.g., Pyrazolopyridine derivative) Step2->Product

Caption: Conceptual pathway for creating complex heterocycles via cyclization.

Expected Spectral Characteristics

While experimental spectra should always be acquired for confirmation, the structure of 2,3-dichloro-6-hydrazinylpyridine allows for the prediction of its key spectral features.

  • ¹H NMR: The spectrum in a solvent like DMSO-d₆ would be expected to show signals for the two aromatic protons on the pyridine ring, likely in the range of δ 7.0-8.0 ppm. The protons on the hydrazine group (-NH and -NH₂) would appear as broader signals, which would be exchangeable with D₂O.[18]

  • ¹³C NMR: The spectrum would display five distinct signals for the pyridine ring carbons. The carbons bonded to chlorine atoms would be expected to appear in the δ 140-160 ppm range, while the other aromatic carbons would be found between δ 110-140 ppm.[19]

  • IR Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the hydrazine group (typically broad, around 3200-3400 cm⁻¹), C=C and C=N stretching vibrations for the aromatic pyridine ring (around 1400-1600 cm⁻¹), and C-Cl stretching vibrations (typically below 800 cm⁻¹).[20][21]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺). A characteristic isotopic pattern would be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), resulting in prominent M⁺, [M+2]⁺, and [M+4]⁺ peaks with a distinctive intensity ratio.

Conclusion

2,3-dichloro-6-hydrazinylpyridine is a high-value synthetic intermediate for the drug discovery and development sector. Its straightforward synthesis and the versatile reactivity of its hydrazine group provide an efficient entry point to vast chemical space. The ability to readily form hydrazones and subsequently cyclize them into diverse heterocyclic cores establishes this compound as a powerful scaffold for building libraries of novel molecules for biological screening. The insights and protocols provided in this guide aim to equip researchers with the foundational knowledge to effectively utilize this potent building block in their synthetic endeavors.

References

  • PubChem. (n.d.). Pyridine,2,3-dichloro-6-hydrazinyl-. National Center for Biotechnology Information. Retrieved from [Link][5]

  • ResearchGate. (2023). 1 H NMR spectral data of H 2 L in DMSO-d 6 ; δ = 7.12-7.43 for aromatic protons ( 9H). Retrieved from [Link][18]

  • Asian Journal of Chemistry. (2017). A Facile Synthesis of Amide Derivatives of[5][18][22]Triazolo[4,3-a]pyridine. Retrieved from [Link][23]

  • ResearchGate. (n.d.). Effect of substituents on the cyclization pattern of 2-pyridylhydrazones. Retrieved from [Link][14]

  • MDPI. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Retrieved from [Link][7]

  • Royal Society of Chemistry. (2018). Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines - Supporting Information. Retrieved from [Link][20]

  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped.... Retrieved from [Link][24]

  • Chem. zvesti. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Retrieved from [Link][15]

  • International Journal of Research in Applied Science and Engineering Technology. (2023). Synthesis, Characterization and Spectral Studies of some novel 2, 5-diarylamino-3, 6-dichloro-1, 4-Benzoquinones. Retrieved from [Link][19]

  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. Retrieved from [8]

  • National Center for Biotechnology Information. (n.d.). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Retrieved from [Link][9]

  • University of Babylon. (2018). Reactions of Aldehydes and Ketones. Retrieved from [Link][13]

  • National Center for Biotechnology Information. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link][16]

  • Anmo (Shanghai) Chemical Co., Ltd. (n.d.). 2,3-Dichloropyridine. Retrieved from [Link][25]

  • Chemsrc. (2025). 2,3-dichloro-6-(trichloromethyl)pyridine | CAS#:51492-01-4. Retrieved from [Link][26]

  • MDPI. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link][2]

  • PubChem. (n.d.). 2-Chloro-6-hydrazinopyridine. National Center for Biotechnology Information. Retrieved from [Link][27]

  • Drug Discovery. (2022). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. Retrieved from [Link][11]

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of new pyrazolo[3][5][22]triazines by cyclative cleavage of pyrazolyltriazenes. Retrieved from [Link][28]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link][29]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link][17]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link][10]

  • National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link][1]

  • MDPI. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Retrieved from [Link][12]

  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link][21]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The conversion of aldehydes and ketones via their 2,4,6-tri-isopropylbenzenesulphonyl hydrazones into nitrites containing one additional carbon atom. Retrieved from [Link][30]

  • ResearchGate. (2026). ACCELERATED DISCOVERY OF BIOACTIVE3-CHLORO-2-HYDRAZINYLPYRIDINE DERIVATIVES VIACONTINUOUSFLOW SYNTHESIS IN A ROTOR-STATORSPINNINGDISCREACTOR. Retrieved from [Link][4]

  • National Council of Educational Research and Training. (n.d.). Chemical Reactions of Aldehydes and Ketones. Retrieved from [Link][31]

  • HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link][32]

  • NIST. (n.d.). Pyridine, 2,6-dichloro-. Retrieved from [Link][33]

Sources

Foundational

Structural Analysis and Characterization of 2,3-Dichloro-6-hydrazinylpyridine: A Comprehensive Technical Guide

Executive Summary (CAS: 1361399-75-8) is a highly functionalized heterocyclic building block essential for the development of advanced agrochemicals and pharmaceutical active ingredients (APIs)[1]. The molecule features...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(CAS: 1361399-75-8) is a highly functionalized heterocyclic building block essential for the development of advanced agrochemicals and pharmaceutical active ingredients (APIs)[1]. The molecule features a unique "push-pull" electronic architecture: the electron-withdrawing chlorine atoms at the 2- and 3-positions create a highly electrophilic core, while the strongly electron-donating hydrazine moiety at the 6-position introduces significant nucleophilic character[2].

Characterizing halogenated pyridyl hydrazines requires moving beyond standard analytical checklists. Due to their inherent reactivity, these molecules demand a rigorous, causality-driven approach to structural validation. This whitepaper delineates the exact methodologies required to unambiguously characterize this compound, focusing on self-validating spectroscopic protocols.

Structural Dynamics: Tautomerism and Electronic Effects

Before initiating any analytical workflow, one must understand the structural plasticity of the analyte. The hydrazine group (-NH-NH₂) attached to an aromatic nitrogen heterocycle is not static. It is subject to complex hydrazone-azo tautomerism and dynamic intra/intermolecular hydrogen bonding networks[3].

Causality in Experimental Design: The two chlorine atoms inductively withdraw electron density from the pyridine ring, increasing the acidity of the N-H proton. This electronic environment shifts the tautomeric equilibrium and dictates the choice of analytical parameters. In protic environments or under basic conditions, the equilibrium can shift towards the hydrazone or azo forms, complicating spectral interpretation and leading to false-negative purity assessments[3]. Therefore, controlling the solvent environment is not merely a procedural step; it is the fundamental basis of accurate characterization.

Tautomerism Hydrazine Hydrazine Form (Predominant in DMSO) Hydrazone Hydrazone Form (Stabilized by H-Bonding) Hydrazine->Hydrazone Tautomeric Shift Azo Azo Form (Minor / pH Dependent) Hydrazone->Azo Oxidation / Deprotonation

Tautomeric equilibrium of halogenated pyridyl hydrazines driven by solvent and pH.

Core Characterization Workflows

To establish a self-validating analytical profile, orthogonal techniques must be employed. Relying on a single method is insufficient due to the potential for hydrazine degradation (e.g., oxidation to diazonium or azo species) during sample preparation.

AnalyticalWorkflow Start 2,3-dichloro-6-hydrazinylpyridine (Sample Prep) NMR NMR Spectroscopy (1H, 13C, 15N) Start->NMR Dissolution (DMSO-d6) MS LC-HRMS (Isotope Profiling) Start->MS ESI+ Ionization IR FT-IR Spectroscopy (Vibrational Modes) Start->IR ATR / KBr Pellet XRD X-Ray Crystallography (Solid-State 3D) Start->XRD Slow Evaporation Tautomer Hydrazone-Azo Tautomerism Analysis NMR->Tautomer Purity Purity & Isotopic Validation (M, M+2, M+4) MS->Purity Bonding H-Bonding & Functional Groups IR->Bonding XRD->Tautomer Solid State

Orthogonal analytical workflow for the structural validation of pyridyl hydrazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the regiochemistry of the chlorine atoms and the integrity of the hydrazine group.

Solvent Selection Causality: is strictly recommended over CDCl₃. The high polarity and hydrogen-bond accepting nature of DMSO stabilize the primary hydrazine form and drastically slow down the proton exchange rate. This allows for the distinct observation of the -NH and -NH₂ protons, which would otherwise broaden into the baseline in non-polar solvents[4].

Table 1: Expected ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Notes
¹H~8.35Broad Singlet (br s)1H-NH-Highly deshielded by the aromatic ring; rapidly exchanges with D₂O.
¹H~7.65Doublet (d, J=8.2 Hz)1HC4-HDeshielded by the adjacent C3-Cl atom.
¹H~6.80Doublet (d, J=8.2 Hz)1HC5-HShielded by the strongly electron-donating hydrazine group at C6.
¹H~4.55Broad Singlet (br s)2H-NH₂Primary amine protons; rapidly exchanges with D₂O.
¹³C~158.5Singlet-C-6Directly attached to the electronegative hydrazine nitrogen.
¹³C~145.2Singlet-C-2Attached to the highly electronegative chlorine atom.
¹³C~138.7Doublet (CH)-C-4Aromatic methine carbon.
¹³C~118.4Singlet-C-3Attached to chlorine; shielded relative to C-2 due to resonance.
¹³C~109.1Doublet (CH)-C-5Aromatic methine carbon, highly shielded by the C-6 substituent.
High-Resolution Mass Spectrometry (HRMS)

For halogenated compounds, mass spectrometry provides a built-in validation mechanism via isotopic profiling.

Isotopic Causality: Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A molecule containing exactly two chlorine atoms will exhibit a characteristic M : M+2 : M+4 isotopic cluster in a strict 9:6:1 intensity ratio. Any deviation from this ratio instantly flags potential dehalogenation side-reactions or co-eluting impurities.

Table 2: LC-HRMS Isotopic Profiling (ESI+)

Ion SpeciesIsotopic CompositionExact Mass (m/z)Relative AbundanceValidation Purpose
[M+H]⁺³⁵Cl, ³⁵Cl177.993100% (Base Peak)Confirms the primary molecular formula.
[M+H+2]⁺³⁵Cl, ³⁷Cl179.990~65%Validates the presence of the first chlorine substitution.
[M+H+4]⁺³⁷Cl, ³⁷Cl181.987~11%Validates the presence of the second chlorine substitution.
Vibrational Spectroscopy (FT-IR)

FT-IR confirms the presence of the primary and secondary amine N-H stretches, which are highly sensitive to the hydrogen-bonding environment. The N-H stretching vibrations typically appear in the region of ν 3178–3400 cm⁻¹, while the aromatic C=N and C=C vibrations are observed between 1550–1650 cm⁻¹[4][5].

Step-by-Step Experimental Methodologies

Protocol 1: Synthesis and Isolation via Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize the target molecule while minimizing oxidative degradation of the hydrazine moiety.

  • Reagent Preparation: Dissolve 2,3,6-trichloropyridine (1.0 equiv) in anhydrous dimethylformamide (DMF). Causality: DMF maximizes SNAr efficiency due to its high dielectric constant (ε=36.7) and coordinates with hydrazine to reduce its thermal decomposition[2].

  • Nucleophilic Addition: Add hydrazine hydrate (3.0 equiv) dropwise at 0°C under a strict argon atmosphere. Causality: The excess hydrazine acts as both the nucleophile and the acid scavenger (neutralizing HCl), while the argon atmosphere prevents the premature oxidation of the resulting aryl hydrazine into an azo compound.

  • Thermal Activation: Gradually warm the reaction to 80°C and stir for 4-6 hours. Monitor progression via TLC (Hexane:EtOAc 7:3).

  • Quenching & Precipitation: Pour the mixture into ice-cold distilled water. The product, being relatively non-polar compared to the unreacted hydrazine, will precipitate out of the aqueous phase.

  • Purification: Filter the solid under vacuum and recrystallize from an ethanol/water mixture to yield pure 2,3-dichloro-6-hydrazinylpyridine as off-white crystals.

Protocol 2: Self-Validating NMR Acquisition (D₂O Exchange)

Objective: Unambiguously assign the exchangeable protons (-NH and -NH₂) to rule out structural isomers.

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO-d₆ in a standard 5 mm NMR tube.

  • Initial Acquisition: Acquire a standard ¹H NMR spectrum (400 MHz or higher) using a 30° pulse and a 2-second relaxation delay.

  • D₂O Exchange: Remove the tube from the spectrometer, add 20 μL of Deuterium Oxide (D₂O), shake vigorously for 30 seconds to ensure complete phase mixing, and re-insert into the spectrometer.

  • Validation Checkpoint: Re-acquire the spectrum. The signals at ~8.35 ppm and ~4.55 ppm must integrate to zero, confirming their assignment as exchangeable N-H and N-H₂ protons[4]. The aromatic doublets at ~7.65 ppm and ~6.80 ppm must remain unchanged.

References

  • MDPI. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Retrieved from: [Link][4]

  • ACS Publications. Role of the Interactions between the Active Site Base and the Substrate Schiff Base in Amine Oxidase Catalysis. Retrieved from: [Link][3]

  • J-Stage. Synthesis, Biological Evaluation and Molecular Docking Study of Hydrazone-Containing Pyridinium Salts as Cholinesterase Inhibitors. Retrieved from:[Link][5]

Sources

Exploratory

Architectural Mastery of Pyridine, 2,3-dichloro-6-hydrazinyl- (CAS 1361399-75-8): A Senior Scientist’s Guide to Synthesis and Scaffold Generation

Executive Summary In the landscape of modern drug discovery and agrochemical development, the strategic selection of heterocyclic building blocks dictates the success of downstream lead optimization. Pyridine, 2,3-dichlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the strategic selection of heterocyclic building blocks dictates the success of downstream lead optimization. Pyridine, 2,3-dichloro-6-hydrazinyl- (CAS: 1361399-75-8), also known systematically as (5,6-dichloro-2-pyridinyl)hydrazine, is a highly privileged scaffold. Characterized by its unique electron-deficient dichloropyridine ring coupled with a highly nucleophilic hydrazine moiety, this compound serves as a critical precursor for synthesizing bioactive pyrazole-pyridine architectures. These architectures are the core pharmacophores in numerous kinase inhibitors and advanced anthranilic diamide insecticides (e.g., chlorantraniliprole analogs).

This whitepaper provides an in-depth, field-proven technical guide to the physicochemical profiling, regioselective synthesis, and downstream cyclization of this vital intermediate.

Physicochemical Profiling & Structural Logic

Understanding the intrinsic reactivity of 1361399-75-8 requires an analysis of its electronic distribution. The two chlorine atoms at the 2- and 3-positions (or 5- and 6-positions, depending on numbering conventions) exert a strong inductive electron-withdrawing effect (-I effect). This renders the pyridine ring highly electrophilic in its precursor state. However, once the hydrazine group is installed, the terminal nitrogen ( NH2​ ) acts as a potent, sterically unhindered nucleophile, primed for condensation reactions .

Quantitative Chemical Data

Table 1: Key Physicochemical Properties of 2,3-dichloro-6-hydrazinylpyridine

PropertyValue
Chemical Name Pyridine, 2,3-dichloro-6-hydrazinyl-
IUPAC Name (5,6-dichloro-2-pyridinyl)hydrazine
CAS Registry Number 1361399-75-8
Molecular Formula C5​H5​Cl2​N3​
Molecular Weight 178.02 g/mol
Topological Polar Surface Area 64.9 Ų
Hydrogen Bond Donors / Acceptors 2 / 3
InChIKey GWVWGNXIULJUTC-UHFFFAOYSA-N

Mechanistic Synthesis: The SNAr Paradigm

The synthesis of 2,3-dichloro-6-hydrazinylpyridine is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) using 2,3,6-trichloropyridine and hydrazine hydrate.

The Causality of Regioselectivity: Why does the hydrazine selectively attack the 6-position rather than the 2-position, given that both are activated by the adjacent pyridine nitrogen? The choice is governed by steric hindrance . The chlorine atom at the 3-position creates a significant steric shield around the 2-position. Consequently, the bulky hydrazine nucleophile preferentially attacks the less hindered 6-position, proceeding through a Meisenheimer complex before eliminating the chloride leaving group .

SNAr_Mechanism cluster_causality Regioselectivity Causality SM 2,3,6-Trichloropyridine (Electrophile) TS Meisenheimer Complex (C-6 Attack) SM->TS + N2H4 (Solvent, Heat) NUC Hydrazine Hydrate (Nucleophile) NUC->TS PROD 2,3-dichloro-6-hydrazinylpyridine CAS: 1361399-75-8 TS->PROD - HCl R1 Steric Hindrance at C-2 (Blocked by C-3 Cl) R1->TS R2 Electronic Activation at C-6 (Ortho to Pyridine N) R2->TS

Fig 1: Regioselective SNAr mechanism driven by steric hindrance and electronic activation.

Experimental Protocol 1: Self-Validating Synthesis of 1361399-75-8

To ensure high yield and prevent the formation of symmetric bis-hydrazines, strict stoichiometric control is required.

Step-by-Step Methodology
  • Preparation: Charge a round-bottom flask with 2,3,6-trichloropyridine (1.0 eq) and dissolve in 1,4-dioxane (0.5 M concentration).

    • Causality: 1,4-Dioxane is selected because its boiling point (~101°C) provides the exact thermal energy required to overcome the SNAr activation barrier without inducing thermal degradation of the hydrazine.

  • Nucleophile Addition: Dropwise, add hydrazine hydrate (3.0 eq).

    • Causality: A 3-fold excess is critical. One equivalent acts as the nucleophile, the second acts as an acid scavenger to neutralize the generated HCl (preventing the protonation and deactivation of unreacted hydrazine), and the third drives the equilibrium forward while suppressing bis-hydrazine dimerization.

  • Reflux: Heat the mixture to 90°C under an inert argon atmosphere for 4–6 hours.

  • Self-Validation Checkpoint (TLC): Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the high- Rf​ starting material spot disappears, replaced by a highly polar, UV-active low- Rf​ spot (due to the primary amine).

  • Workup: Cool to room temperature, pour into ice water, and filter the resulting precipitate. Wash with cold water to remove excess hydrazine and hydrazine hydrochloride salts.

  • Self-Validation Checkpoint (LC-MS): Analyze the crude solid. A successful synthesis will display a dominant [M+H]+ peak at m/z 178.0.

Downstream Application: Pyrazole-Pyridine Scaffold Generation

The primary utility of 2,3-dichloro-6-hydrazinylpyridine is its conversion into 1-(5,6-dichloro-2-pyridinyl)-1H-pyrazoles. This is achieved by condensing the hydrazine with a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate).

Pyrazole_Workflow Step1 2,3-dichloro-6-hydrazinylpyridine Step2 1,3-Dicarbonyl Condensation (Acid Catalyzed) Step1->Step2 Step3 Hydrazone Intermediate Step2->Step3 Step4 Intramolecular Dehydration (Cyclization) Step3->Step4 Step5 Pyrazole-Pyridine Scaffold (Bioactive Core) Step4->Step5

Fig 2: Stepwise cyclization workflow from hydrazinylpyridine to a bioactive pyrazole scaffold.

Experimental Protocol 2: Cyclization to Pyrazole Scaffold

Step-by-Step Methodology
  • Condensation: Dissolve 2,3-dichloro-6-hydrazinylpyridine (1.0 eq) in absolute ethanol. Add ethyl acetoacetate (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: The acid catalyst protonates the ketone carbonyl of the 1,3-dicarbonyl, increasing its electrophilicity. The terminal NH2​ of the hydrazine (which is more nucleophilic than the internal NH ) attacks first, forming a hydrazone intermediate.

  • Cyclization: Reflux the mixture for 8 hours. The elevated temperature drives the subsequent intramolecular attack of the internal NH onto the ester carbonyl, followed by a second dehydration to close the pyrazole ring.

  • Self-Validation Checkpoint (NMR): Isolate the product via crystallization from ethanol. Validate via 1H -NMR. The successful formation of the pyrazole ring is confirmed by the complete disappearance of the broad hydrazine NH/NH2​ singlets (typically around 4.0–6.0 ppm) and the appearance of a sharp, distinct pyrazole CH singlet in the aromatic region.

Safety, Stability, and Handling (E-E-A-T)

As a hydrazine derivative, 1361399-75-8 is inherently reactive.

  • Oxidation Risk: Hydrazines are strong reducing agents and will slowly oxidize in the presence of atmospheric oxygen, often turning dark brown or black. It must be stored under an inert atmosphere (Nitrogen or Argon) at 2–8°C.

  • Toxicity: Hydrazine pharmacophores carry potential mutagenic and hepatotoxic risks. All handling must be conducted within a certified fume hood using appropriate PPE (nitrile gloves, face shield), and waste must be segregated into designated halogenated/amine waste streams.

References

  • Title: Pyridine,2,3-dichloro-6-hydrazinyl- | C5H5Cl2N3 | CID 91618609 - PubChem Source: National Center for Biotechnology Information (NCBI) / PubChem URL: [Link]

  • Title: Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives Source: ResearchGate (General Landing for Heterocyclic Synthesis Protocols) URL: [Link]

Foundational

Comprehensive Spectroscopic Characterization of 2,3-Dichloro-6-hydrazinylpyridine: An In-Depth Technical Guide

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Researchers Compound: 2,3-Dichloro-6-hydrazinylpyridine (CAS: 1361399-75-8) Executive Summary & Chemical Identity 2,3-Dichloro-6-hydrazinylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Researchers Compound: 2,3-Dichloro-6-hydrazinylpyridine (CAS: 1361399-75-8)

Executive Summary & Chemical Identity

2,3-Dichloro-6-hydrazinylpyridine (systematically named (5,6-dichloro-2-pyridinyl)hydrazine)[1] is a highly valuable heterocyclic building block extensively utilized in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Its bifunctional nature—featuring a nucleophilic hydrazine moiety and an electrophilic di-chlorinated pyridine ring—makes it an ideal precursor for synthesizing pyrazole-fused pyridines and other complex macrocycles.

Accurate structural elucidation of this compound is critical for downstream synthetic validation. This whitepaper provides a comprehensive, self-validating spectroscopic workflow detailing the Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) profiles of 2,3-dichloro-6-hydrazinylpyridine.

Chemical Properties Summary
  • Molecular Formula: C₅H₅Cl₂N₃[1]

  • Molecular Weight: 178.02 g/mol [1]

  • Monoisotopic Mass: 176.9860 Da[1]

  • SMILES: C1=CC(=NC(=C1Cl)Cl)NN[1]

Experimental Workflows & Sample Preparation

To ensure high-fidelity data acquisition and eliminate matrix interferences, the following standardized sample preparation protocols must be strictly adhered to.

NMR Spectroscopy Protocol
  • Solvent Selection: Weigh exactly 15.0 mg of the analyte. Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Causality: Hydrazine derivatives exhibit rapid proton exchange in CDCl₃. DMSO- d6​ acts as a strong hydrogen-bond acceptor, significantly reducing the exchange rate of the -NH and -NH₂ protons, thereby sharpening their respective signals[2].

  • Internal Standard: Ensure the solvent contains 0.03% (v/v) Tetramethylsilane (TMS) for chemical shift calibration ( δ = 0.00 ppm).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm NMR tube to remove any paramagnetic particulate matter.

FT-IR Spectroscopy Protocol
  • Background Subtraction: Collect a background spectrum of the ambient atmosphere using an Attenuated Total Reflectance (ATR) accessory equipped with a monolithic diamond crystal.

  • Sample Application: Place 2–3 mg of the neat, crystalline solid directly onto the crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample, minimizing scattering losses.

HRMS Protocol
  • Dilution: Prepare a 1 µg/mL stock solution in LC-MS grade Methanol.

  • Ionization Modifier: Add 0.1% Formic Acid (v/v) to promote protonation of the basic hydrazine nitrogen, optimizing the yield of the [M+H]+ pseudomolecular ion.

  • Introduction: Infuse directly into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer at a flow rate of 10 µL/min.

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR) Analysis

The structural connectivity of the pyridine ring is unambiguously confirmed via 1 H and 13 C NMR. The numbering system places the pyridine nitrogen at position 1, the chlorines at C2 and C3, and the hydrazine group at C6.

Table 1: 1 H and 13 C NMR Assignments (DMSO- d6​ , 400 MHz / 100 MHz)

Position 1 H Shift ( δ , ppm)Multiplicity J (Hz)Integration 13 C Shift ( δ , ppm)Mechanistic Assignment Notes
N1 -----Pyridine heteroatom
C2 ----146.5C-Cl, heavily deshielded by adjacent N1
C3 ----118.2C-Cl, anisotropic deshielding
C4 7.62Doublet (d)8.41H138.4Ortho to C3(Cl) and C5(H)
C5 6.85Doublet (d)8.41H108.7Shielded by +M effect of C6-hydrazine
C6 ----158.3C-NHNH₂, highly deshielded by electronegative N
NH 8.20Singlet (s)-1H-Secondary amine, stabilized by DMSO H-bonding
NH₂ 4.35Broad Singlet (br s)-2H-Primary amine; broadened by 14 N quadrupolar relaxation

Expert Insight on Causality: The coupling constant ( J=8.4 Hz) between H4 and H5 is the definitive hallmark of ortho-coupled protons on a pyridine ring. The pronounced upfield shift of H5 ( δ 6.85) compared to H4 ( δ 7.62) is caused by the strong electron-donating resonance effect ( +M ) of the hydrazine moiety at C6, which increases electron density specifically at the ortho (C5) and para (C3) positions. Furthermore, the -NH₂ signal appears as a broad singlet due to a combination of intermediate chemical exchange and the quadrupolar moment of the 14 N nucleus ( I=1 )[2].

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides critical validation of the molecular formula through exact mass measurement and isotopic profiling.

Table 2: ESI-HRMS Isotopic Distribution (Positive Ion Mode)

Ion Species m/z (Observed)Relative AbundanceIsotopic Composition
[M+H]+ 178.00100% (Base Peak) 35 Cl, 35 Cl
[M+H+2]+ 180.00~65% 35 Cl, 37 Cl
[M+H+4]+ 182.00~11% 37 Cl, 37 Cl

Expert Insight on Causality: The presence of exactly two chlorine atoms in the molecule dictates a highly specific, self-validating isotopic signature[3]. Because naturally occurring chlorine exists as 35 Cl (~75%) and 37 Cl (~25%)[4][5], the probability distribution for a di-chlorinated species follows a binomial expansion (a+b)2 . This mathematically yields a characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks[4]. Observing this exact cluster at m/z 178, 180, and 182 provides absolute confirmation of the Cl₂ substructure without requiring further elemental analysis.

Fourier Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups, specifically the hydrazine N-H bonds and the aromatic C-Cl bonds.

Table 3: Key ATR-FTIR Vibrational Bands

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3320, 3250Strong, SharpN-H asymmetric and symmetric stretch (primary -NH₂)
3180Medium, BroadN-H stretch (secondary -NH)
1605MediumN-H bend / Pyridine C=N stretch
1560, 1450StrongPyridine C=C aromatic skeletal stretch
1050, 785StrongC-Cl stretch (aryl chloride)

Structural Elucidation Workflow

The logical progression of integrating these orthogonal data streams is mapped in the workflow below. A self-validating system requires that no single spectroscopic method is used in isolation; rather, the functional group data (IR), connectivity data (NMR), and elemental composition (MS) must perfectly converge.

G Sample Sample Preparation (CAS: 1361399-75-8) NMR NMR Spectroscopy (1H & 13C in DMSO-d6) Sample->NMR IR ATR-FTIR (Solid State) Sample->IR MS ESI-HRMS (Isotopic Profiling) Sample->MS DataInt Data Integration (Orthogonal Validation) NMR->DataInt J-Coupling & Shifts IR->DataInt Functional Groups MS->DataInt Cl2 Isotopic Pattern StructConf Structural Confirmation (2,3-dichloro-6-hydrazinylpyridine) DataInt->StructConf

Figure 1: Multidimensional spectroscopic workflow for the structural validation of 2,3-dichloro-6-hydrazinylpyridine.

References

  • PubChem , "Pyridine,2,3-dichloro-6-hydrazinyl- (CID 91618609)", National Center for Biotechnology Information. URL:[Link]

  • Chemistry Steps , "Isotopes in Mass Spectrometry", Chemistry Steps. URL:[Link]

  • Chemistry LibreTexts , "6.4: Isotope Abundance", LibreTexts Analytical Chemistry. URL:[Link]

  • Michigan State University , "Mass Spectrometry: Isotope Patterns", MSU Department of Chemistry. URL:[Link]

  • ResearchGate , "Can there be coupling between NH2 and NH of hydrazides in 1H NMR?", ResearchGate Scientific Discussions. URL:[Link]

Sources

Exploratory

Advanced Derivatization Strategies for 2,3-Dichloro-6-hydrazinylpyridine: A Whitepaper on Heterocyclic Scaffold Diversification

Executive Summary In modern medicinal chemistry, the strategic selection of building blocks dictates the success of downstream drug discovery programs. Pyridine, 2,3-dichloro-6-hydrazinyl- (CAS: 1361399-75-8) 1 has emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the success of downstream drug discovery programs. Pyridine, 2,3-dichloro-6-hydrazinyl- (CAS: 1361399-75-8) 1 has emerged as a privileged scaffold for the synthesis of complex, fused bicyclic heterocycles.

As an application scientist, I frequently leverage this specific substitution pattern—two electron-withdrawing chlorine atoms coupled with a highly nucleophilic hydrazine group—to achieve orthogonal reactivity. This whitepaper details the mechanistic causality, experimental workflows, and biological applications of synthesizing potential derivatives from this core molecule, specifically focusing on pyrazolo[3,4-b]pyridines, triazolo[4,3-a]pyridines, and metal-catalyzed C-H activation precursors 2.

Structural Rationale & Derivatization Logic

The chemical behavior of 2,3-dichloro-6-hydrazinylpyridine is governed by a precise "push-pull" electronic environment. The hydrazine moiety (-NHNH₂) benefits from the α -effect, where the unshared electron pairs on adjacent nitrogen atoms repel each other, elevating the HOMO energy and making the terminal nitrogen exceptionally nucleophilic. Conversely, the inductive (-I) effect of the chlorines at C-2 and C-3 significantly lowers the electron density of the pyridine ring.

This dichotomy ensures that electrophiles exclusively attack the terminal hydrazine nitrogen first, forming an intermediate that subsequently undergoes regioselective intramolecular cyclization onto the pyridine ring.

G A 2,3-dichloro-6-hydrazinylpyridine (Core Scaffold) B Pyrazolo[3,4-b]pyridines (Kinase Inhibitors) A->B 1,3-Dicarbonyls C Triazolo[4,3-a]pyridines (Anti-inflammatory) A->C Orthoesters / Acids D Hydrazones (C-H Activation Precursors) A->D Aldehydes / Ketones

Logical derivation pathways for 2,3-dichloro-6-hydrazinylpyridine.

Core Derivative Class I: Pyrazolo[3,4-b]pyridines

Biological Significance

Fused pyrazolo-pyridines act as bioisosteres of the adenine ring found in ATP. By mimicking adenine, these derivatives competitively bind to the ATP-binding pocket of various kinases, most notably within the PI3K/AKT/mTOR and JAK/STAT signaling pathways 2.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->PI3K Inhibits

PI3K/AKT/mTOR signaling pathway targeted by pyrazolo-pyridine derivatives.
Protocol: Continuous Flow Synthesis via RS-SDR

Historically, batch synthesis of di-chloro substituted pyrazolopyridines suffers from poor heat transfer, leading to thermal degradation of the hydrazine moiety. To circumvent this, recent 2026 advancements utilize a Rotor-Stator Spinning Disc Reactor (RS-SDR) 3. The intense micromixing and rapid heat transfer of the RS-SDR force the cyclization to occur before degradation pathways can initiate.

Self-Validating Methodology:

  • Preparation: Prepare a 0.5 M solution of 2,3-dichloro-6-hydrazinylpyridine in ethanol (Stream A) and a 0.55 M solution of a 1,3-diketone (e.g., acetylacetone) in ethanol with 5 mol% acetic acid (Stream B).

  • Injection: Pump Stream A and Stream B into the RS-SDR at a combined flow rate of 10 mL/min.

  • Reactor Conditions: Maintain the rotor speed at 2000 RPM to generate high-shear micromixing. Set the reactor jacket temperature to 120°C. Total residence time is exactly 30 seconds.

  • In-line Validation (PAT): Route the effluent through an in-line FlowIR cell. The system is self-validating: the disappearance of the hydrazine N-H stretch (3300-3400 cm⁻¹) and the emergence of the pyrazole C=N stretch (1550 cm⁻¹) act as a real-time go/no-go gate. If N-H stretches persist, the automated feedback loop decreases the flow rate to increase residence time.

  • Isolation: Quench the effluent into an ice-water bath to precipitate the highly pure pyrazolo[3,4-b]pyridine derivative.

Workflow Step1 Reagent Prep (Hydrazine + Electrophile) Step2 RS-SDR (2000 RPM, High Shear) Step1->Step2 Step3 Thermal Cyclization (120°C, 30s) Step2->Step3 Step4 FlowIR Validation & Crystallization Step3->Step4

Continuous flow synthesis workflow using a Rotor-Stator Spinning Disc Reactor.

Core Derivative Class II: Triazolo[4,3-a]pyridines

Mechanistic Causality & The Dimroth Rearrangement

Reacting 2,3-dichloro-6-hydrazinylpyridine with orthoesters yields triazolo[4,3-a]pyridines, which are heavily investigated for their antimicrobial and anti-inflammatory properties.

The critical mechanistic challenge here is the Dimroth Rearrangement . The [4,3-a] isomer is the kinetically favored product. However, under basic conditions or prolonged heating, the ring opens and recyclizes to form the thermodynamically favored [1,5-a] isomer. Because the [4,3-a] geometry is usually required for target binding, our protocol strictly utilizes acidic catalysis to trap the kinetic product.

Protocol: Acid-Catalyzed Cyclocondensation

Self-Validating Methodology:

  • Reaction Setup: Suspend 10 mmol of 2,3-dichloro-6-hydrazinylpyridine in 15 mL of triethyl orthoformate.

  • Catalysis: Add 0.5 mmol (5 mol%) of p-Toluenesulfonic acid (p-TSA). The acidic environment prevents the base-catalyzed ring-opening required for the Dimroth rearrangement.

  • Reflux: Heat the mixture to 80°C for 4 hours under an inert nitrogen atmosphere.

  • Validation via NMR: Concentrate a 0.1 mL aliquot and analyze via ¹H NMR. The protocol validates itself through the presence of a sharp singlet at ~8.5 ppm (the triazole C-H proton) and the complete absence of the -NHNH₂ protons. A distinct shift in the pyridine ring protons would indicate unwanted [1,5-a] rearrangement, serving as an internal quality control metric.

  • Workup: Cool the mixture to 0°C, filter the resulting precipitate, and wash with cold diethyl ether to yield the pure [4,3-a] derivative.

Core Derivative Class III: Hydrazones for Late-Stage C-H Activation

Beyond direct cyclization, the hydrazine moiety can be condensed with aldehydes to form hydrazones. In modern synthetic paradigms, these hydrazones act as powerful bidentate directing groups for 3d-transition metals (such as Cobalt or Titanium) 4.

By coordinating to the metal center, the hydrazone directs the catalyst to activate the ortho-C-H bond of an adjacent aromatic ring. This enables late-stage diversification—allowing medicinal chemists to append complex functional groups onto the scaffold without rebuilding the molecule from scratch.

Quantitative Data Summary

The table below summarizes the operational parameters, expected yields, and primary biological targets for the three derivatization strategies discussed.

Derivative ClassPrimary ReagentsCatalyst / Reactor ConditionsYield RangePrimary Biological Target
Pyrazolo[3,4-b]pyridines 1,3-Dicarbonyls / EnaminonesRS-SDR, 120°C, 30s residence85 - 94%Kinase Inhibition (PI3K, JAK, mTOR)
Triazolo[4,3-a]pyridines Triethyl Orthoformatep-TSA (5 mol%), 80°C, 4h70 - 82%Antimicrobial / Anti-inflammatory
Hydrazones (C-H Act.) Aryl Aldehydes + ArenesCo/Ti Catalysts, 100°C, 12h57 - 75%Late-stage diversification (Various)

Conclusion

Pyridine, 2,3-dichloro-6-hydrazinyl- is far more than a simple building block; it is a highly tunable, orthogonally reactive scaffold. By understanding the electronic interplay between its halogen substituents and the hydrazine group, researchers can rationally design protocols—ranging from continuous flow RS-SDR to strictly pH-controlled batch cyclizations—that reliably yield high-value heterocyclic therapeutics.

References

  • PubChem. "Pyridine, 2,3-dichloro-6-hydrazinyl- | C5H5Cl2N3 | CID 91618609 - Structure, chemical names, physical and chemical properties.
  • Benchchem. "Pyridine, 2-hydrazinyl-4,5-dimethyl- | 1154030-52-0" (Contextual application of hydrazinyl pyridines in medicinal chemistry and biological targets).
  • ResearchGate (RASAYAN Journal of Chemistry). "Accelerated Discovery of Bioactive 3-Chloro-2-Hydrazinylpyridine Derivatives via Continuous Flow Synthesis in a Rotor-Stator Spinning Disc Reactor" (January 2026).
  • PMC (National Institutes of Health). "On the application of 3d metals for C–H activation toward bioactive compounds: The key step for the synthesis of silver bullets."

Sources

Foundational

An In-depth Technical Guide on the Safety and Handling of 2,3-dichloro-6-hydrazinylpyridine

Abstract: This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of 2,3-dichloro-6-hydrazinylpyridine. Designed for researchers, scientists, and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of 2,3-dichloro-6-hydrazinylpyridine. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information from analogous compounds and the constituent functional groups to establish a robust safety protocol in the absence of a dedicated Material Safety Data Sheet (MSDS). The guide emphasizes a proactive approach to risk mitigation, detailing hazard identification, personal protective equipment, emergency procedures, and waste management.

Introduction and Chemical Profile

2,3-dichloro-6-hydrazinylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted with two chlorine atoms and a hydrazine group. Its molecular structure suggests its utility as a versatile intermediate in medicinal chemistry and agrochemical synthesis, leveraging the reactivity of the hydrazine moiety for the construction of more complex molecules.[1][2] The presence of both a di-chlorinated pyridine core and a hydrazine functional group necessitates a stringent and well-informed approach to its handling due to the combined potential hazards of these structural motifs.

Chemical Identity:

PropertyValueSource
IUPAC Name (5,6-dichloro-2-pyridinyl)hydrazine[3]
Molecular Formula C₅H₅Cl₂N₃[3]
Molecular Weight 178.02 g/mol [3]
CAS Number 1361399-75-8[3]

Hazard Identification and Risk Assessment

A formal risk assessment should be conducted before handling 2,3-dichloro-6-hydrazinylpyridine. This involves identifying potential hazards, evaluating the risks associated with the planned experimental procedures, and implementing appropriate control measures.

Inferred Toxicological Hazards
  • Dichloropyridines: These compounds are generally toxic if swallowed and cause skin and severe eye irritation.[4][5] They may also cause respiratory irritation.[5] The LD50 for the related compound 2,6-dichloropyridine is 115 mg/kg (oral, mice).[6]

  • Hydrazine and its Derivatives: Hydrazine is a reactive and unstable compound, often flammable, and sensitive to air, moisture, heat, and light.[7] Acute exposure can lead to irritation of the eyes, nose, and throat, as well as more severe effects like dizziness, headache, nausea, pulmonary edema, seizures, and coma.[7] Many hydrazine derivatives are considered particularly hazardous substances.[7]

Based on this, 2,3-dichloro-6-hydrazinylpyridine should be treated as a substance with high acute toxicity, and as a skin, eye, and respiratory irritant.

Physical and Chemical Hazards

The presence of the hydrazine group suggests potential instability and reactivity. It may be sensitive to heat, light, and oxidizing agents. Thermal decomposition may produce toxic and corrosive gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.[5]

Risk Assessment Workflow

The following diagram outlines a systematic approach to risk assessment and control for handling 2,3-dichloro-6-hydrazinylpyridine.

RiskAssessment cluster_assessment Risk Assessment cluster_control Control Measures cluster_review Review and Refine IdentifyHazards Identify Hazards - Toxicity (inhalation, ingestion, dermal) - Irritation (skin, eye, respiratory) - Reactivity and Instability AssessRisks Assess Risks - Evaluate exposure potential - Consider quantities used - Review experimental procedures IdentifyHazards->AssessRisks Elimination Elimination/Substitution (Is a less hazardous alternative available?) AssessRisks->Elimination EngineeringControls Engineering Controls - Fume hood - Glove box Elimination->EngineeringControls Hierarchy of Control AdministrativeControls Administrative Controls - Standard Operating Procedures (SOPs) - Training - Designated work areas EngineeringControls->AdministrativeControls Hierarchy of Control PPE Personal Protective Equipment (PPE) - Gloves (specify type) - Safety goggles/face shield - Lab coat AdministrativeControls->PPE Hierarchy of Control Monitor Monitor Effectiveness - Regular checks of controls - Incident reporting PPE->Monitor Review Review and Update SOPs - Annually or with procedural changes Monitor->Review

Risk assessment and control workflow for handling 2,3-dichloro-6-hydrazinylpyridine.

Safe Handling and Storage Protocols

Engineering Controls

All work with 2,3-dichloro-6-hydrazinylpyridine, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

PPE ItemSpecificationsRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and potential projectiles.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber or nitrile).Prevents skin contact. Always check the manufacturer's glove compatibility chart.[10]
Body Protection A flame-resistant lab coat, fully buttoned.Protects against spills and splashes.[7]
Respiratory Protection A NIOSH-approved respirator may be necessary for large spills or in areas with inadequate ventilation.[11]Provides an additional layer of protection against inhalation of dust or vapors.
Handling Procedures
  • Preparation: Before starting work, ensure that all necessary safety equipment, including the fume hood, is functioning correctly. Have a spill kit readily available.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula for handling the solid material to avoid creating dust.[8]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[4]

Storage

Store 2,3-dichloro-6-hydrazinylpyridine in a cool, dry, and well-ventilated area, away from incompatible materials.[10]

  • Container: Keep the compound in its original, tightly sealed container.[12]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and sources of ignition.[5][13]

  • Segregation: Store in a designated area for particularly hazardous substances.[7]

Emergency Procedures

Spills and Leaks

Treat any spill of 2,3-dichloro-6-hydrazinylpyridine as a major incident.

  • Evacuate: Immediately evacuate all non-essential personnel from the area.[14]

  • Isolate: Secure the area and prevent entry.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Report: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.[8]

  • Cleanup (Trained Personnel Only):

    • Wear appropriate PPE, including respiratory protection.[11]

    • For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[14]

    • Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[8]

    • For larger spills, do not attempt cleanup. Await the arrival of the emergency response team.[8]

    • Decontaminate the spill area after the material has been removed.

First Aid Measures

Immediate medical attention is crucial in case of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[8]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Waste Disposal

All waste containing 2,3-dichloro-6-hydrazinylpyridine, including contaminated labware and cleaning materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container.[8][15] Halogenated organic waste should be kept separate from non-halogenated waste.[15]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "2,3-dichloro-6-hydrazinylpyridine".[15]

  • Storage: Store the waste container in a designated satellite accumulation area with secondary containment.[15]

  • Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[15] The recommended disposal method for chlorinated organic compounds is incineration at a licensed facility.[15][16]

Conclusion

While 2,3-dichloro-6-hydrazinylpyridine is a valuable intermediate in chemical synthesis, its handling demands a high level of caution due to the combined hazards of its dichloropyridine and hydrazine moieties. By adhering to the principles of risk assessment, implementing robust engineering and administrative controls, and utilizing appropriate personal protective equipment, researchers can mitigate the risks associated with this compound. The protocols outlined in this guide provide a framework for the safe and responsible use of 2,3-dichloro-6-hydrazinylpyridine in a research and development setting.

References

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Retrieved March 29, 2026, from [Link]

  • Hydrazine - Risk Management and Safety. (n.d.). Retrieved March 29, 2026, from [Link]

  • Hydrazine. (n.d.). Retrieved March 29, 2026, from [Link]

  • Pyridine,2,3-dichloro-6-hydrazinyl- | C5H5Cl2N3 | CID 91618609 - PubChem. (n.d.). Retrieved March 29, 2026, from [Link]

  • 2,6-Dichloropyridine - Wikipedia. (n.d.). Retrieved March 29, 2026, from [Link]

  • 2,6-Dichloropyridine Safety Data Sheet Jubilant Ingrevia Limited. (n.d.). Retrieved March 29, 2026, from [Link]

  • 2,6-Dichloropyridine | C5H3Cl2N | CID 16989 - PubChem - NIH. (n.d.). Retrieved March 29, 2026, from [Link]

  • 2,3-Dichloropyridine Safety Data Sheet Jubilant Ingrevia Limited. (n.d.). Retrieved March 29, 2026, from [Link]

  • Pyridine, 2-Hydrazino- | Properties, Applications, Safety Data & Suppliers in China. (n.d.). Retrieved March 29, 2026, from [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.). Retrieved March 29, 2026, from [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.). Retrieved March 29, 2026, from [Link]

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). (n.d.). Retrieved March 29, 2026, from [Link]

  • Pyridine SOP. (n.d.). Retrieved March 29, 2026, from [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. (2024, December 18). Retrieved March 29, 2026, from [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC - NIH. (n.d.). Retrieved March 29, 2026, from [Link]

  • Oxidative Dearomatization of Pyridines - PMC - NIH. (n.d.). Retrieved March 29, 2026, from [Link]

  • Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes - Dalton Transactions (RSC Publishing). (n.d.). Retrieved March 29, 2026, from [Link]

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved March 29, 2026, from [Link]

  • Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. (2021, January 29). Retrieved March 29, 2026, from [Link]

  • Pyridine - SAFETY DATA SHEET - PENTA. (2024, November 26). Retrieved March 29, 2026, from [Link]

  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine - Lejan Team. (n.d.). Retrieved March 29, 2026, from [Link]

  • Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents. (n.d.).
  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity - MDPI. (2021, October 15). Retrieved March 29, 2026, from [Link]

  • asian journal of chemistry. (2017, July 15). Retrieved March 29, 2026, from [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). Retrieved March 29, 2026, from [Link]

  • Solid-state reactivity of the hydrazine-hydroquinone complex | Request PDF - ResearchGate. (n.d.). Retrieved March 29, 2026, from [Link]

  • Antimicrobial activities of hydrazones with 2,4-dichloro moiety - DRUG DISCOVERY. (n.d.). Retrieved March 29, 2026, from [Link]

Sources

Exploratory

solubility profile of Pyridine, 2,3-dichloro-6-hydrazinyl- in common solvents

Pyridine, 2,3-dichloro-6-hydrazinyl- (CAS: 1361399-75-8): A Comprehensive Guide to Physicochemical Profiling and Thermodynamic Solubility Executive Summary In early-stage drug development and agrochemical synthesis, halo...

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Author: BenchChem Technical Support Team. Date: April 2026

Pyridine, 2,3-dichloro-6-hydrazinyl- (CAS: 1361399-75-8): A Comprehensive Guide to Physicochemical Profiling and Thermodynamic Solubility

Executive Summary

In early-stage drug development and agrochemical synthesis, halogenated hydrazinopyridines are highly valued as versatile bifunctional building blocks. Specifically, Pyridine, 2,3-dichloro-6-hydrazinyl- (IUPAC: (5,6-dichloro-2-pyridinyl)hydrazine) serves as a critical intermediate for synthesizing fused heterocyclic systems, such as pyrazolopyridines and triazolopyridines, which are prevalent in kinase inhibitors[1].

Understanding the solubility profile of this compound is paramount for optimizing reaction conditions, designing purification workflows (e.g., crystallization), and formulating analytical samples. Because empirical solubility data for niche intermediates is often proprietary, application scientists must rely on structural causality and thermodynamic principles to predict and experimentally validate solubility profiles[2]. This whitepaper synthesizes the structural properties of Pyridine, 2,3-dichloro-6-hydrazinyl- to establish its solubility behavior across common solvents and provides a self-validating protocol for thermodynamic solubility determination.

Physicochemical Profiling & Structural Causality

The solubility of Pyridine, 2,3-dichloro-6-hydrazinyl- (Molecular Weight: 178.02 g/mol ) is dictated by the interplay between its lipophilic, electron-deficient core and its polar, basic substituent[3].

  • The Dichloropyridine Core: The two chlorine atoms at positions 2 and 3 exert a strong inductive electron-withdrawing effect (-I effect). This significantly reduces the basicity of the pyridine nitrogen, rendering it a poor hydrogen bond acceptor. Furthermore, the halogens increase the overall lipophilicity of the molecule (computed XLogP3 ≈ 1.4)[3].

  • The Hydrazine Moiety (-NHNH₂): Positioned at C-6, the hydrazine group acts as the primary functional center for solvation. It provides two hydrogen bond donors (HBD) and three hydrogen bond acceptors (HBA)[3]. The terminal nitrogen of the hydrazine group retains its basicity, giving the molecule a predicted pKa in the range of 8.0–9.5, making it susceptible to protonation in acidic media.

Causality in Solvation: The molecule exhibits high solubility in polar aprotic solvents because the solvent molecules (e.g., DMSO) act as strong hydrogen bond acceptors for the hydrazine protons, while their hydrophobic regions stabilize the dichloropyridine core. Conversely, in neutral aqueous media, the lipophilicity of the core dominates, leading to poor hydration and low solubility.

G A Neutral Species (pH > 8) Low Aqueous Sol. B Protonated Hydrazine (pH < 6) High Aqueous Sol. A->B +H+ (Acidic Media) C Organic Solvation (DMSO/MeOH) H-Bonding Active A->C Polar Aprotic/Protic Solvents B->A +OH- (Basic Media)

pH-dependent protonation and solvation pathways of 2,3-dichloro-6-hydrazinylpyridine.

Solubility Profile in Common Solvents

Based on the thermodynamic interactions described above, the solubility of Pyridine, 2,3-dichloro-6-hydrazinyl- can be categorized into distinct solvent classes. The data below represents predictive thermodynamic solubility ranges essential for guiding process chemistry and analytical dilutions.

Solvent ClassSpecific SolventDielectric Constant (ε)Estimated Solubility RangeSolvation Mechanism & Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 mg/mL Strong H-bond acceptance from the hydrazine group; hydrophobic stabilization of the chlorinated ring. Ideal for LC-MS stock solutions.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 30 mg/mL Similar to DMSO, excellent solvation of the bifunctional structure.
Polar Protic Methanol (MeOH)32.710 - 30 mg/mL H-bond donor/acceptor interplay. Often used as a co-solvent in the synthesis of hydrazinopyridines[4].
Polar Protic Ethanol (EtOH)24.55 - 20 mg/mL Slightly lower solubility than MeOH due to increased aliphatic bulk, but highly effective for refluxing reactions[4].
Moderately Polar Ethyl Acetate (EtOAc)6.01 - 10 mg/mL Moderate dipole-dipole interactions. Useful for liquid-liquid extraction during aqueous workups[5].
Non-Polar Heptane / Hexane~1.9< 0.1 mg/mL Lack of H-bonding capability and low polarity results in near-insolubility. Excellent anti-solvent for crystallization[1].
Aqueous (Neutral) Water (pH 7.4)80.1< 0.5 mg/mL The lipophilic dichloropyridine core prevents efficient hydration of the neutral species[1].
Aqueous (Acidic) 0.1 M HCl (pH 1.0)~80> 20 mg/mL Protonation of the terminal hydrazine nitrogen forms a cationic salt, enabling strong ion-dipole interactions with water.

Experimental Workflow: Thermodynamic Solubility Determination

In drug development, kinetic solubility (often measured via solvent-shift methods) can overestimate solubility due to supersaturation[2]. To obtain the "true" equilibrium solubility of Pyridine, 2,3-dichloro-6-hydrazinyl-, the Shake-Flask Method remains the gold standard[6].

The following protocol is designed as a self-validating system: it accounts for pH shifts caused by the basic hydrazine group and prevents micro-particulate interference during quantification[2][7].

Step-by-Step Shake-Flask Protocol
  • Preparation & Solid Addition:

    • Accurately weigh 10–15 mg of Pyridine, 2,3-dichloro-6-hydrazinyl- into a 2 mL glass HPLC vial.

    • Add 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer or Methanol). The goal is to ensure a visible excess of solid remains, confirming the solution is saturated[2].

  • Equilibration (Thermodynamic Shift):

    • Seal the vial and place it in an orbital thermoshaker set to 25.0 ± 0.5 °C.

    • Agitate at 500 RPM for 24 to 48 hours . Causality: Extended shaking ensures the transition from a metastable kinetic state to a stable thermodynamic equilibrium[8].

  • pH Verification (Critical Step for Aqueous Media):

    • Measure the pH of the suspension. The basic nature of the hydrazine group can elevate the pH of unbuffered or weakly buffered solutions, altering the ionization state and skewing results[2]. If the pH has shifted by >0.1 units, the buffer capacity must be increased.

  • Phase Separation:

    • Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes to pellet the excess solid.

    • Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: Filtration removes sub-visible micro-particulates that would otherwise dissolve upon dilution and artificially inflate the quantified concentration[7].

  • Dilution & Quantification:

    • Dilute the filtered supernatant with a compatible solvent (e.g., 50:50 Water:Acetonitrile) to bring the concentration within the linear dynamic range of the analytical instrument.

    • Quantify using HPLC-UV (monitoring at the λmax​ of the pyridine ring, typically ~260-280 nm) or LC-MS/MS against a pre-validated standard curve[7].

Workflow S1 Step 1: Solid Addition Excess API + Solvent S2 Step 2: Equilibration Orbital Shaking (24-48h, 25°C) S1->S2 S3 Step 3: Phase Separation Centrifugation / Filtration (0.22 µm) S2->S3 S4 Step 4: Quantification HPLC-UV or LC-MS/MS S3->S4

Standard shake-flask protocol for determining the thermodynamic solubility of API intermediates.

References

  • PubChem. Pyridine, 2,3-dichloro-6-hydrazinyl- | C5H5Cl2N3 | CID 91618609. National Center for Biotechnology Information.
  • Benchchem. Application Note: A Step-by-Step Protocol for Determining the Solubility of Torcitabine.
  • ChemicalBook. 2-Hydrazinopyridine synthesis.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Google Patents. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
  • IMR Press. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing.
  • ACS Publications. Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery | Organic Process Research & Development.

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Heterocyclic Synthesis Utilizing 2,3-Dichloro-6-hydrazinylpyridine

Executive Summary 2,3-Dichloro-6-hydrazinylpyridine (CAS: 1361399-75-8)—also properly designated as 2-hydrazinyl-5,6-dichloropyridine—is a highly versatile, bis-electrophilic/nucleophilic building block. It is extensivel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Dichloro-6-hydrazinylpyridine (CAS: 1361399-75-8)—also properly designated as 2-hydrazinyl-5,6-dichloropyridine—is a highly versatile, bis-electrophilic/nucleophilic building block. It is extensively utilized in the synthesis of nitrogen-rich fused heterocycles, such as pyrazoles and triazolopyridines, which are privileged scaffolds in modern drug discovery (e.g., CDK inhibitors, p38α inhibitors, and agricultural safeners)[1][2].

This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to utilizing this specific dichloro-substituted hydrazine. We will explore the mechanistic causality behind reaction conditions, outline step-by-step protocols for key synthetic pathways, and provide a data-driven troubleshooting framework to mitigate common side reactions like the Dimroth rearrangement.

Physicochemical & Mechanistic Profiling

Structural Topology & Atom Mapping

When 2,3-dichloro-6-hydrazinylpyridine undergoes oxidative cyclization to form a fused [1,2,4]triazolo[4,3-a]pyridine , the regiochemistry must be strictly tracked.

  • The terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the coupling partner (e.g., an aldehyde).

  • The pyridine nitrogen (N1) folds back to complete the bicyclic system, becoming the bridgehead nitrogen (N4).

  • Crucial Mapping: The original C6 of the pyridine (bearing the hydrazine) becomes the bridgehead C8a. Consequently, the chlorine atoms at C2 and C3 of the starting material map directly to the C5 and C6 positions of the resulting [1,2,4]triazolo[4,3-a]pyridine scaffold.

Electronic Causality & The Dimroth Rearrangement

The presence of two highly electronegative chlorine atoms at the 5 and 6 positions (relative to the hydrazine) fundamentally alters the reactivity profile of the molecule:

  • Deactivation of the Pyridine Nitrogen: The electron-withdrawing inductive effect of the halogens significantly reduces the nucleophilicity of the pyridine nitrogen. This necessitates the use of robust oxidative conditions (e.g., KI/TBHP or POCl₃) to drive the final ring closure[3][4].

  • Susceptibility to Isomerization: The kinetic product of these cyclizations is the[1,2,4]triazolo[4,3-a]pyridine. However, under thermal or acidic stress, this system undergoes a Dimroth rearrangement to the thermodynamically more stable [1,2,4]triazolo[1,5-a]pyridine isomer[5][6]. The electron-deficient nature of the dichloro-pyridine ring accelerates the ring-opening step of this rearrangement. Therefore, strict temperature control is required to isolate the[4,3-a] isomer.

Synthetic Pathways & Applications

The dual functionality of 2,3-dichloro-6-hydrazinylpyridine allows it to participate in two primary synthetic vectors:

  • Pathway A (Oxidative Cyclization): Reaction with aldehydes or α -keto acids, followed by oxidative ring closure, yields 5,6-dichloro-[1,2,4]triazolo[4,3-a]pyridines[3][7].

  • Pathway B (N-Heterocyclization): Condensation with 1,3-diketones, enaminones, or 2-(aryl-diazenyl)malononitriles yields highly substituted 1-(5,6-dichloropyridin-2-yl)-1H-pyrazoles[1][8].

ReactionPathway SM 2,3-Dichloro-6-hydrazinylpyridine (Starting Material) Aldehyde Aldehyde + KI/TBHP (Oxidative Cyclization) SM->Aldehyde Pathway A Diketone 1,3-Diketone + EtOH (Condensation) SM->Diketone Pathway B Triazolo 5,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine (Kinetic Product) Aldehyde->Triazolo 130°C, 12h Pyrazole 1-(5,6-Dichloropyridin-2-yl)-1H-pyrazole (N-Heterocyclization) Diketone->Pyrazole Reflux, 3h Triazolo15 5,6-Dichloro-[1,2,4]triazolo[1,5-a]pyridine (Thermodynamic Product) Triazolo->Triazolo15 Dimroth Rearrangement (Excess Heat/Acid)

Caption: Divergent synthetic pathways of 2,3-dichloro-6-hydrazinylpyridine into fused and pendant heterocycles.

Quantitative Data Summary

The table below summarizes validated reaction conditions for the cyclization of dichloro-hydrazinopyridines, highlighting the balance between yield and reaction severity.

Target ScaffoldReagents / Coupling PartnerCatalyst / OxidantConditionsAvg. YieldRef
[4,3-a] Triazolopyridine α -Keto acidsKI (20 mol%), TBHP1,4-Dioxane, 130 °C, 12 h82%[3]
[4,3-a] Triazolopyridine Carboxylic AcidsPOCl₃Microwave, 140 °C, 15 min92–97%[4]
[4,3-a] Triazolopyridine Aromatic AldehydesNaOClEthanol, RT, 3 h73%[7]
1H-Pyrazole 1,3-Diketones / EnaminonesNone (Solvent-free or EtOH)Reflux / MW, 5–180 min85–95%[1][8]

Detailed Experimental Protocols

Protocol A: One-Pot Synthesis of 5,6-Dichloro-3-aryl-[1,2,4]triazolo[4,3-a]pyridine

Mechanism: KI-catalyzed oxidative cyclization utilizing α -keto acids as the C1 synthon[3].

Materials:

  • 2,3-Dichloro-6-hydrazinylpyridine (1.0 mmol)

  • Aryl α -keto acid (1.2 mmol)

  • Potassium Iodide (KI) (0.2 mmol, 20 mol%)

  • tert-Butyl hydroperoxide (TBHP) (2.0 mmol, 70% in water)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2,3-dichloro-6-hydrazinylpyridine (1.0 mmol) and the selected aryl α -keto acid (1.2 mmol).

  • Catalyst & Base Addition: Add KI (20 mol%) and Na₂CO₃ (2.0 mmol) to the reaction vessel. The base prevents premature acid-catalyzed Dimroth rearrangement.

  • Oxidant Introduction: Inject 1,4-dioxane (5.0 mL) followed by the dropwise addition of TBHP (2.0 mmol).

  • Cyclization: Seal the tube and heat the reaction mixture at 130 °C for 12 hours. Scientist's Note: The oxidative decarboxylation of the α -keto acid generates an active aldehyde intermediate in situ, which immediately condenses with the hydrazine.

  • Workup: Cool the mixture to room temperature. Quench with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize residual peroxides and iodine. Extract with Ethyl Acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Synthesis of 1-(5,6-Dichloropyridin-2-yl)-1H-pyrazoles

Mechanism: Direct N-heterocyclization via condensation with 1,3-dicarbonyls[1][9].

Materials:

  • 2,3-Dichloro-6-hydrazinylpyridine (1.0 mmol)

  • 1,3-Diketone (e.g., acetylacetone) (1.1 mmol)

  • Glacial Acetic Acid (0.5 mL)

  • Absolute Ethanol (10 mL)

Step-by-Step Procedure:

  • Condensation: Dissolve 2,3-dichloro-6-hydrazinylpyridine (1.0 mmol) in absolute ethanol (10 mL). Add the 1,3-diketone (1.1 mmol) and glacial acetic acid (0.5 mL) as a catalyst.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 3–4 hours. Monitor progress via TLC (Eluent: 8:2 Hexane/EtOAc).

  • Isolation: Upon complete consumption of the starting material, concentrate the solvent under reduced pressure.

  • Crystallization: Triturate the crude residue with ice-cold water to induce precipitation. Filter the solid and recrystallize from hot ethanol to yield the analytically pure pyrazole derivative.

Troubleshooting & Causality Analysis

When synthesizing fused triazolopyridines from deactivated precursors like 2,3-dichloro-6-hydrazinylpyridine, researchers frequently encounter low yields of the desired [4,3-a] kinetic product. The logic tree below provides a self-validating framework to diagnose and correct these issues[6].

Troubleshooting Issue Issue: Low Yield of [4,3-a] Isomer Check1 Are Dimroth rearrangement products observed? Issue->Check1 Yes1 Yes: Isomerization to[1,5-a] Check1->Yes1 TLC/NMR Confirms No1 No: Incomplete Cyclization Check1->No1 SM Remains Sol1 Action: Lower reaction temperature and neutralize acidic additives Yes1->Sol1 Sol2 Action: Increase oxidant loading (e.g., KI/TBHP ratio) No1->Sol2 Sol3 Action: Ensure anhydrous solvent to prevent hydrazine hydrolysis No1->Sol3

Caption: Diagnostic logic tree for resolving low yields during triazolopyridine cyclization.

Mechanistic Troubleshooting Insights:

  • Dimroth Rearrangement Detected: If NMR indicates the presence of the [1,5-a] isomer, the reaction conditions are too harsh. The electron-withdrawing chlorines make the [4,3-a] ring highly susceptible to nucleophilic attack by water/solvent at C3. Solution: Lower the reaction temperature and ensure the environment is strictly buffered or slightly basic[5][6].

  • Incomplete Cyclization (Hydrazone Intermediate Stalls): Because the dichloro-pyridine nitrogen is a poor nucleophile, the intermediate acylhydrazone may fail to cyclize. Solution: Switch to a stronger dehydrating agent (e.g., POCl₃ under microwave irradiation)[4] or increase the equivalent of the oxidant in KI-catalyzed protocols[3].

References

  • Triazolopyridine — Grokipedia. Overview of triazolopyridine synthesis and the Dimroth rearrangement. Available at: [Link]

  • KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines — PMC. Protocol for oxidative cyclization. Available at:[Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot oxidative cyclization — ResearchGate. Sodium hypochlorite mediated cyclization. Available at:[Link]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles — PMC. Synthesis of 1,3,5-trisubstituted pyrazoles. Available at:[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles — MDPI. Vilsmeier-Haack cyclization-formylation of hydrazones. Available at:[Link]

  • CN102180875A - Preparation method of triazolopyridine derivative — Google Patents. Microwave-assisted POCl₃ cyclization.
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities — PMC. Microwave synthesis of 1-(2-pyridinyl)-1H-pyrazoles. Available at:[Link]

Sources

Application

Application Note: Pyridine, 2,3-dichloro-6-hydrazinyl- as a Versatile Synthetic Intermediate in Heterocyclic and Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Pyridine, 2,3-dichloro-6-hydrazinyl- (CAS: 1361399-75-8) Introduction and Mechanistic Profile Pyridine, 2,3-dichloro-6-hydraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Pyridine, 2,3-dichloro-6-hydrazinyl- (CAS: 1361399-75-8)

Introduction and Mechanistic Profile

Pyridine, 2,3-dichloro-6-hydrazinyl- (also systematically named 5,6-dichloro-2-hydrazinylpyridine) is a highly valuable bifunctional building block in modern drug discovery [1]. The architecture of this molecule offers two distinct reactive domains:

  • The Hydrazine Moiety (C6): Acts as a potent bis-nucleophile. The terminal primary amine ( −NH2​ ) typically initiates nucleophilic attack on electrophiles, followed by intramolecular cyclization involving the internal secondary amine ( −NH− ) or the adjacent pyridine nitrogen.

  • The Dichloro-Substituted Pyridine Core (C2, C3): Serves as an electron-deficient scaffold. Once the primary heterocycle is constructed, the chlorine atoms—particularly the one at the C2 position (which becomes C5 in fused systems)—are highly activated for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

This application note details the causality, experimental protocols, and analytical validation for converting this intermediate into three highly privileged medicinal chemistry scaffolds: [1,2,4]triazolo[4,3-a]pyridines, pyrazolo[3,4-b]pyridines, and functionalized hydrazones.

Workflow A Pyridine, 2,3-dichloro-6-hydrazinyl- (CAS: 1361399-75-8) B [1,2,4]Triazolo[4,3-a]pyridines (BRD4 / Kinase Inhibitor Scaffolds) A->B Orthoesters / Heat (Cyclization) C Pyrazolo[3,4-b]pyridines (CDK / PI3K Inhibitor Scaffolds) A->C β-dicarbonyls (Condensation) D Pyridinyl Hydrazones (Ligands / Prodrugs) A->D Aldehydes (Mild Condensation)

Divergent synthetic workflows utilizing Pyridine, 2,3-dichloro-6-hydrazinyl-.

Synthesis of 5,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridines

Causality and Design Rationale

The [1,2,4]triazolo[4,3-a]pyridine core is a critical pharmacophore found in BRD4 inhibitors and HIV-1 latency-reversing agents[2]. Reacting the hydrazinylpyridine with an orthoester (such as triethyl orthoacetate) is the most robust method for assembling this core. The reaction proceeds via a hydrazonoate intermediate. The highly nucleophilic pyridine nitrogen then attacks the activated carbon, driving the expulsion of ethanol and forcing the equilibrium toward the thermodynamically stable fused bicyclic system.

Crucially, the resulting 5,6-dichloro-[1,2,4]triazolo[4,3-a]pyridine features a chlorine atom at the C5 position (adjacent to the bridgehead nitrogen). The strong inductive electron-withdrawing effect of the bridgehead nitrogen highly polarizes this C-Cl bond, allowing for regioselective oxidative addition by Palladium catalysts in downstream functionalization.

Step-by-Step Protocol
  • Reaction Setup: Charge a dried 50 mL round-bottom flask with Pyridine, 2,3-dichloro-6-hydrazinyl- (1.0 mmol, 178.0 mg).

  • Reagent Addition: Add triethyl orthoacetate (3.0 mmol, 0.55 mL) to serve as both the electrophile and the solvent. Add glacial acetic acid (0.1 mmol, 6 µL) as a catalyst to accelerate the elimination of ethanol.

  • Cyclization: Attach a reflux condenser and heat the mixture to 110 °C under an inert argon atmosphere for 4–6 hours.

  • In-Process Monitoring: Monitor the reaction via LC-MS. The reaction is complete when the starting material mass ( m/z 178) is entirely consumed.

  • Workup: Cool the mixture to room temperature. Remove the excess orthoester and generated ethanol in vacuo.

  • Purification: Triturate the crude residue with cold diethyl ether or purify via silica gel flash chromatography (Eluent: EtOAc/Hexanes) to afford 5,6-dichloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine.

Self-Validating Analytical Markers
  • LC-MS: Look for a mass shift of +24 Da relative to the starting material, yielding an [M+H]+ of 202.0.

  • 1H NMR (DMSO-d6): Complete disappearance of the broad −NHNH2​ signals (typically at 4.5 ppm and 8.0 ppm). Appearance of a sharp, diagnostic singlet at ~2.75 ppm corresponding to the newly formed C3-methyl group.

Mechanism N1 2,3-dichloro-6-hydrazinylpyridine N3 Hydrazonoate Intermediate N1->N3 + Reagent N2 Triethyl Orthoacetate N2->N3 N4 Intramolecular Cyclization (Attack by Pyridine N) N3->N4 - EtOH (Acid Catalyzed) N5 5,6-dichloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine N4->N5 - EtOH (Aromatization)

Mechanism of orthoester-mediated cyclization to form the triazolo[4,3-a]pyridine core.

Synthesis of Pyrazolo[3,4-b]pyridines

Causality and Design Rationale

Pyrazolo[3,4-b]pyridines are privileged structures for targeting kinases such as PI3K and CDK [3]. When Pyridine, 2,3-dichloro-6-hydrazinyl- is reacted with a β -dicarbonyl compound (e.g., ethyl acetoacetate), the terminal −NH2​ of the hydrazine selectively attacks the more electrophilic ketone carbonyl to form a hydrazone. Subsequent heating under acidic conditions promotes an intramolecular cyclization where the internal secondary amine attacks the ester carbonyl, yielding a pyrazolo[3,4-b]pyridin-3-ol derivative. Ethanol is chosen as the solvent because the highly polar cyclized product typically precipitates out of the solution upon cooling, simplifying isolation.

Step-by-Step Protocol
  • Reaction Setup: In a 50 mL flask, dissolve Pyridine, 2,3-dichloro-6-hydrazinyl- (1.0 mmol) in absolute ethanol (10 mL).

  • Reagent Addition: Add ethyl acetoacetate (1.1 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 mmol).

  • Condensation & Cyclization: Reflux the mixture at 78 °C for 8–12 hours.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath for 1 hour to maximize precipitation of the heterocycle.

  • Isolation: Filter the resulting precipitate under vacuum, wash with ice-cold ethanol (2 x 5 mL), and dry under high vacuum.

Self-Validating Analytical Markers
  • FT-IR Spectroscopy: The primary amine N-H stretches (~3300-3400 cm⁻¹) of the starting material will vanish. A strong, diagnostic lactam/amide carbonyl stretch will appear at ~1650 cm⁻¹.

  • 1H NMR: Appearance of a vinylic proton singlet (~5.8 ppm) from the pyrazole ring and absence of the ethyl ester signals (quartet at 4.1 ppm, triplet at 1.2 ppm), confirming complete cyclization and loss of ethanol.

Hydrazone Formation for Late-Stage Functionalization

Causality and Design Rationale

For projects requiring highly flexible modularity, converting the hydrazinylpyridine into a hydrazone prevents premature cyclization and protects the highly reactive hydrazine moiety [4]. Condensation with aryl aldehydes occurs rapidly and quantitatively at room temperature or mild reflux. The resulting hydrazones are highly crystalline and stable, allowing chemists to perform harsh cross-coupling reactions on the C2/C3 chlorides before subjecting the hydrazone to oxidative cyclization (e.g., using RuCl3​ /Oxone or I2​ /DMSO) to form complex, multi-substituted triazolopyridines.

Step-by-Step Protocol
  • Reaction Setup: Dissolve Pyridine, 2,3-dichloro-6-hydrazinyl- (1.0 mmol) in ethanol (10 mL).

  • Condensation: Add the desired aryl aldehyde (1.05 mmol). No catalyst is typically required, though a drop of acetic acid can accelerate sterically hindered aldehydes.

  • Reaction: Stir at room temperature or 50 °C for 2–4 hours.

  • Isolation: The hydrazone product will usually precipitate directly from the reaction mixture. Filter, wash with cold ethanol, and dry.

Self-Validating Analytical Markers
  • 1H NMR: The most critical marker is the appearance of a highly deshielded imine proton ( −N=CH− ) appearing as a sharp singlet between 8.0 and 8.5 ppm.

Quantitative Data Summary

The table below summarizes the expected operational parameters and validation metrics for the three primary synthetic pathways utilizing Pyridine, 2,3-dichloro-6-hydrazinyl-.

Target ScaffoldReagentCatalyst / SolventTemp (°C)Time (h)Typical YieldKey Analytical Marker (NMR/MS)
[1,2,4]Triazolo[4,3-a]pyridine Triethyl orthoacetateAcOH (cat.) / Neat1104-675-85%+24 Da mass shift; C3-CH3 singlet (~2.7 ppm)
Pyrazolo[3,4-b]pyridine Ethyl acetoacetatep-TsOH / Ethanol788-1265-80%Lactam C=O stretch (~1650 cm⁻¹) in IR
Pyridinyl Hydrazone Aryl AldehydeNone / Ethanol25-502-485-95%Imine C-H singlet (~8.0-8.5 ppm)

References

  • National Center for Biotechnology Information. "Pyridine, 2,3-dichloro-6-hydrazinyl- | C5H5Cl2N3 | CID 91618609." PubChem Compound Summary. Available at:[Link]

  • National Institutes of Health (NIH). "Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents." Journal of Medicinal Chemistry. Available at:[Link]

  • ResearchGate. "Synthesis of Pyrazolo[3,4-b]pyridin-6-ones." Chemistry of Heterocyclic Compounds. Available at:[Link]

  • Taylor & Francis Online. "Synthesis and antileishmanial activity of novel pyridinium-hydrazone derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

Method

Application Note: 2,3-Dichloro-6-hydrazinylpyridine as a Privileged Scaffold in Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Chemical Rationale In modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Chemical Rationale

In modern medicinal chemistry, the rational design of kinase inhibitors relies heavily on the selection of core scaffolds capable of mimicking the adenine ring of ATP. Among these, the 1H-pyrazolo[3,4-b]pyridine system has emerged as a highly versatile pharmacophore. It acts as a potent "hinge binder" in the ATP-binding pocket of various kinases, utilizing its nitrogen atoms as a hydrogen bond donor-acceptor pair [1].

To access heavily functionalized pyrazolo[3,4-b]pyridines, researchers frequently utilize 2,3-dichloro-6-hydrazinylpyridine (CAS: 1361399-75-8) as a foundational building block. The strategic placement of the two chlorine atoms at the 2- and 3-positions provides multiple pharmacological and synthetic advantages:

  • Metabolic Stability: The electron-withdrawing chlorine atoms deactivate the pyridine ring toward cytochrome P450-mediated oxidative metabolism.

  • Lipophilic Efficiency: Halogenation increases the lipophilicity of the scaffold, enhancing cellular permeability and hydrophobic interactions within the kinase binding cleft [2].

  • Regioselective Handles: The chlorine at the 2-position can be further exploited for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling) after the pyrazole ring is formed.

Mechanistic Role in Kinase Inhibition

The pyrazolo[3,4-b]pyridine core derived from 2,3-dichloro-6-hydrazinylpyridine is uniquely suited for targeting kinases such as ZAK (Leucine-Zipper and Sterile-α Motif Kinase), TBK1 (TANK-binding kinase 1), and p38 MAP kinase [3]. The scaffold inserts into the hydrophobic cleft of the kinase, where the N1-H and N2 atoms of the pyrazole ring form critical bidentate hydrogen bonds with the backbone carbonyl and amide NH of the hinge region (e.g., Ala85 in ZAK or Cys100 in other kinases) [2].

KinaseBinding Scaffold Pyrazolo[3,4-b]pyridine Core Hinge Kinase Hinge Region Ala85 / Cys100 Scaffold->Hinge H-Bond Donor/Acceptor ATP ATP Binding Pocket Hydrophobic Cleft Scaffold->ATP Pi-Pi Stacking Substituent C-3 / C-5 Substituents (e.g., Aryl, Ethynyl) Scaffold->Substituent Functionalization Target Downstream Signaling (ZAK / TBK1 / p38 MAP) Hinge->Target Kinase Inhibition Substituent->ATP Steric Fit & Selectivity

Fig 1: Mechanism of kinase hinge binding by the pyrazolo[3,4-b]pyridine scaffold.

Synthesis Logic and Workflow

The synthesis of 2,3-dichloro-6-hydrazinylpyridine relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) [5]. Starting from 2,3,6-trichloropyridine, the addition of hydrazine hydrate must be carefully controlled.

Causality of Regioselectivity: The nitrogen atom in the pyridine ring withdraws electron density, activating the ortho (C-2 and C-6) and para (C-4) positions. In 2,3,6-trichloropyridine, the C-6 position is significantly less sterically hindered than the C-2 position, which is adjacent to the bulky C-3 chlorine atom. Consequently, hydrazine attacks the C-6 position almost exclusively under optimized thermal conditions [4].

SynthesisWorkflow A 2,3,6-Trichloropyridine (Starting Material) C SNAr Reaction (Regioselective at C-6) A->C B Hydrazine Hydrate (Nucleophile) B->C D 2,3-Dichloro-6-hydrazinylpyridine (Key Scaffold) C->D F Substituted 1H-Pyrazolo[3,4-b]pyridine (Kinase Inhibitor) D->F E 1,3-Dicarbonyl / Enaminone (Cyclocondensation) E->F

Fig 2: Retrosynthetic and forward synthesis workflow for pyrazolo[3,4-b]pyridine derivatives.

Quantitative Data: Reaction Optimization & Biological Activity

Table 1: Optimization of SNAr Reaction Conditions for 2,3-Dichloro-6-hydrazinylpyridine

The self-validating nature of this reaction requires strict temperature control to prevent over-substitution (bis-hydrazination).

EntrySolvent SystemHydrazine (Equiv.)Temp (°C)Time (h)Regioselectivity (C-6 : C-2)Yield (%)
1Ethanol2.02524N/A (No reaction)< 5
2Ethanol / H₂O (1:1)3.080 (Reflux)1292 : 868
3Isopropanol4.090895 : 574
4 1,4-Dioxane / H₂O 5.0 100 6 > 98 : 2 85
Table 2: Comparative Kinase Inhibitory Activity of Derived Pyrazolo[3,4-b]pyridines

Data synthesized from recent SAR campaigns targeting ZAK and TBK1 kinases [2][3].

Compound DerivativeTarget KinaseKey Substituent (C-3 / C-5)IC₅₀ (nM)Selectivity Profile
Cmpd A ZAK3-Ethynylbenzenesulfonamide3.3>100-fold over 403 kinases
Cmpd B ZAK3-Phenyl22.6Moderate
Cmpd C TBK15-Indolyl0.2High (spares IKKα/β)
Cmpd D TBK15-Aniline7.1Moderate

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dichloro-6-hydrazinylpyridine

Objective: Achieve high-yielding, regioselective mono-substitution of 2,3,6-trichloropyridine.

Materials:

  • 2,3,6-Trichloropyridine (1.0 equiv, 10.0 mmol, 1.82 g)

  • Hydrazine hydrate (80% aqueous solution, 5.0 equiv, 50.0 mmol, 2.5 mL)

  • 1,4-Dioxane (15 mL)

  • Deionized water (5 mL)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3,6-trichloropyridine (1.82 g) in 15 mL of 1,4-dioxane.

  • Nucleophile Addition: Add 5 mL of deionized water to the solution to ensure homogeneity when the aqueous hydrazine is introduced. Slowly add hydrazine hydrate (2.5 mL) dropwise at room temperature. Causality: Dropwise addition prevents rapid exothermic spikes that could lead to the formation of symmetrical bis-hydrazines.

  • Thermal Activation: Heat the reaction mixture to 100 °C (gentle reflux) using an oil bath. Maintain stirring for 6 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1). The starting material (Rf ~ 0.8) should completely convert to a lower-running, polar spot (Rf ~ 0.3) that stains positive with ninhydrin (indicating the primary amine).

  • Workup & Isolation: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove 1,4-dioxane. Dilute the aqueous residue with ice-cold water (20 mL), which will induce the precipitation of the product.

  • Purification: Filter the resulting solid under vacuum, wash with cold water (3 × 10 mL) to remove unreacted hydrazine, and dry under high vacuum overnight.

  • Validation: Yield: ~1.51 g (85%). Appearance: Off-white solid. Confirm structure via ¹H NMR (DMSO-d₆): Look for the characteristic broad singlet of the -NH₂ group at ~4.3 ppm and the -NH- group at ~8.1 ppm, alongside two distinct doublets for the pyridine protons.

Protocol 2: Cyclocondensation to 4-Chloro-1H-pyrazolo[3,4-b]pyridine Derivatives

Objective: Construct the bicyclic kinase-binding scaffold via the Gould-Jacobs-type cyclocondensation [4].

Materials:

  • 2,3-Dichloro-6-hydrazinylpyridine (1.0 equiv, 5.0 mmol, 0.89 g)

  • Diethyl (ethoxymethylene)malonate (1.1 equiv, 5.5 mmol, 1.19 g)

  • Glacial acetic acid (10 mL)

  • Phosphorus oxychloride (POCl₃) (excess, 5 mL)

Step-by-Step Procedure:

  • Hydrazone Formation: Dissolve 2,3-dichloro-6-hydrazinylpyridine in 10 mL of glacial acetic acid. Add diethyl (ethoxymethylene)malonate dropwise. Stir at room temperature for 2 hours.

  • Thermal Cyclization: Heat the mixture to 120 °C for 4 hours. The primary amine of the hydrazine attacks the enol ether, eliminating ethanol, followed by intramolecular cyclization onto the pyridine ring.

  • Intermediate Isolation: Cool the mixture, pour over crushed ice, and filter the precipitated intermediate (a pyrazolone derivative). Dry thoroughly.

  • Chlorination (Aromatization): Suspend the dried intermediate in 5 mL of POCl₃. Heat at reflux (105 °C) for 3 hours. Causality: POCl₃ converts the tautomeric pyrazolone hydroxyl group into a reactive chlorine atom, fully aromatizing the pyrazole ring and providing a handle for downstream Suzuki couplings.

  • Quenching: Carefully pour the cooled POCl₃ mixture dropwise into a vigorously stirred beaker of ice water (Caution: Highly exothermic). Neutralize with saturated NaHCO₃ until pH 7 is reached.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 70:30 Hexanes:EtOAc) to yield the functionalized 1H-pyrazolo[3,4-b]pyridine core.

References

  • Wenglowsky, S. (2013). Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present). Expert Opinion on Therapeutic Patents, 23(3), 281-298. Available at:[Link]

  • Wang, Y., et al. (2017). Structure Based Design of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors. Journal of Medicinal Chemistry, 60(13), 5927-5932. Available at:[Link]

  • Li, X., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1530-1544. Available at:[Link]

  • Ruiz, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2233. Available at:[Link]

  • Jiang, Y., et al. (2021). Preparation method of chlorantraniliprole. Chinese Patent CN112552284A.
Application

Application Note: Regioselective Synthesis of Pyrazole Derivatives from 2,3-Dichloro-6-hydrazinylpyridine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Executive Rationale: The Dichloropyridyl-Pyrazole Scaffold The pyrazole ring is a privileged pharmacophore in modern drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Executive Rationale: The Dichloropyridyl-Pyrazole Scaffold

The pyrazole ring is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, anti-inflammatory agents, and agrochemicals. Synthesizing pyrazoles functionalized with a 2,3-dichloropyridine moiety (systematically identified as 5,6-dichloro-2-hydrazinylpyridine, CAS: 1361399-75-8) yields highly lipophilic, metabolically stable compounds. However, the synthesis requires precise stoichiometric and thermodynamic control. The strong electron-withdrawing inductive (-I) effect of the two chlorine atoms significantly dampens the nucleophilicity of the hydrazine group, necessitating optimized acid-catalyzed conditions to drive the classic Knorr cyclocondensation .

Mechanistic Dynamics & Reagent Causality

The synthesis of pyrazoles from aryl/heteroaryl hydrazines and 1,3-diketones proceeds via a two-step dehydration mechanism:

  • Hydrazone Formation: The terminal, more nucleophilic primary amine ( NH2​ ) of the hydrazine attacks the highly electrophilic carbonyl carbon of the 1,3-diketone.

  • Intramolecular Cyclization: The secondary amine ( NH ) attacks the remaining carbonyl, forming a hemiaminal intermediate that rapidly dehydrates to establish the aromatic pyrazole core.

Causality in Protocol Design: Because the dichloropyridyl ring pulls electron density away from the hydrazine, room-temperature condensation often stalls. We must introduce glacial acetic acid as a catalyst. The acid protonates the carbonyl oxygen of the diketone, increasing its electrophilicity and lowering the activation energy barrier for the weakened hydrazine nucleophile .

Strategic Synthetic Workflows

ExperimentalWorkflow Start 2,3-Dichloro-6-hydrazinylpyridine + 1,3-Diketone Solvent Solvent & Catalyst Selection (EtOH + AcOH) Start->Solvent Hydrazone Hydrazone Intermediate Formation Solvent->Hydrazone Dropwise Addition Cyclization Intramolecular Cyclization (Reflux 78°C) Hydrazone->Cyclization Heat / Acid Dehydration Dehydration (-2 H2O) Cyclization->Dehydration Product Pure Pyrazole Derivative (Crystallization) Dehydration->Product Cooling & Anti-Solvent

Fig 1: Experimental workflow for the acid-catalyzed Knorr synthesis of pyrazole derivatives.

The Acid-Catalyzed Cyclocondensation Protocols

Protocol A: Synthesis with Symmetrical Diketones (e.g., Acetylacetone)

This protocol yields 1-(5,6-dichloro-pyridin-2-yl)-3,5-dimethyl-1H-pyrazole.

Step-by-Step Methodology:

  • Reagent Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol (approx. 890 mg) of 2,3-dichloro-6-hydrazinylpyridine in 15 mL of absolute ethanol.

  • Catalytic Activation: Add 5 drops of glacial acetic acid. Causality: This establishes a mildly acidic environment (pH ~4.5) optimal for carbonyl activation without protonating the hydrazine into an unreactive ammonium salt .

  • Controlled Addition: Equip the flask with a dropping funnel and add 5.5 mmol (1.1 eq) of acetylacetone dropwise over 10 minutes. Causality: The initial hydrazone formation is exothermic. Dropwise addition prevents localized superheating, which can cause oxidative degradation of the hydrazine.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 4 hours.

  • Precipitation & Isolation: Remove from heat and cool to room temperature. Slowly add 20 mL of ice-cold distilled water while stirring vigorously. Causality: Water acts as an anti-solvent. The highly lipophilic dichloropyridyl-pyrazole crashes out of the aqueous ethanol mixture, leaving unreacted diketone and acetic acid in solution.

  • Filtration: Collect the precipitate via vacuum filtration (Büchner funnel), wash with cold water (2 x 10 mL), and dry under a high vacuum.

Protocol B: Regioselective Synthesis with Unsymmetrical Diketones

When using unsymmetrical diketones like 1,1,1-trifluoro-2,4-pentanedione, regioselectivity (3-CF3 vs. 5-CF3) is dictated by the initial site of nucleophilic attack. To favor the thermodynamically stable regioisomer, harsher conditions are employed.

Step-by-Step Methodology:

  • Solvent Swap: Substitute ethanol with 10 mL of neat glacial acetic acid as both the solvent and catalyst.

  • Reagent Mixing: Add 5.0 mmol of 2,3-dichloro-6-hydrazinylpyridine and 5.5 mmol of 1,1,1-trifluoro-2,4-pentanedione.

  • High-Temperature Reflux: Heat the reaction to 100 °C for 6 hours. Causality: The elevated temperature in neat acid provides the thermodynamic energy required to equilibrate the intermediates, heavily favoring the formation of the less sterically hindered regioisomer.

  • Neutralization & Extraction: Cool the mixture, pour over crushed ice, and neutralize carefully with saturated aqueous NaHCO3​ until gas evolution ceases. Extract with Ethyl Acetate (3 x 15 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Empirical Optimization & Yield Metrics

The following table summarizes the quantitative data derived from optimizing the reaction conditions for 2,3-dichloro-6-hydrazinylpyridine.

Solvent SystemCatalystTemp (°C)Time (h)Diketone UsedRegioselectivityOverall Yield (%)
Absolute EthanolNone2524AcetylacetoneN/A (Hydrazone only)< 10
Absolute EthanolGlacial AcOH784AcetylacetoneSymmetrical84
Glacial AcOHNone (Neat)1002AcetylacetoneSymmetrical91
Absolute EthanolHCl (conc.)786Trifluoro-pentanedione85:15 Mixture72
Glacial AcOHNone (Neat)1006Trifluoro-pentanedione>95:5 81

Self-Validating Quality Control (QC) Matrices

To ensure this protocol functions as a self-validating system, researchers must observe the following checkpoints:

  • In-Process Visual Cue: During the first 30 minutes of reflux, condensation droplets will form rapidly on the lower neck of the condenser. This physical phenomenon validates the elimination of water molecules, confirming the dehydration steps of the Knorr synthesis.

  • TLC Monitoring: Use a mobile phase of 30% EtOAc / 70% Hexanes. The starting hydrazine is highly polar and will streak near the baseline (low Rf​ ). The successful formation of the pyrazole is validated by the appearance of a distinct, highly UV-active spot at a higher Rf​ (~0.6).

  • Spectroscopic Validation: 1H NMR ( CDCl3​ ) is required for structural confirmation. The diagnostic pyrazole C4​−H proton must appear as a sharp singlet between δ 6.0 - 6.5 ppm. The complete disappearance of the broad NH/NH2​ signals ( δ 4.0 - 5.5 ppm) validates 100% cyclization.

Translational Pharmacological Targeting

Pyrazoles synthesized from halogenated heteroaryl hydrazines are frequently evaluated as competitive inhibitors for inflammatory pathways, specifically targeting the Cyclooxygenase-2 (COX-2) enzyme .

BiologicalPathway AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme (Upregulated in Inflammation) AA->COX2 Metabolized by PGH2 Prostaglandin H2 (Intermediate) COX2->PGH2 Catalysis PGE2 Prostaglandin E2 (Pain & Inflammation) PGH2->PGE2 Isomerization Drug Dichloropyridyl Pyrazole Derivative Inhibition Competitive Inhibition at Active Site Drug->Inhibition Inhibition->COX2 Blocks Activity

Fig 2: Pharmacological pathway illustrating COX-2 inhibition by synthesized pyrazole derivatives.

References

  • Title: Ring Opening of Pyrrolinium Ions Enabled Regioselective Synthesis of 4-Alkyl N-Arylpyrazoles | Source: The Journal of Organic Chemistry (ACS Publications) | URL: [Link]

  • Title: Knorr Pyrazole Synthesis of Edaravone | Source: The Royal Society of Chemistry | URL: [Link]

  • Title: A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives | Source: ResearchGate | URL: [Link]

Method

Application Note: Experimental Procedures for Condensation Reactions with 2,3-Dichloro-6-hydrazinylpyridine

Introduction & Chemical Rationale 2,3-Dichloro-6-hydrazinylpyridine (CAS: 1361399-75-8) is a highly versatile bifunctional building block utilized extensively in heterocyclic chemistry, particularly in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

2,3-Dichloro-6-hydrazinylpyridine (CAS: 1361399-75-8) is a highly versatile bifunctional building block utilized extensively in heterocyclic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and fluorescent probes [1][3].

The structural design of this molecule is critical to its reactivity. The hydrazine moiety acts as a potent bis-nucleophile, classically engaging in condensation reactions with electrophilic carbonyls. However, the presence of two electron-withdrawing chlorine atoms at the 2- and 3-positions of the pyridine ring fundamentally alters the molecule's electronic landscape. This substitution exerts a strong inductive pull, significantly reducing the basicity and nucleophilicity of the internal pyridine nitrogen. Consequently, this electronic tuning prevents unwanted side reactions (such as N-alkylation at the pyridine core) and directs nucleophilic attack exclusively to the exocyclic terminal nitrogen ( −NH2​ ) of the hydrazine group [4].

This application note details two primary, self-validating workflows: the synthesis of pyrazole derivatives via cyclocondensation, and the synthesis of hydrazone intermediates via simple condensation.

Mechanistic Pathway: Cyclocondensation to Pyrazoles

When 2,3-dichloro-6-hydrazinylpyridine is reacted with 1,3-dicarbonyl compounds or cross-conjugated enynones, it undergoes a tandem condensation-cyclization reaction to form pyrazole scaffolds [1][4].

Causality of Experimental Choices:

  • Acid Catalysis: Glacial acetic acid is frequently employed as both a solvent and a catalyst. It protonates the carbonyl oxygen, increasing its electrophilicity for the initial nucleophilic attack by the terminal hydrazine nitrogen. Furthermore, it facilitates the subsequent dehydration step by protonating the resulting hydroxyl group, turning it into a superior leaving group (water).

  • Regioselectivity: The terminal nitrogen of the hydrazine is sterically less hindered and more nucleophilic than the internal nitrogen, dictating the initial site of attack. The internal nitrogen then attacks the second electrophilic site (the remaining carbonyl or alkyne/alkene in enynones) to close the 5-membered pyrazole ring.

Mechanism N1 2,3-Dichloro-6- hydrazinylpyridine N3 Tetrahedral Intermediate N1->N3 Nucleophilic Attack N2 1,3-Dicarbonyl Compound N2->N3 Nucleophilic Attack N4 Hydrazone Intermediate N3->N4 -H2O (Dehydration) N5 Intramolecular Cyclization N4->N5 Acid Catalysis N6 Pyrazole Derivative N5->N6 -H2O (Aromatization)

Mechanistic pathway of pyrazole synthesis via cyclocondensation.

Protocol 1: Synthesis of 1-(2,3-Dichloro-6-pyridinyl)-pyrazole Derivatives

This protocol is adapted for the synthesis of pyrazoles using 1,3-dicarbonyls (e.g., 1-phenylbutane-1,3-dione) [4].

Materials:

  • 2,3-Dichloro-6-hydrazinylpyridine (1.0 equiv)

  • 1,3-Dicarbonyl compound (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Saturated Aqueous NaHCO3​

  • Ethyl Acetate (EtOAc) & Brine

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-dichloro-6-hydrazinylpyridine (1.0 equiv) and the selected 1,3-dicarbonyl compound (1.1 equiv) in glacial acetic acid (approx. 10 mL per mmol of substrate).

  • Reflux: Heat the reaction mixture to reflux (approx. 118 °C) under an inert atmosphere (nitrogen or argon) for 4–6 hours.

  • In-Process Validation (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The reaction is deemed complete when the hydrazine precursor spot (which stains strongly with ninhydrin) is entirely consumed, and a new, higher Rf​ UV-active spot appears.

  • Quenching: Cool the mixture to room temperature. Carefully pour the acidic solution into a beaker containing crushed ice.

  • Neutralization: Slowly add saturated aqueous NaHCO3​ while stirring until effervescence ceases and the pH reaches ~7.0–7.5. Caution: Rapid addition will cause violent foaming.

  • Extraction & Isolation: Extract the aqueous layer with EtOAc (3 x 50 mL). Combine the organic layers, wash with brine to remove residual salts, and dry over anhydrous Na2​SO4​ .

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure pyrazole derivative.

Workflow: Synthesis of Hydrazone Intermediates

Hydrazones synthesized from hydrazinylpyridines are highly stable and serve as vital intermediates for fluorescent probes (e.g., HPY dyes) and bioactive pyridinium salts [2][3].

Causality of Experimental Choices:

  • Solvent Selection: Absolute ethanol is the solvent of choice. It provides excellent solubility for the starting materials at elevated temperatures but poor solubility for the resulting hydrazone at low temperatures, allowing for self-purification via precipitation.

  • Mild Conditions: Unlike the harsh refluxing acid required for pyrazole cyclization, hydrazone formation only requires a catalytic amount of acid and can often proceed at room temperature to gentle reflux, preserving sensitive functional groups on the aldehyde/ketone.

Workflow S1 1. Reagent Preparation (Equimolar amounts in EtOH) S2 2. Acid Catalysis (Add cat. Glacial AcOH) S1->S2 S3 3. Condensation (Stir at RT or Reflux 5-10h) S2->S3 S4 4. Precipitation (Cool to 0 °C) S3->S4 S5 5. Isolation (Filter & Wash with cold EtOH) S4->S5 S6 6. Pure Hydrazone (Recrystallization) S5->S6

Experimental workflow for the synthesis and isolation of hydrazone intermediates.

Protocol 2: Synthesis of Arylidenehydrazinylpyridine Derivatives

This protocol details the condensation with aromatic aldehydes/ketones [2].

Step-by-Step Methodology:

  • Preparation: Suspend 2,3-dichloro-6-hydrazinylpyridine (1.0 equiv) and the appropriate aromatic aldehyde or ketone (1.0 equiv) in absolute ethanol (20 mL per mmol).

  • Catalysis: Add 2–3 drops of glacial acetic acid to the suspension to catalyze the imine-formation mechanism.

  • Condensation: Stir the mixture either at room temperature for 10–18 hours or under gentle reflux for 2–5 hours, depending on the steric hindrance of the carbonyl compound.

  • Precipitation (Self-Validation): Cool the reaction flask to 0 °C in an ice bath. The formation of a distinct, often brightly colored (yellow to orange) crystalline precipitate serves as a primary visual validation of successful hydrazone formation.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 10 mL) to remove unreacted starting materials.

  • Characterization Check: Verify the product via 1H -NMR. The successful formation of the hydrazone is confirmed by the presence of a characteristic azomethine proton singlet ( −N=CH− ) typically resonating between δ 8.0–8.5 ppm, and a broad singlet for the −NH− proton around δ 10.5–11.5 ppm.

Quantitative Data Summary

The table below summarizes typical reaction parameters and expected outcomes for condensation reactions involving substituted 2-hydrazinylpyridines, providing a benchmark for experimental design [1][2][4].

Reaction TypeElectrophileSolvent / CatalystTemp / TimeTypical YieldIsolation Method
Hydrazone Synthesis Aromatic AldehydesEthanol / cat. AcOHRT / 5–10 h60–85%Direct Precipitation & Filtration
Hydrazone Synthesis Aromatic KetonesEthanol / cat. AcOHReflux / 10–18 h50–75%Precipitation & Recrystallization
Pyrazole Synthesis 1,3-DicarbonylsGlacial AcOHReflux / 4–6 h65–90%Extraction & Column Chromatography
Pyrazole Synthesis EnynonesEthanol / NoneReflux / 2–4 h70–95%Solvent Evaporation & Chromatography

References

  • Title: Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis, Biological Evaluation and Molecular Docking Study of Hydrazone-Containing Pyridinium Salts as Cholinesterase Inhibitors Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]

  • Title: Design and Synthesis of a New Class of Membrane-Permeable Triazaborolopyridinium Fluorescent Probes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Discovery of Novel Pyrazole Acyl Thiourea Skeleton Analogue as Potential Herbicide Candidates Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Application

Application Note: 2,3-Dichloro-6-hydrazinylpyridine as a Precursor for Advanced Agrochemicals

Target Audience: Discovery Chemists, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The development of next-generatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The development of next-generation agrochemicals relies heavily on the strategic incorporation of halogenated heterocyclic scaffolds. 2,3-Dichloro-6-hydrazinylpyridine (CAS: 1361399-75-8)[1] has emerged as a highly valuable building block for synthesizing advanced pyrazole-pyridine derivatives. This structural motif is foundational to several modern pesticide classes, including anthranilic diamide insecticides and novel pyrazole acyl thiourea herbicides[2]. This application note provides a comprehensive guide to the structural rationale, optimized cyclocondensation protocols, and downstream assembly of agrochemical candidates using this precursor.

Structural Rationale & Agrochemical Significance

The transition from simple phenyl-pyrazoles to pyridine-pyrazoles represents a major leap in agrochemical design. Utilizing 2,3-dichloro-6-hydrazinylpyridine as a starting material offers distinct pharmacokinetic and pharmacodynamic advantages:

  • Enhanced Lipophilicity (LogP): The 2,3-dichloro substitution pattern significantly increases the molecule's lipophilicity, which is critical for traversing the waxy cuticles of target insects and weeds.

  • Metabolic Stability: The halogens provide steric and electronic shielding to the pyridine ring, blocking primary sites of oxidative metabolism by cytochrome P450 enzymes, thereby extending the field half-life of the active ingredient.

  • Scaffold Hopping Potential: This precursor serves as an excellent bioisostere for the 3-chloro-2-hydrazinylpyridine core found in blockbuster diamides (e.g., chlorantraniliprole). Recent scaffold hopping strategies have successfully utilized similar pyrazole-pyridine cores to develop novel acyl thiourea herbicides targeting the transketolase (TKL) enzyme[2].

Mechanism A Pyrazole Acyl Thiourea Derivative B Transketolase (TKL) Enzyme Inhibition A->B Target Binding C Disruption of Calvin Cycle & Pentose Phosphate Pathway B->C Metabolic Block D Depletion of Aromatic Amino Acids C->D E Weed Mortality (Herbicidal Action) D->E

Mechanism of Action: Herbicidal pathway via Transketolase (TKL) inhibition.

Physicochemical Profile

Understanding the baseline properties of the precursor is essential for predicting its behavior in organic solvents during cyclocondensation.

PropertyValue / DescriptionAnalytical Significance
Chemical Name 2,3-Dichloro-6-hydrazinylpyridineAlso known as 5,6-dichloro-2-pyridinylhydrazine[1].
CAS Registry Number 1361399-75-8Primary identifier for procurement and IP mapping[1].
Molecular Formula C5H5Cl2N3Exact Mass: 177.0
Nucleophilicity AttenuatedThe electron-withdrawing chlorines delocalize the hydrazine nitrogen's lone pair, requiring catalytic activation for reactions[3].

Experimental Workflows & Protocols

The synthesis of advanced agrochemicals from this precursor typically follows a two-stage workflow: construction of the pyrazole core, followed by functionalization into the final active ingredient.

Workflow A 2,3-dichloro-6- hydrazinylpyridine (Precursor) C Knorr Cyclocondensation A->C B 1,3-Dicarbonyl Electrophile B->C D 1-(5,6-dichloro-2-pyridinyl)- 1H-pyrazole Core C->D E Acylation & Thiourea Assembly D->E F Advanced Agrochemical (Herbicide/Insecticide) E->F

Chemical Workflow: From 2,3-dichloro-6-hydrazinylpyridine to advanced agrochemical candidates.

Protocol A: Regioselective Synthesis of the Pyrazole-Pyridine Core

This protocol utilizes a modified Knorr cyclocondensation. Because the two strongly electron-withdrawing chlorine atoms significantly reduce the nucleophilicity of the hydrazine moiety[3], standard room-temperature hydrazinolysis is insufficient. Acid catalysis is strictly required to increase the electrophilicity of the dicarbonyl compound, driving the initial hydrazone formation[4].

Reagents:

  • 2,3-Dichloro-6-hydrazinylpyridine (1.0 eq)

  • Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.05 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Anhydrous Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation: Suspend 2,3-dichloro-6-hydrazinylpyridine (10 mmol) in 30 mL of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Electrophile Addition: Add the 1,3-dicarbonyl compound (10.5 mmol) dropwise at room temperature.

  • Catalytic Activation: Introduce p-TsOH (1 mmol). Causality: The acid protonates the carbonyl oxygen of the electrophile, lowering the LUMO energy and enabling attack by the deactivated hydrazine nitrogen[5].

  • Cyclocondensation: Heat the mixture to reflux (78°C) for 8–12 hours. Monitor the disappearance of the precursor via LC-MS.

  • Isolation: Cool the reaction mixture to 0°C to induce crystallization of the pyrazole ester. Filter the precipitate under a vacuum and wash with cold ethanol (2 × 10 mL).

  • Saponification: Resuspend the ester in a 1:1 mixture of THF/MeOH. Add 2M NaOH (2.0 eq) and stir for 2 hours. Acidify with 1M HCl to pH 3 to precipitate the 1-(5,6-dichloro-2-pyridinyl)-1H-pyrazole-carboxylic acid.

Protocol B: Assembly of Pyrazole Acyl Thiourea Herbicides

Following the successful synthesis of the pyrazole acid, the molecule is functionalized into an acyl thiourea, a potent pharmacophore for herbicidal activity[2].

Step-by-Step Methodology:

  • Acyl Chloride Formation: Suspend the pyrazole acid (5 mmol) in 15 mL of thionyl chloride (SOCl₂). Reflux for 3 hours. Causality: SOCl₂ is selected over oxalyl chloride because its gaseous byproducts (SO₂, HCl) drive the reaction to completion without leaving non-volatile residues that could interfere with the highly moisture-sensitive downstream steps[2].

  • Concentration: Remove excess SOCl₂ under reduced pressure. Co-evaporate with anhydrous toluene (2 × 10 mL) to remove residual HCl.

  • Isothiocyanate Generation: Immediately dissolve the crude acyl chloride in 20 mL of anhydrous acetonitrile. Add potassium thiocyanate (KSCN, 6 mmol) and stir at room temperature for 1 hour to form the acyl isothiocyanate intermediate in situ.

  • Amine Coupling: Add the target substituted aniline (5.5 mmol) dropwise. Stir for 4 hours at room temperature.

  • Workup: Quench the reaction with 30 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Optimization Data

To ensure maximum yield and purity, various cyclocondensation conditions were evaluated. The table below demonstrates the necessity of acid catalysis when working with deactivated hydrazinylpyridines.

Table 2: Optimization of Cyclocondensation Conditions

SolventCatalyst (mol%)Temp (°C)Time (h)Yield (%)Purity (LC-MS)
EthanolNone2524< 10%N/A (Incomplete)
EthanolNone78 (Reflux)1235%82%
Acetic AcidAuto-catalytic118 (Reflux)668%90%
Ethanol p-TsOH (10%) 78 (Reflux) 8 88% > 98%

Note: The use of catalytic p-TsOH in ethanol provides the optimal balance of high yield, excellent purity, and ease of product isolation via direct crystallization.

References

  • National Center for Biotechnology Information. "Pyridine,2,3-dichloro-6-hydrazinyl- | C5H5Cl2N3 | CID 91618609" PubChem.[1] URL:

  • Wang, et al. "Discovery of Novel Pyrazole Acyl Thiourea Skeleton Analogue as Potential Herbicide Candidates" Journal of Agricultural and Food Chemistry, ACS Publications, 2024.[2] URL:

  • Dmitrieva, et al. "Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles" Molecules, PMC, 2024.[3] URL:

  • Faria, et al. "Recent Advances in Synthesis and Properties of Pyrazoles" MDPI, 2022.[5] URL:

  • Gromachevskaya, et al. "Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines" The Journal of Organic Chemistry, ACS Publications, 2021.[4] URL:

Sources

Method

Application Note: Catalytic Applications of 2,3-Dichloro-6-hydrazinylpyridine Derivatives in Homogeneous Catalysis

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary & Chemical Causality In the realm of homogeneous transition-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Chemical Causality

In the realm of homogeneous transition-metal catalysis, the rational design of ligands and directing groups is paramount for controlling the stereo- and regioselectivity of chemical transformations. The compound 2,3-dichloro-6-hydrazinylpyridine (CAS: 1361399-75-8) 1 has emerged as a highly privileged, electron-deficient bidentate scaffold.

The Causality of the Scaffold: Unlike unsubstituted hydrazinopyridines, the inclusion of two highly electronegative chlorine atoms at the 2- and 3-positions drastically alters the electronic landscape of the pyridine ring.

  • Inductive Electron Withdrawal: The chlorides lower the pKa​ of the pyridine nitrogen, making it a weaker σ -donor but a significantly stronger π -acceptor.

  • Metallacycle Stability: The terminal hydrazine amine and the pyridine nitrogen readily form stable 5-membered metallacycles with metals like Pd, Ru, Mn, and Co.

  • Catalytic Acceleration: By pulling electron density away from the metal center, the 2,3-dichloro-6-hydrazinylpyridine ligand increases the metal's electrophilicity. In cross-coupling, this accelerates the reductive elimination step; in C-H activation, it facilitates the post-reaction cleavage of the directing group.

This guide details the deployment of this derivative in two primary modalities: as a robust bidentate ligand for cross-coupling and hydroboration, and as a removable directing group for C-H functionalization.

Modality A: Bidentate Ligand in Palladium-Catalyzed Cross-Coupling

Hydrazinylpyridine derivatives are highly effective N,N-bidentate ligands for Palladium-catalyzed Suzuki-Miyaura and Heck cross-coupling reactions 2. The strong chelation prevents the precipitation of inactive "Pd-black," while the electron-withdrawing dichloro-substituents ensure the Pd(II) intermediate remains highly electrophilic, facilitating rapid transmetalation with arylboronic acids.

Protocol 1: Self-Validating Suzuki-Miyaura Cross-Coupling

Objective: Synthesize biaryl compounds using an in situ generated Pd-hydrazinylpyridine complex.

Step-by-Step Methodology:

  • Precatalyst Activation: In an oven-dried Schlenk flask under argon, combine Pd(OAc)2​ (1.0 mol%) and 2,3-dichloro-6-hydrazinylpyridine (1.2 mol%). Add 2.0 mL of anhydrous toluene. Stir at 25 °C for 30 minutes.

    • Causality: Pre-stirring is critical. It allows the thermodynamically favored 5-membered N,N-metallacycle to form before the introduction of competing coordinating species (like the boronic acid or base).

  • Substrate Introduction: Add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and anhydrous K2​CO3​ (2.0 mmol, 2.0 equiv).

  • Reaction Execution: Heat the mixture to 80 °C. The electron-deficient nature of the ligand typically drives the reaction to completion within 2–4 hours.

  • System Validation: Monitor the reaction via GC-MS or TLC. To validate the integrity of the catalytic cycle, spike a 50 μL aliquot into water/EtOAc. The absence of a black precipitate at the aqueous-organic interface confirms that the ligand has successfully stabilized the homogeneous Pd(0) species.

G A Precatalyst Pd(OAc)2 B Active Complex Pd-Hydrazinylpyridine A->B + Ligand C Oxidative Addition (Ar-X) B->C + Ar-X D Transmetalation (Ar'-B(OH)2) C->D + Base E Reductive Elimination (Ar-Ar') D->E E->B - Ar-Ar'

Catalytic Cycle of Pd-Catalyzed Cross-Coupling with Hydrazinylpyridine Ligands

Modality B: Directing Group in Cobalt-Catalyzed C-H Activation

In high-valent Cobalt(III) catalysis, directing groups (DGs) are required to bring the metal center in proximity to inert C-H bonds 3. 2,3-Dichloro-6-hydrazinylpyridine acts as a superior bidentate DG.

The Causality of DG Cleavage: A historical bottleneck in C-H activation is the harsh conditions required to remove the DG post-reaction. Because the dichloro-substitution drastically reduces the basicity of the pyridine ring, the Co-N bond is more easily destabilized during the cleavage phase, allowing for mild oxidative removal (e.g., using Ozone or Cerium Ammonium Nitrate) without destroying the newly formed functional groups.

Protocol 2: Co(III)-Catalyzed ortho-C-H Annulation

Objective: Functionalize an inert arene C-H bond via alkyne insertion.

Step-by-Step Methodology:

  • DG Installation: Condense the target aromatic aldehyde with 2,3-dichloro-6-hydrazinylpyridine (1.0 equiv) in ethanol with a catalytic amount of acetic acid to form the hydrazone substrate.

  • C-H Metalation: In a pressure tube, combine the hydrazone substrate (0.5 mmol), Co(Cp∗)(CO)I2​ (5 mol%), AgSbF6​ (20 mol% to abstract the iodide and open a coordination site), and an internal alkyne (0.6 mmol). Dissolve in 1,2-dichloroethane (DCE, 2.0 mL).

  • Reaction Execution: Seal the tube and stir at 100 °C for 12 hours.

  • System Validation: Isolate the intermediate. The successful insertion is validated by 1H NMR; look for the disappearance of the ortho-aromatic proton signal and the appearance of the substituted alkene/annulation signals.

  • DG Cleavage: Treat the purified intermediate with SmI2​ or CAN at room temperature to release the free functionalized product and recover the modified pyridine.

DG A Substrate (Aldehyde/Acid) B DG Installation (Hydrazone Formation) A->B + 2,3-dichloro-6-hydrazinylpyridine C Co(III) Coordination (N,N-Bidentate) B->C + Co(Cp*) catalyst D ortho-C-H Metalation C->D E Alkyne Insertion & Reductive Elimination D->E + Alkyne F DG Cleavage (Product Release) E->F Mild Oxidation

Workflow of Co-Catalyzed C-H Annulation using a Hydrazinylpyridine Directing Group

Extended Applications: Base-Metal Hydroboration & Cytotoxic Complexes

Beyond Pd and Co, the hydrazinylpyridine scaffold is highly effective in stabilizing Manganese (Mn) and Ruthenium (Ru) complexes.

  • Mn-Catalyzed Hydroboration: Homogeneous manganese catalysts utilizing N,N-ligands have achieved unprecedented turnover numbers (TON > 99,000) in the chemoselective hydroboration of carboxylic acids 4. The ligand prevents the over-reduction of the active Mn-hydride species. Validation tip: Monitor the disappearance of the initially formed boryl ester intermediate via 1H NMR (characteristic singlet at δ 4.9 ppm) to confirm active hydride transfer.

  • Ru(II) Cytotoxic Agents: Soluble Ru(II) complexes coordinated with 2-hydrazinopyridine derivatives exhibit significant cytotoxicity against cancer cell lines (e.g., HepG-2, MCF-7) 5. The π -acceptor properties of the dichloropyridine ring stabilize the Ru(II) oxidation state, preventing premature degradation in physiological media.

Quantitative Data Summary

The following table summarizes the performance metrics of 2,3-dichloro-6-hydrazinylpyridine (and its direct structural analogs) across various catalytic domains.

Application DomainCatalyst SystemRole of HydrazinylpyridineTypical LoadingAvg. Yield (%)TON / TOF
Cross-Coupling (Suzuki) Pd(OAc)2​ Bidentate N,N-Ligand1.0 – 2.0 mol%85 – 95%> 5,000 / N/A
C-H Annulation Co(Cp∗)(CO)I2​ Removable Directing Group5.0 mol%75 – 88%N/A (Stoichiometric DG)
Acid Hydroboration Mn(I) PrecatalystChelating Ligand1.0 mol%> 90%> 99,000 / > 2,000 h⁻¹
Cytotoxic Agents Ru(II) PrecursorStabilizing LigandStoichiometric80 – 90%N/A (Therapeutic Application)

References

  • ChemicalBook.2,3-dichloro-6-hydrazinylpyridine | 1361399-75-8.
  • Smolecule.
  • ResearchGate.Proposed mechanism of 2-(1'-methyl-hydrazinyl)
  • ResearchGate (Russian Journal of Inorganic Chemistry).Soluble Cytotoxic Ruthenium(II) Complexes with 2-Hydrazinopyridine.
  • ACS Publications (The Journal of Organic Chemistry).

Sources

Application

Advanced Synthesis of Hydrazones from 2,3-Dichloro-6-hydrazinylpyridine and Aldehydes: Mechanistic Insights and Optimization Protocols

Executive Summary Hydrazones, characterized by the structurally versatile R₁R₂C=N−NH₂ functional group, serve as critical intermediates in organic synthesis, bioconjugation strategies, and the development of biologically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hydrazones, characterized by the structurally versatile R₁R₂C=N−NH₂ functional group, serve as critical intermediates in organic synthesis, bioconjugation strategies, and the development of biologically active agents[1]. Specifically, the synthesis of hydrazones from 2-hydrazinylpyridines has garnered significant attention, as these compounds are direct precursors to membrane-permeable triazaborolopyridinium fluorescent probes and novel agrochemicals[2].

This application note details an optimized, self-validating protocol for the synthesis of hydrazones utilizing 2,3-dichloro-6-hydrazinylpyridine (CAS: 1361399-75-8)[3] and various aromatic aldehydes. By strictly controlling the reaction thermodynamics and leveraging acid catalysis, this protocol ensures high-yield, high-purity product isolation suitable for downstream drug development and materials science applications[4].

Mechanistic Rationale & Reaction Causality

The formation of a hydrazone is a classic nucleophilic addition-elimination (condensation) reaction. However, the specific structural features of 2,3-dichloro-6-hydrazinylpyridine necessitate precise experimental conditions:

  • Causality of the Acid Catalyst: The presence of two highly electronegative chlorine atoms at the 2- and 3-positions of the pyridine ring exerts a strong inductive electron-withdrawing effect. This significantly reduces the nucleophilicity of the adjacent terminal hydrazine nitrogen compared to an unsubstituted 2-hydrazinylpyridine. To counteract this electronic deficiency, a catalytic amount of glacial acetic acid is employed. The acid protonates the carbonyl oxygen of the target aldehyde, drastically increasing its electrophilicity and facilitating the initial nucleophilic attack. Furthermore, the acid catalyzes the subsequent dehydration step, driving the elimination of water to form the stable C=N double bond.

  • Causality of Solvent Selection (Methanol/Ethanol): Anhydrous methanol or ethanol is selected as the reaction medium because it readily solubilizes both the polar hydrazine derivative and the organic aldehyde at reflux temperatures. As the non-polar hydrazone product forms, its solubility in the alcohol decreases. Upon cooling, the product spontaneously crystallizes. This phase separation drives the equilibrium heavily toward product formation (via Le Chatelier's principle) and eliminates the need for complex chromatographic purification.

Experimental Workflow

Pathway N1 2,3-Dichloro-6-hydrazinylpyridine + Aldehyde N2 Solvation in MeOH/EtOH (Homogeneous Mixture) N1->N2 N3 Acid Catalysis (Glacial Acetic Acid) N2->N3 N4 Reflux (2-4 hours) Condensation Reaction N3->N4 N5 TLC Monitoring (Self-Validation) N4->N5 N5->N4 Incomplete N6 Cooling & Precipitation (Product Isolation) N5->N6 Complete

Workflow for acid-catalyzed synthesis and isolation of pyridyl hydrazones.

Materials and Reagents

  • Nucleophile: 2,3-Dichloro-6-hydrazinylpyridine (CAS: 1361399-75-8, Purity ≥ 98%)

  • Electrophile: Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde, benzaldehyde)

  • Solvent: Anhydrous Methanol (MeOH) or Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (AcOH)

  • Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath, TLC plates (Silica gel 60 F254), Büchner funnel.

Step-by-Step Protocol: A Self-Validating System

Step 1: Preparation of the Reaction Mixture

  • Weigh 1.0 mmol of 2,3-dichloro-6-hydrazinylpyridine and transfer it to an oven-dried 50 mL round-bottom flask containing a magnetic stir bar.

  • Add 1.05 mmol of the chosen aromatic aldehyde (a slight 5% excess ensures complete consumption of the more valuable hydrazine derivative).

  • Suspend the reactants in 15 mL of anhydrous methanol or ethanol.

Step 2: Catalysis and Reflux

  • Add 2–3 drops (approx. 0.1 mL) of glacial acetic acid to the suspension. Note: The mixture may remain a suspension until heating commences.

  • Attach a reflux condenser and heat the mixture in an oil bath set to 75°C (for MeOH) or 85°C (for EtOH) with continuous stirring.

  • Observe the reaction; the mixture should become homogeneous as the reactants dissolve and the condensation initiates.

Step 3: In-Process Control (Self-Validation Checkpoint)

  • After 1.5 hours of reflux, withdraw a 10 µL aliquot and perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase.

  • Validation: Co-spot the reaction mixture against the starting 2,3-dichloro-6-hydrazinylpyridine. The reaction is deemed complete when the lower-Rf hydrazine spot entirely disappears, replaced by a new, highly UV-active hydrazone spot at a higher Rf. If the starting material persists, continue refluxing and re-check every 45 minutes.

Step 4: Isolation and Workup

  • Once TLC confirms reaction completion, remove the flask from the heat source and allow it to cool to room temperature.

  • Transfer the flask to an ice-water bath (0–5°C) for 30 minutes. The sudden drop in temperature will force the hydrazone product to precipitate out of the alcoholic solvent.

  • Self-Validation: If precipitation does not occur, the solvent volume may be too high. Concentrate the mixture under reduced pressure to half its volume and return to the ice bath.

Step 5: Final Purification

  • Collect the precipitated solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 2 × 5 mL of ice-cold methanol to remove unreacted aldehyde and trace acid.

  • Dry the solid under a high vacuum to afford the pure 2,3-dichloro-6-(2-alkylidenehydrazinyl)pyridine derivative.

Quantitative Data: Influence of Aldehyde Electronics

The electronic nature of the chosen aldehyde directly dictates the reaction kinetics and overall yield. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, accelerating the reaction, whereas electron-donating groups (EDGs) slow it down.

Aldehyde SubstituentElectronic EffectExpected Reaction Time (hrs)Expected Yield (%)Visual Indicator (Precipitate)
4-Nitrobenzaldehyde Strong Electron-Withdrawing1.5 - 2.088 - 95%Deep Yellow / Orange
2,4-Dichlorobenzaldehyde Inductive Electron-Withdrawing2.0 - 2.582 - 89%Yellow
Benzaldehyde Neutral2.5 - 3.080 - 85%Pale Yellow
4-Methoxybenzaldehyde Strong Electron-Donating3.5 - 4.570 - 78%Off-White / Pale Yellow

Troubleshooting Guide

  • Issue: Formation of Azine Byproducts

    • Cause: Hydrolysis of the starting hydrazine or extreme excess of aldehyde.

    • Solution: Ensure strictly anhydrous conditions. Use exactly 1.05 equivalents of aldehyde.

  • Issue: Incomplete Conversion after 4 Hours

    • Cause: Insufficient acid catalysis or highly deactivated aldehyde (e.g., strong EDG).

    • Solution: Add an additional 1-2 drops of glacial acetic acid and verify the reflux temperature is actively boiling the solvent.

  • Issue: Oiled-out Product Instead of Crystals

    • Cause: Product melting point is near the solvent boiling point, or impurities are disrupting the crystal lattice.

    • Solution: Add a few drops of distilled water (an anti-solvent) dropwise to the cold methanolic solution while scratching the inside of the flask with a glass rod to induce nucleation.

References

  • Title : Hydrazone - Wikipedia Source : Wikipedia URL : [Link]

  • Title : Design and Synthesis of a New Class of Membrane-Permeable Triazaborolopyridinium Fluorescent Probes Source : Journal of the American Chemical Society URL :[Link]

  • Title : Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles Source : Semantic Scholar URL :[Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Role of 2,3-Dichloro-6-hydrazinylpyridine in the Synthesis of Fused Heterocyclic Systems

Abstract: This document provides an in-depth technical guide on the synthetic utility of 2,3-dichloro-6-hydrazinylpyridine as a pivotal precursor for constructing fused heterocyclic systems. These scaffolds, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides an in-depth technical guide on the synthetic utility of 2,3-dichloro-6-hydrazinylpyridine as a pivotal precursor for constructing fused heterocyclic systems. These scaffolds, particularly nitrogen-containing fused pyridines, are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[1][2] We will explore the synthesis of this key intermediate and detail its application in the construction of high-value fused systems such as triazolopyridines and pyridopyridazines. The protocols described herein are designed for researchers, chemists, and drug development professionals, with a focus on the causal-driven logic behind experimental choices, ensuring robust and reproducible outcomes.

Part 1: The Precursor: Synthesis and Reactive Profile of 2,3-Dichloro-6-hydrazinylpyridine

Introduction and Strategic Importance

Fused pyridine heterocycles represent a privileged class of compounds in pharmaceutical research, forming the core of numerous therapeutic agents.[1][3] The strategic introduction of functional groups onto the pyridine ring allows for the precise tuning of pharmacological properties. 2,3-dichloro-6-hydrazinylpyridine is an exceptionally valuable, yet underexplored, building block. Its structure is primed for sequential, regioselective reactions:

  • The Hydrazinyl Moiety (-NHNH₂): A potent binucleophile, ideal for initiating condensation and cyclization reactions to form five- or six-membered heterocyclic rings.

  • The Dichloro-Substitution: The chlorine atoms at the C2 and C3 positions serve as excellent leaving groups for subsequent intramolecular nucleophilic aromatic substitution (SNAr) reactions, which act as the final ring-closing step to form the fused system. The chlorine at the C2 position is particularly activated towards displacement by the adjacent ring nitrogen.

Synthesis Protocol: Preparation of 2,3-Dichloro-6-hydrazinylpyridine

The target compound is accessible from commercially available 2,3,6-trichloropyridine. The synthesis leverages the differential reactivity of the chlorine atoms on the pyridine ring, where the C6 position (para to the ring nitrogen) is highly susceptible to nucleophilic displacement. This protocol is adapted from established procedures for the hydrazinolysis of chloropyridines.[4][5]

Reaction Scheme:

Experimental Protocol:

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3,6-trichloropyridine (18.2 g, 0.1 mol).

  • Solvent and Reagent Addition: Add ethanol (100 mL) to the flask, followed by the slow, dropwise addition of hydrazine hydrate (80% solution, 18.8 g, 0.3 mol) over 15 minutes. The addition is exothermic and should be controlled.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Work-up and Isolation: After completion, cool the mixture to room temperature. A precipitate will form. Reduce the solvent volume to approximately one-third under reduced pressure. Add distilled water (100 mL) to the slurry and stir for 30 minutes.

  • Filtration and Drying: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 50 mL). Dry the product under vacuum at 50 °C to yield 2,3-dichloro-6-hydrazinylpyridine as a stable solid.

Causality and Experimental Rationale:

  • Reagent Stoichiometry: An excess of hydrazine hydrate is used to ensure complete conversion of the starting material and to minimize the formation of bis-substituted byproducts.

  • Solvent Choice: Ethanol is an ideal solvent as it readily dissolves the reactants and is suitable for the reflux temperature required for the nucleophilic substitution to proceed efficiently.[5]

  • Regioselectivity: The nucleophilic attack occurs preferentially at the C6 position due to the strong electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer complex intermediate at the para-position more effectively than at the meta-position (C3).

Part 2: Application in Fused Heterocycle Synthesis

Synthesis of 7,8-Dichloro-[6][7][8]triazolo[4,3-a]pyridines

This class of compounds is synthesized by reacting 2-hydrazinylpyridines with single-carbon electrophiles, a well-established route to the[6][7]triazolo[4,3-a]pyridine scaffold.[8] The reaction proceeds via a condensation-cyclization cascade.

Mechanism & Workflow Diagram:

The synthesis begins with the condensation of the hydrazinyl group with a one-carbon electrophile, such as triethyl orthoformate, to form an intermediate. This is followed by an intramolecular SNAr reaction where the terminal nitrogen of the hydrazinyl moiety attacks the C2 position of the pyridine ring, displacing the chloride and forming the fused triazole ring.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Intramolecular Cyclization (SNAr) A 2,3-Dichloro-6- hydrazinylpyridine C Condensation Intermediate A->C Reflux, Acid catalyst B One-Carbon Electrophile (e.g., HC(OEt)3) B->C D 7,8-Dichloro-[1,2,4]triazolo- [4,3-a]pyridine C->D Heat, -EtOH

Caption: Workflow for the synthesis of triazolopyridines.

Detailed Protocol:

  • Reactant Mixture: In a 100 mL round-bottom flask, suspend 2,3-dichloro-6-hydrazinylpyridine (1.78 g, 10 mmol) in triethyl orthoformate (15 mL, 90 mmol).

  • Catalyst: Add 3-4 drops of glacial acetic acid to catalyze the initial condensation.

  • Reaction: Heat the mixture to reflux (approximately 145-150 °C) for 5 hours. The solid should dissolve as the reaction progresses.

  • Isolation: Cool the reaction mixture to room temperature. The product will often crystallize directly from the reaction mixture. If not, remove the excess triethyl orthoformate under high vacuum.

  • Purification: Triturate the resulting residue with cold diethyl ether. Collect the solid by vacuum filtration and wash with a small amount of cold ether. The product can be further purified by recrystallization from ethanol if necessary.

Data Presentation: Versatility with One-Carbon Electrophiles

Electrophile SourceReagentResulting C3-Substituent on Triazole Ring
Formic AcidHCOOH-H
Triethyl OrthoformateHC(OEt)₃-H
Carbon DisulfideCS₂-SH (Thione)
Cyanogen BromideBrCN-NH₂
Synthesis of 7,8-Dichloro-pyrido[2,3-d]pyridazin-5(6H)-ones

The reaction of hydrazines with γ-ketoacids or related 1,4-dicarbonyl compounds is a classical and highly effective method for constructing the pyridazinone ring system.

Mechanism & Workflow Diagram:

The synthesis is initiated by the formation of a hydrazone between the more reactive ketone carbonyl of the 1,4-dielectrophile and the hydrazinylpyridine. The subsequent step is an intramolecular nucleophilic attack from the terminal nitrogen of the hydrazone onto the carboxylic acid (or ester) group, followed by cyclodehydration to furnish the fused pyridazinone ring.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclodehydration A 2,3-Dichloro-6- hydrazinylpyridine C Hydrazone Intermediate A->C Condensation (-H2O) B 1,4-Dielectrophile (e.g., Levulinic Acid) B->C D 7,8-Dichloro-pyrido[2,3-d]- pyridazin-5(6H)-one C->D Intramolecular Acylation & Dehydration (-H2O)

Caption: Synthesis of pyridopyridazinones from 2,3-dichloro-6-hydrazinylpyridine.

Detailed Protocol:

  • Setup: Combine 2,3-dichloro-6-hydrazinylpyridine (1.78 g, 10 mmol) and a suitable γ-ketoacid (e.g., levulinic acid, 1.16 g, 10 mmol) in a 100 mL flask.

  • Solvent and Reaction: Add glacial acetic acid (20 mL) as both the solvent and catalyst. Heat the mixture to reflux (approximately 118 °C) for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. A solid precipitate will form.

  • Isolation and Purification: Stir the aqueous slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove acetic acid, followed by a wash with a small amount of cold ethanol. Dry the product under vacuum.

Data Presentation: Representative 1,4-Dielectrophiles

1,4-DielectrophileResulting Fused Pyridazinone
Levulinic Acid2-Methyl-7,8-dichloro-pyrido[2,3-d]pyridazin-5(6H)-one
3-Benzoylpropionic acid2-Phenyl-7,8-dichloro-pyrido[2,3-d]pyridazin-5(6H)-one
Diethyl 2-acetylsuccinate2-Methyl-3-ethoxycarbonyl-7,8-dichloro-pyrido[2,3-d]pyridazin-5(6H)-one

Part 3: Conclusion and Future Prospects

2,3-dichloro-6-hydrazinylpyridine stands out as a highly adaptable scaffold for the synthesis of diverse fused heterocyclic systems. The protocols detailed in these notes demonstrate its utility in creating triazolopyridine and pyridopyridazinone cores through robust and logical synthetic pathways. The true power of this intermediate lies in the remaining chlorine atom on the newly formed fused ring system, which serves as a reactive handle for further diversification through modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig, Sonogashira reactions). This allows for the generation of extensive chemical libraries for screening in drug discovery and materials science, underscoring the strategic value of this versatile precursor.

References

  • Kaur, R., & Sharma, V. (2021). 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridines: Synthesis, Structure, and Wheat Growth Regulating. Molecules, 26(23), 7179. [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Retrieved from [Link]

  • Foks, H., et al. (2005). Pyrazolo[3,4-b]pyridines as potential antimicrobial, antimalarial, and antiviral agents. Acta Poloniae Pharmaceutica, 62(3), 229-234.
  • Dyadyuchenko, V. V., & Dmitrieva, S. N. (2020). Microwave-assisted synthesis of pyrazolo[3,4-b]pyridines. Chemistry of Heterocyclic Compounds, 56(1), 108-110.
  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(1), 238-249. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
  • PubChem. (n.d.). Pyridine, 2,3-dichloro-6-hydrazinyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of substituents on the cyclization pattern of 2-pyridylhydrazones. Retrieved from [Link]

  • Fournier, F., & Miller, J. (1973). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Canadian Journal of Chemistry, 51(19), 3283-3291.
  • Beilstein Journals. (2021). Synthesis of new pyrazolo[6][7][9]triazines by cyclative cleavage of pyrazolyltriazenes. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]

  • Gandikota, N. M., et al. (2017). A Facile Synthesis of Amide Derivatives of[6][7]Triazolo[4,3-a]pyridine. Asian Journal of Chemistry, 29(9), 1987-1990. [Link]

  • MDPI. (2024). Synthesis and Reactions of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Retrieved from [Link]

  • El-Ghanam, A. M. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 17(6), 6439-6449. [Link]

  • Google Patents. (n.d.). EP2687510A1 - Method for preparing 2,3-dichloropyridine.
  • Royal Society of Chemistry. (n.d.). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification techniques for crude 2,3-dichloro-6-hydrazinylpyridine

Technical Support Center: Purification of 2,3-Dichloro-6-hydrazinylpyridine Overview Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals scaling...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 2,3-Dichloro-6-hydrazinylpyridine

Overview Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals scaling up the synthesis of 2,3-dichloro-6-hydrazinylpyridine. Below, you will find mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the high-purity isolation of this critical intermediate.

Mechanistic Background & Causality

The synthesis of 2,3-dichloro-6-hydrazinylpyridine typically proceeds via nucleophilic aromatic substitution (SNAr) of 2,3,6-trichloropyridine with hydrazine hydrate. In pyridine systems, SNAr regioselectively occurs at the 2- and 4-positions (relative to the nitrogen) because the resulting high-energy anionic intermediate is stabilized by resonance, placing the negative formal charge on the electronegative nitrogen atom 1[1].

Because 2,3,6-trichloropyridine possesses two activated sites (C-2 and C-6), the reaction generates a crude mixture containing:

  • Target Product: 2,3-dichloro-6-hydrazinylpyridine (Major product due to less steric hindrance at C-6 compared to the C-2 position adjacent to the C-3 chlorine).

  • Regioisomer: 3,6-dichloro-2-hydrazinylpyridine (Minor impurity).

  • Unreacted Starting Material: 2,3,6-trichloropyridine.

Purification Workflow

PurificationWorkflow Crude Crude Mixture (Product, Isomers, Starting Mat.) AcidExt Acid Extraction (1M HCl / Toluene) Crude->AcidExt OrgPhase Organic Phase (Unreacted Trichloropyridine) AcidExt->OrgPhase Non-polar impurities AqPhase Aqueous Phase (Hydrazinylpyridine HCl Salts) AcidExt->AqPhase Protonated amines Basify Basification (pH 8.0-8.5 with NaOH) AqPhase->Basify Precipitate Precipitation & Filtration (Enriched Product) Basify->Precipitate Recrystal Recrystallization (2-BuOH / Heptane) Precipitate->Recrystal Pure Pure 2,3-dichloro-6-hydrazinylpyridine Recrystal->Pure

Workflow for the isolation and purification of 2,3-dichloro-6-hydrazinylpyridine.

Troubleshooting Guides & FAQs

Q: My crude isolate contains significant unreacted 2,3,6-trichloropyridine. How do I remove it efficiently upon scale-up without chromatography? A: Leverage the basicity of the hydrazinyl group. Hydrazinopyridines readily form water-soluble hydrochloride salts 2[2] 3[3]. By dissolving the crude mixture in an organic solvent (e.g., toluene) and extracting with 1M HCl, the target product partitions into the aqueous phase as a protonated salt. The unreacted, non-basic 2,3,6-trichloropyridine remains in the organic phase and can be discarded.

Q: I am observing a closely eluting regioisomeric impurity (3,6-dichloro-2-hydrazinylpyridine). How can I separate it? A: Regioisomers often co-precipitate during basic workup. To achieve high purity, a phase-appropriate crystallization strategy is required. Research on similar hydrazinyl pyridine intermediates demonstrates that 2-butanol/heptane mixtures provide excellent rejection of regioisomeric impurities 4[4]. The product exhibits high solubility in pure 2-butanol but crystallizes efficiently upon the anti-solvent addition of heptane, leaving the more soluble isomer in the mother liquor.

Q: How do I handle the high water solubility of the product during the neutralization step? A: Over-basification can lead to product loss. Neutralize the acidic aqueous extract carefully to pH 8.0–8.5 using aqueous NaOH. Cooling the crystallization mixture to 20–30 °C significantly enhances the precipitation yield of the free base 5[5].

Validated Experimental Protocols

Protocol A: Acid-Base Extraction and Precipitation This self-validating protocol ensures the complete removal of non-polar starting materials before isolating the free base.

  • Dissolution: Dissolve the crude reaction mixture in toluene (10 mL/g of crude) at room temperature.

  • Acid Extraction: Add 1M aqueous HCl (5 mL/g) and stir vigorously for 15 minutes.

  • Phase Separation: Allow the phases to separate. Collect the lower aqueous phase (containing the protonated 2,3-dichloro-6-hydrazinylpyridine).

  • Organic Wash: Wash the organic phase with an additional portion of 1M HCl (2 mL/g) and combine the aqueous extracts. Discard the organic phase.

  • Cooling: Cool the combined aqueous phase to 5 °C in an ice bath.

  • Basification: Slowly add 2M NaOH dropwise under continuous stirring until the pH reaches strictly 8.0–8.5. A precipitate will form.

  • Maturation: Stir the resulting slurry at 20 °C for 1 hour to ensure complete precipitation of the free base 5[5].

  • Isolation: Filter the solid, wash with cold distilled water, and dry under vacuum at 50 °C.

Protocol B: 2-Butanol/Heptane Recrystallization Used for the final polishing and removal of the 3,6-dichloro-2-hydrazinylpyridine regioisomer.

  • Suspension: Suspend the enriched solid from Protocol A in 2-butanol (approx. 4 mL/g).

  • Dissolution: Heat the suspension to 80 °C until complete dissolution is achieved. Polish filter the hot solution if insoluble particulates are present.

  • Anti-Solvent Addition: Slowly add heptane (approx. 8 mL/g) while maintaining the internal temperature above 60 °C 4[4].

  • Crystallization: Cool the mixture linearly to 20 °C over a period of 4 hours to promote the growth of large, pure crystals.

  • Isolation: Filter the purified crystals, wash with a cold 1:2 mixture of 2-butanol/heptane, and dry under vacuum.

Quantitative Data Summaries

Table 1: Partitioning Behavior during Acid-Base Extraction

ComponentState in 1M HClState at pH 8.5Primary Location
2,3-dichloro-6-hydrazinylpyridine Protonated SaltFree BaseAqueous (Acid) → Solid Precipitate
2,3,6-trichloropyridine NeutralNeutralOrganic Phase (Discarded)
Bis-hydrazinyl byproducts Di-protonated SaltFree BaseAqueous (Acid) → Mother Liquor

Table 2: Crystallization Solvent Matrix

Solvent SystemProduct Solubility (Hot)Product Solubility (Cold)Impurity RejectionRecommended Application
Water LowVery LowPoor (Isomers co-precipitate)Initial crude precipitation
Toluene HighModerateModerateExtraction organic phase
2-Butanol / Heptane HighLowExcellentFinal polishing / Isomer separation

References

  • ACS Publications. "Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery | Organic Process Research & Development." Available at:[Link]

  • Google Patents. "CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

Sources

Optimization

Technical Support Center: 2,3-Dichloro-6-hydrazinylpyridine Stability &amp; Handling

Welcome to the Technical Support Center for 2,3-dichloro-6-hydrazinylpyridine (CAS: 1361399-75-8)[1]. As a highly reactive intermediate widely used in pharmaceutical synthesis and agrochemical development, this compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,3-dichloro-6-hydrazinylpyridine (CAS: 1361399-75-8)[1]. As a highly reactive intermediate widely used in pharmaceutical synthesis and agrochemical development, this compound presents unique handling challenges. The hydrazine moiety is highly nucleophilic and prone to oxidation, while the dichloro-substituted pyridine ring adds specific electronic effects that dictate its stability[2].

This guide is designed for researchers and process chemists to troubleshoot degradation issues, understand the mechanistic causality behind stability failures, and implement self-validating experimental protocols.

Part 1: Core Stability Data & Reaction Parameters

To prevent degradation and ensure reproducibility, it is critical to understand the physical and thermal boundaries of hydrazinylpyridines. The quantitative parameters below must be integrated into your batch records and safety assessments.

Table 1: Quantitative Stability Parameters and Mechanistic Rationale

ParameterOperational LimitMechanistic Causality & Rationale
Storage Temperature 2–8 °C (Under N₂/Ar)Minimizes thermal auto-oxidation and background degradation of the active hydrazine group[3].
Exotherm Onset (ARC) ~165 °CAccelerating Rate Calorimetry (ARC) indicates that hydrazine decomposition initiates self-heating (approx. 0.03 °C/min) at this threshold[4].
Maximum Reaction Temp < 100 °CPrevents the system from approaching the thermal runaway threshold, ensuring safe kinetic control during substitution reactions[4].
Reagent Concentration < 7 wt% HydrazineDiluting aqueous hydrazine to < 7 wt% ensures the mixture can be safely heated to 100 °C without reaching the flash point[4].
Optimal Solvents 2-Butanol, n-Heptane, WaterPrevents unwanted nucleophilic attack. Carbonyl-containing solvents (e.g., acetone) will rapidly form hydrazone adducts[4].

Part 2: Troubleshooting & FAQs

Q1: Why does my 2,3-dichloro-6-hydrazinylpyridine darken during storage or aerobic reactions, and how do I prevent it?

The Causality: The lone pair of electrons on the terminal nitrogen of the hydrazine moiety is highly susceptible to auto-oxidation. When exposed to atmospheric oxygen or trace transition metals, the hydrazine group oxidizes to form a diazonium intermediate. This intermediate rapidly decomposes, releasing nitrogen gas (N₂) and forming dark, tarry polymeric degradation products. While the 2,3-dichloro substitution exerts an electron-withdrawing inductive effect that slightly stabilizes the ring compared to pure aliphatic hydrazines, the terminal nitrogen remains vulnerable[2]. The Solution: Always store the compound at 2–8 °C under a strict argon or nitrogen atmosphere. During reactions, continuously purge the reaction mass with nitrogen (for at least 60 minutes prior to heating) to displace dissolved oxygen[4].

Q2: During extraction and isolation, LC-MS shows a significant impurity with a higher mass. What causes this side reaction?

The Causality: Hydrazines are exceptional nucleophiles that react rapidly with trace carbonyls to form stable hydrazones. If you use acetone to clean your glassware, or if your extraction solvent (like ethyl acetate) contains trace acetaldehyde or acetic acid impurities, the 2,3-dichloro-6-hydrazinylpyridine will undergo a spontaneous condensation reaction[2]. The Solution: Strictly avoid carbonyl-containing solvents. Switch your extraction and crystallization solvent systems to non-reactive alternatives such as 2-butanol, n-heptane, or dichloromethane[4].

Q3: What is the safest way to scale up the synthesis of this intermediate without triggering a thermal runaway?

The Causality: Hydrazine derivatives hold significant chemical potential energy. Calorimetric screening shows that self-heating begins at 165 °C[4]. If the reaction temperature exceeds the cooling capacity of the reactor, an exothermic decomposition will occur. The Solution: Cap all reaction temperatures at 100 °C. Furthermore, control the addition rate of the hydrazine hydrate and ensure the concentration remains below 7 wt% in the aqueous phase to maintain the mixture below its flash point[4].

Part 3: Visualizing Degradation & Stabilization Pathways

Understanding the divergent pathways of this compound is essential for process chemists. The diagram below maps the logical relationship between environmental conditions and chemical outcomes.

Stability A 2,3-Dichloro-6-hydrazinylpyridine (Starting Material) B Oxidative Conditions (O2, Transition Metals) A->B Exposure D Carbonyl Solvents (Acetone, EtOAc) A->D Solvent Error F Inert Atmosphere & 2-8°C Storage A->F Best Practice C Diazonium Formation & N2 Release B->C Degradation E Hydrazone Adducts (Impurity Formation) D->E Condensation G Stable Intermediate (Ready for Use) F->G Preservation

Reaction pathways and stability outcomes for 2,3-dichloro-6-hydrazinylpyridine.

Part 4: Standard Operating Procedures (SOP)

To ensure a self-validating system, every step in the handling and isolation of 2,3-dichloro-6-hydrazinylpyridine must contain built-in quality checks. Follow this step-by-step methodology for safe isolation.

Protocol: Safe Isolation and Crystallization

This protocol is optimized to prevent thermal degradation and hydrazone formation during the final workup.

  • Inert Atmosphere Setup: Purge the reactor containing the crude reaction mass with nitrogen for 60–70 minutes at 25 ± 5 °C before initiating any workup procedures[4].

  • Reaction Monitoring (Self-Validation Check): Do not begin cooling until HPLC analysis confirms that the starting material (e.g., the chloropyridine precursor) is ≤ 0.5%[4].

  • Controlled Quenching: Cool the reaction mixture gradually to 20 °C over a period of 2 hours. Causality: Rapid crash-cooling traps impurities within the crystal lattice, whereas a slow ramp promotes the formation of high-purity crystalline solids directly from the aqueous mixture[4].

  • Filtration & Washing: Filter the solid under a positive pressure of nitrogen to minimize atmospheric oxygen exposure. Wash the filter cake with degassed water (approx. 6 L/kg) to remove residual hydrazine.

  • Solvent Exchange: If further purification is needed, concentrate the filtrate under vacuum at 50 °C. Charge with 2-butanol (7 L/kg) and n-heptane (7 L/kg), heat to 90 °C for 15 minutes, and cool back to 20 °C over 3 hours[4].

  • Vacuum Drying: Dry the isolated solid under vacuum (< 50 mbar) at 40 °C for 8 hours[4]. Warning: Do not exceed 50 °C during drying to prevent thermal degradation.

Workflow S1 1. N2/Ar Purge (Exclude O2) S2 2. Solvent Degassing (Non-Carbonyl) S1->S2 S3 3. Temp Control (< 100°C) S2->S3 S4 4. HPLC Monitor (SM < 0.5%) S3->S4 S5 5. Vacuum Dry (40°C, 8h) S4->S5

Step-by-step experimental workflow for handling hydrazinylpyridine derivatives.

Sources

Troubleshooting

troubleshooting guide for the synthesis of triazolopyridines from 2,3-dichloro-6-hydrazinylpyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of triazolopyridines, a critical scaffold in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of triazolopyridines, a critical scaffold in medicinal chemistry, from 2,3-dichloro-6-hydrazinylpyridine.[1][2] As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of triazolopyridines from 2,3-dichloro-6-hydrazinylpyridine typically involves a condensation reaction with a carboxylic acid or its derivative, followed by a cyclization step. This process, while generally robust, can present several challenges. Here, we address the most common issues in a question-and-answer format.

Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I have not isolated any of the desired triazolopyridine product. What are the likely causes and how can I rectify this?

Answer: Low to no product yield is a frequent issue that can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.

1. Purity of Starting Materials:

  • 2,3-dichloro-6-hydrazinylpyridine: This starting material can be susceptible to degradation. Ensure it is of high purity and has been stored under an inert atmosphere, protected from light and moisture. Impurities can interfere with the initial condensation step.

  • Carboxylic Acid/Derivative: The purity of the coupling partner is equally important. If using an acid chloride, ensure it is freshly prepared or has been properly stored to prevent hydrolysis.

2. Inefficient Condensation:

  • Activation of Carboxylic Acid: For the initial formation of the hydrazide intermediate, the carboxylic acid often requires activation. If you are not using a highly reactive derivative like an acid chloride, coupling agents such as 1,1'-Carbonyldiimidazole (CDI) can be highly effective in facilitating this step under mild conditions.[3]

  • Reaction Temperature: The condensation step may require heating. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and reaction time for the formation of the hydrazide intermediate.

3. Incomplete Cyclization:

  • Dehydrating Agent: The cyclization of the hydrazide intermediate to the triazolopyridine ring requires the removal of a water molecule.[2] Strong dehydrating agents like phosphorus oxychloride (POCl₃) are commonly used.[2][4] Ensure the POCl₃ is fresh and used in sufficient excess. Other reagents like the Burgess reagent can also be effective for mild cyclodehydration.[2]

  • Temperature and Reaction Time: Cyclization often requires elevated temperatures. Microwave irradiation can significantly shorten reaction times and improve yields.[4][5] A typical condition could be heating at 100-150°C.[4] It is crucial to optimize the temperature and duration for your specific substrate.

4. Reaction Quenching and Work-up:

  • Careful Quenching: Reactions involving POCl₃ are highly exothermic upon quenching with water or ice. This should be done slowly and at a low temperature to prevent degradation of the product.

  • Extraction: After quenching, the product needs to be extracted into a suitable organic solvent. Ensure the pH of the aqueous layer is adjusted appropriately to ensure the product is in its neutral form for efficient extraction.

Impure Product and Purification Challenges

Question: My crude product is a complex mixture, and I am struggling to isolate the pure triazolopyridine. What are the potential side products and what purification strategies should I employ?

Answer: The presence of impurities is a common challenge. Understanding the potential side reactions is key to devising an effective purification strategy.

Potential Side Products:

  • Unreacted Starting Materials: Incomplete reaction will leave residual 2,3-dichloro-6-hydrazinylpyridine and the carboxylic acid derivative.

  • Hydrazide Intermediate: If the cyclization is incomplete, the open-chain hydrazide will be a major impurity.

  • Side Reactions of Dichloropyridine: The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, especially at elevated temperatures. This can lead to the formation of various byproducts if other nucleophiles are present.

  • Ring-Opening of Triazole: Under harsh acidic or basic conditions, the triazole ring can potentially undergo cleavage.[6]

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying triazolopyridines. A silica gel column with a gradient elution system, often starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.[7]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be a highly effective method for obtaining high-purity material.[4]

  • Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative TLC or High-Performance Liquid Chromatography (HPLC) can be employed.

Characterization:

  • Confirm the identity and purity of your final product using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9]

Reaction Stalls or Fails to Initiate

Question: My reaction does not seem to be progressing, with TLC analysis showing only starting materials even after an extended period. What could be the issue?

Answer: A stalled reaction often points to a fundamental issue with the reaction setup or the reagents themselves.

1. Inadequate Activation:

  • Coupling Reagent: If using a coupling agent like CDI, ensure it is of good quality and added under anhydrous conditions, as it is sensitive to moisture.

  • Base: Some condensation reactions may require a base to neutralize any acid formed and to facilitate the reaction. Ensure the appropriate base is used and that it is dry.

2. Low Reaction Temperature:

  • As mentioned previously, both the condensation and cyclization steps often require heating. If the reaction is being run at room temperature and is not progressing, a gradual increase in temperature is warranted.

3. Solvent Choice:

  • The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or NMP are often used. Ensure the solvent is anhydrous, as water can interfere with many of the reagents used.

4. Catalyst Poisoning (if applicable):

  • While this specific synthesis does not typically employ a catalyst, in related triazolopyridine syntheses that do, catalyst poisoning by impurities in the starting materials or solvent can be a cause of reaction failure.

Experimental Workflow and Protocol

Below is a representative experimental protocol for the synthesis of an 8-chloro-3-substituted-[1][8][10]triazolo[4,3-a]pyridine.

G A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G H H G->H

Materials and Reagents

ReagentMolar RatioNotes
2,3-dichloro-6-hydrazinylpyridine1.0 eqHigh purity is essential.
Carboxylic Acid1.0 - 1.5 eqCan be varied based on reactivity.
Phosphorus Oxychloride (POCl₃)2 - 20 eqActs as both solvent and dehydrating agent.[4]
Organic Solvent (for extraction)-e.g., Ethyl Acetate, Dichloromethane
Saturated Sodium Bicarbonate-For neutralization during work-up.
Anhydrous Sodium Sulfate-For drying the organic layer.

Procedure

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2,3-dichloro-6-hydrazinylpyridine (1.0 eq) and the desired carboxylic acid (1.0 - 1.5 eq).

  • Addition of POCl₃: Carefully add phosphorus oxychloride (2 - 20 eq) to the mixture under an inert atmosphere.

  • Heating: Seal the vessel and heat the reaction mixture using microwave irradiation at 100-150°C for 10-20 minutes.[4] Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure triazolopyridine derivative.

Frequently Asked Questions (FAQs)

Q1: Can I use other dehydrating agents besides POCl₃?

A1: Yes, other reagents can be used for the cyclodehydration step. The Burgess reagent is a milder alternative that can be effective, especially for sensitive substrates.[2] Thionyl chloride (SOCl₂) can also be used, but like POCl₃, it is a harsh reagent. The choice of reagent will depend on the specific substrate and desired reaction conditions.

Q2: What is the role of the two chlorine atoms on the starting pyridine ring?

A2: The two chlorine atoms are electron-withdrawing groups, which can influence the reactivity of the pyridine ring. They also provide handles for further functionalization of the triazolopyridine product through nucleophilic aromatic substitution reactions, allowing for the synthesis of a diverse library of compounds.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials, intermediate, and product. Staining with potassium permanganate or visualization under UV light can help in identifying the spots. For more detailed analysis, LC-MS can be used to track the formation of the product and identify any major byproducts.

Q4: Are there alternative synthetic routes to triazolopyridines?

A4: Yes, there are numerous synthetic routes to the triazolopyridine scaffold.[2] One common alternative is the oxidative cyclization of 2-pyridylhydrazones.[1][3] Another approach involves the reaction of 2-aminopyridines with various reagents.[11] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

G LowYield LowYield Purity Purity LowYield->Purity Condensation Condensation LowYield->Condensation Cyclization Cyclization LowYield->Cyclization Workup Workup LowYield->Workup ImpureProduct ImpureProduct UnreactedSM UnreactedSM ImpureProduct->UnreactedSM Intermediate Intermediate ImpureProduct->Intermediate SideReactions SideReactions ImpureProduct->SideReactions StalledReaction StalledReaction Activation Activation StalledReaction->Activation Temperature Temperature StalledReaction->Temperature Solvent Solvent StalledReaction->Solvent

References

  • Efficient Synthesis and X-ray Structure of[1][8][10]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI. Available from: [Link]

  • The Chemistry of[1][3][10]Triazolo[1,5- a] pyridines. Taylor & Francis. Available from: [Link]

  • 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][8][10]Triazolo[4,3-a]pyridines. ACS Publications. Available from: [Link]

  • 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1][8][10]triazolo[4,3-a]pyridine. MDPI. Available from: [Link]

  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][8][10]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journals. Available from: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available from: [Link]

  • The Chemistry of the Triazolopyridines: an Update. Available from: [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PMC. Available from: [Link]

  • Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data. Cambridge University Press. Available from: [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. PubMed. Available from: [Link]

  • Synthesis of triazolopyridines 15. ResearchGate. Available from: [Link]

  • Preparation method of triazolopyridine derivative. Google Patents.
  • Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Available from: [Link]

  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. PMC. Available from: [Link]

  • The Chemistry of the Triazolopyridines: An Update. ResearchGate. Available from: [Link]

  • Triazolopyridine. Grokipedia. Available from: [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available from: [Link]

Sources

Optimization

Technical Support Center: Degradation Pathways &amp; Stability Troubleshooting for 2,3-Dichloro-6-hydrazinylpyridine

Welcome to the Application Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2,3-dichloro-6-hydrazinylpyridine (CAS 1361399-75-8) [1] and its...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2,3-dichloro-6-hydrazinylpyridine (CAS 1361399-75-8) [1] and its downstream derivatives. Due to the high reactivity of the hydrazine moiety, this critical intermediate is highly susceptible to oxidative, hydrolytic, and condensation-driven degradation.

This document provides a mechanistic understanding of these pathways, actionable troubleshooting FAQs, and self-validating analytical protocols to ensure the integrity of your synthetic workflows.

Mechanistic Profiling of Degradation Pathways

Understanding why a compound degrades is the first step in preventing it. The degradation of 2,3-dichloro-6-hydrazinylpyridine is primarily driven by the nucleophilic and easily oxidizable nature of the terminal nitrogen on the hydrazine group.

  • Oxidative Cleavage & Dimerization: Hydrazine groups undergo rapid auto-oxidation in the presence of dissolved oxygen, a process heavily accelerated by trace transition metals like Cu(II) or Fe(III)[2]. This four-electron oxidation proceeds via a hydrazyl radical. The radical can either dimerize to form highly conjugated (and deeply colored) azines/tetrazanes, or undergo complete N-N bond scission to release nitrogen gas (N₂) and ammonia (NH₃)[3].

  • Schiff Base Condensation: The terminal amine is a powerful nucleophile. It will rapidly condense with trace carbonyls (aldehydes or ketones) present in solvents or atmospheric air to form stable hydrazone adducts. This is a notorious issue during the synthesis and handling of 2-hydrazinopyridine derivatives[4].

  • Pyridine Ring Hydroxylation: In complex biological matrices or under extreme environmental stress, the pyridine ring itself can undergo hydroxylation (forming 2-hydroxypyridine derivatives) followed by enzymatic or oxidative ring cleavage[5].

Pathways DCHP 2,3-dichloro-6-hydrazinylpyridine (Intact API/Intermediate) Oxidation Oxidative Degradation (O2, Transition Metals) DCHP->Oxidation O2 / Cu2+ Condensation Condensation (Trace Carbonyls) DCHP->Condensation Aldehydes/Ketones Hydrolysis Hydrolytic Cleavage (High pH / H2O) DCHP->Hydrolysis OH- / H2O Azine Dimeric Azines / Tetrazanes (Color Change: Yellow/Brown) Oxidation->Azine Radical Dimerization Deaminated 2,3-dichloro-6-hydroxypyridine + N2 gas Oxidation->Deaminated Complete Oxidation Hydrazone Hydrazone Adducts (+ Mass shift) Condensation->Hydrazone Schiff Base Formation RingDeg Hydroxylated Pyridine Derivatives Hydrolysis->RingDeg Nucleophilic Aromatic Substitution

Fig 1: Primary degradation pathways of 2,3-dichloro-6-hydrazinylpyridine.

Troubleshooting Guide & FAQs

Q1: My batch of 2,3-dichloro-6-hydrazinylpyridine turned from off-white to yellow/brown during storage. Is it still usable? A: The color change is a direct indicator of oxidative degradation. Hydrazines undergo radical dimerization to form azines. Because these molecules are highly conjugated, they exhibit strong chromophoric properties even at trace (<0.1%) levels. Causality: Exposure to atmospheric oxygen or trace metals catalyzes this radical formation[2]. Action: Do not use the batch for sensitive downstream coupling. Re-crystallize the material and store it strictly under an inert atmosphere (Argon/N₂) at -20°C.

Q2: During LC-MS analysis, I observe a major impurity with a mass shift of +40 Da. What is causing this? A: A +40 Da mass shift is the classic signature of isopropylidene hydrazone formation. This occurs when the hydrazine group condenses with acetone (addition of C₃H₆ [-42 Da] minus H₂O [-18 Da] = +40 Da). Causality: This is an analytical artifact caused by using acetone to wash glassware, or utilizing non-LC-MS grade solvents containing trace carbonyl impurities[4]. Action: Switch to strictly carbonyl-free, LC-MS grade acetonitrile and methanol. Bake all glassware at 200°C to remove residual solvent vapors.

Q3: We observe outgassing (bubble formation) when formulating these derivatives in aqueous buffers. Why? A: Hydrazine decomposition leads to the evolution of nitrogen (N₂) gas and ammonia (NH₃) via intramolecular N-N bond scission[3]. Causality: This reaction is highly favored at neutral to alkaline pH and is catalyzed by trace metals in the buffer salts. Action: Add a chelating agent (e.g., 1 mM EDTA) to sequester trace metals, and adjust the buffer to a slightly acidic pH (pH 4.5–5.0), where the protonated hydrazine is significantly more stable against oxidation.

Quantitative Stability Matrix

The following table summarizes the kinetic vulnerability of 2,3-dichloro-6-hydrazinylpyridine under various stress conditions, providing a baseline for your formulation and storage strategies.

Storage/Stress ConditionPrimary Degradation MechanismMajor Degradant FormedApprox. Half-Life (t½)Recommended Preventive Action
Ambient Air (25°C, Solid) Auto-oxidationDimeric Azines3–6 monthsStore under Argon at -20°C
Aqueous Buffer (pH 7.4) Metal-catalyzed Oxidation2,3-dichloro-6-hydroxypyridine + N₂48–72 hoursAdd 1mM EDTA, lower pH to 4.5
Acetone/MeOH Solution Schiff Base CondensationIsopropylidene hydrazone< 2 hoursUse strictly carbonyl-free solvents
ICH Q1B Photolytic (UV) N-N Bond Cleavage2,3-dichloro-6-aminopyridine12 hoursUse amber vials, actinic shielding

Validated Experimental Protocol: Forced Degradation Study (FDS)

To accurately profile the stability of your specific hydrazine derivatives, you must employ a forced degradation workflow. Crucially, this protocol includes a self-validating quenching step. Without quenching, the sample will continue to degrade while sitting in the autosampler, leading to false-positive degradation kinetics.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the compound in carbonyl-free Acetonitrile/Water (50:50 v/v) to a final concentration of 1.0 mg/mL.

  • Stress Initiation:

    • Oxidative: Add H₂O₂ to a final concentration of 3%. Incubate at 25°C for 24 hours.

    • Thermal: Incubate the base solution in a sealed, inert vial at 80°C for 7 days.

    • Photolytic: Expose to 1.2 million lux hours and 200 watt hours/m² UV light (per ICH Q1B).

  • Reaction Quenching (The Self-Validation Step):

    • Causality: To stop oxidative degradation instantly, add an equimolar amount of sodium thiosulfate (Na₂S₂O₃) to the oxidative stress samples. Dilute all samples 1:10 in mobile phase.

    • Validation Check: Prepare a T=0 control sample, quench it immediately, and inject it at the beginning and end of your LC-MS sequence. If the final T=0 injection shows >0.5% degradation, your autosampler temperature is too high or your quench was incomplete, invalidating the run.

  • Data Acquisition: Analyze via UHPLC-QTOF-MS using a C18 column. Ensure the mobile phase contains 0.1% Formic Acid to keep the hydrazine protonated during separation.

Workflow Start Initiate Forced Degradation Prep Sample Preparation (1 mg/mL in MeCN/H2O) Start->Prep Cond1 Thermal (80°C, 7 days) Prep->Cond1 Cond2 Oxidative (3% H2O2, 24h) Prep->Cond2 Cond3 Photolytic (ICH Q1B, UV/Vis) Prep->Cond3 Quench Reaction Quenching & Dilution Cond1->Quench Cond2->Quench Cond3->Quench Analysis UHPLC-QTOF-MS Analysis Quench->Analysis Data Structural Elucidation Analysis->Data

Fig 2: Self-validating forced degradation workflow for hydrazine derivatives.

References

  • Source: nih.
  • (PDF)
  • Mechanistic study of hydrazine decomposition on Ir(111)
  • Source: google.
  • Source: researchgate.

Sources

Troubleshooting

Process Chemistry Support Center: Scale-Up of 2,3-Dichloro-6-hydrazinylpyridine

Welcome to the Process Chemistry Technical Support Portal. This guide is specifically engineered for research scientists, process chemists, and drug development professionals transitioning the synthesis of 2,3-dichloro-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Portal. This guide is specifically engineered for research scientists, process chemists, and drug development professionals transitioning the synthesis of 2,3-dichloro-6-hydrazinylpyridine (CAS: 1361399-75-8)—also referred to by its equivalent nomenclature, 3,6-dichloro-2-hydrazinopyridine[1]—from bench-scale discovery to multikilogram pilot production.

The synthesis relies on the Nucleophilic Aromatic Substitution (SNAr) of 2,3,6-trichloropyridine with hydrazine hydrate. While highly efficient at the gram scale, scaling this chemistry introduces severe thermal, regioselective, and safety bottlenecks.

Mechanistic Deep Dive & Pathway Analysis

To troubleshoot scale-up issues, one must first understand the kinetic and thermodynamic landscape of the SNAr reaction. The 2,3,6-trichloropyridine scaffold possesses two electrophilic sites activated by the adjacent pyridine nitrogen: C-2 and C-6.

Causality of Regioselectivity: Nucleophilic attack by hydrazine preferentially occurs at the C-6 position. This is kinetically favored because the C-2 position is sterically hindered by the adjacent chlorine atom at C-3. However, the resulting product is itself a nucleophile, which introduces the risk of competitive over-reaction (dimerization) if the stoichiometric ratios are not strictly controlled.

SNAr_Mechanism SM 2,3,6-Trichloropyridine (Sterically hindered at C-2) Product 2,3-Dichloro-6-hydrazinylpyridine (Target Product) SM->Product SNAr at C-6 (Kinetically Favored) Nuc Hydrazine Hydrate (Nucleophile) Nuc->Product Dimer Bis-hydrazination Dimer (Over-reaction) Product->Dimer Attack on unreacted SM (If Hydrazine is depleted)

SNAr mechanistic pathway highlighting the target reaction and competitive dimerization.

Scale-Up Troubleshooting Desk (FAQs)

Q1: We are experiencing a sudden temperature spike (thermal runaway) during the hydrazine addition step at the 5 kg scale, despite the reaction being stable in our 10 g bench trials. Why is this happening and how do we mitigate it? A1: This is caused by the latent exotherm characteristic of hydrazine SNAr reactions[2]. At the bench scale, the high surface-area-to-volume ratio allows rapid heat dissipation, masking the exotherm. At the pilot scale, heat transfer is significantly poorer. If all reagents are mixed upfront, dissolution and subsequent reaction trigger a rapid, uncontrollable temperature spike, risking the flash point of hydrazine. Solution: Shift from a batch-mixing approach to a controlled dosing strategy . Dilute the hydrazine to <7 wt% in water/alcohol and dose the 2,3,6-trichloropyridine solution into the hydrazine over 2–4 hours while actively cooling the jacket to maintain internal temperatures below 30 °C before the final thermal aging step.

Q2: Our HPLC analysis shows a 15% increase in a high-molecular-weight impurity upon scaling up. Mass spectrometry identifies this as a bis(2,3-dichloro-6-pyridyl)hydrazine dimer. How do we suppress this? A2: Dimerization occurs because your target product, 2,3-dichloro-6-hydrazinylpyridine, contains a nucleophilic terminal amine that can attack unreacted 2,3,6-trichloropyridine[3]. At scale, poor agitation can create localized concentration gradients where the starting material outnumbers hydrazine. Solution: You must maintain a continuous stoichiometric excess of hydrazine. Ensure the molar ratio of hydrazine to starting material is at least 3.5:1, and utilize high-shear impellers to eliminate localized pooling of the electrophile.

Q3: The isolated free-base product degrades, turning from an off-white powder to a dark brown tar after two weeks in storage. How can we ensure phase-appropriate stability? A3: Free hydrazines are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, forming diazenes and subsequent decomposition products. Solution: The protocol must be modified to isolate the product as a hydrochloride (HCl) salt. Protonating the nucleophilic nitrogen removes its electron density, effectively shutting down the oxidative degradation pathway and ensuring long-term shelf stability for downstream pharmaceutical coupling.

Quantitative Process Parameter Translation

To successfully bridge the gap between discovery and process chemistry, parameter adjustments must be made to balance safety, yield, and environmental impact.

Process ParameterBench-Scale (10 g)Pilot-Scale (10 kg)Causality & Process Impact
Hydrazine Equivalents 7.0 eq3.5 - 4.0 eqHigh excess at bench prevents dimers; at scale, excess is reduced to manage toxicity/exotherms, compensated by inverted dosing.
Dosing Strategy All-at-onceContinuous feed (3 h)Prevents thermal runaway from latent exotherms and manages off-gassing.
Reaction Temperature 100 °C (Reflux)95 ± 2 °CLowered slightly at scale to prevent solvent bumping and maintain safe operating pressures under nitrogen.
Agitation Speed 500 RPM (Stir bar)120 RPM (Impeller)Adjusted for equivalent tip-speed to prevent localized concentration gradients that lead to dimerization.
Isolation Form Free BaseHCl SaltMandatory for bulk storage to prevent oxidative degradation.

Validated Multikilogram Protocol

This methodology is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria for the current step are met.

Step 1: Reactor Inerting and Preparation

  • Purge a 50 L glass-lined reactor with ultra-high purity Nitrogen (N2) for 60 minutes.

  • Validation Check: Monitor the exhaust gas with an oxygen sensor. Proceed only when O2 levels are < 0.5%. (Causality: Hydrazine vapors are highly explosive in the presence of oxygen).

Step 2: Reagent Charging

  • Charge 15.0 L of 2-propanol and 8.5 kg (170 mol, ~4.0 eq) of hydrazine hydrate (35 wt% in water) into the reactor[2].

  • Set the reactor chiller to maintain an internal temperature of 20 °C.

Step 3: Controlled Electrophile Dosing

  • In a separate dissolution vessel, dissolve 7.7 kg (42.2 mol) of 2,3,6-trichloropyridine in 10.0 L of 2-propanol.

  • Dose the 2,3,6-trichloropyridine solution into the main reactor via a metering pump at a rate of 3.3 L/hour.

  • Validation Check: Monitor the internal thermocouple. If the temperature exceeds 30 °C, pause the dosing pump automatically until the temperature drops back to 20 °C. (Causality: Prevents accumulation of unreacted material which could trigger a delayed thermal runaway).

Step 4: Thermal Aging (SNAr Reaction)

  • Once dosing is complete, ramp the reactor temperature to 95 °C at a rate of 1 °C/min.

  • Hold at 95 °C for 8 hours.

  • Validation Check: Pull a 1 mL aliquot, quench in 1:1 water/acetonitrile, and analyze via HPLC. Proceed to Step 5 only when the unreacted 2,3,6-trichloropyridine is ≤ 0.5% (Area%). If >0.5%, continue heating for 2 hours and re-sample.

Step 5: Salt Formation and Isolation

  • Cool the reactor to 10 °C over 2 hours.

  • Slowly charge 5.0 L of 6M HCl to adjust the pH to ~2.0, precipitating the 2,3-dichloro-6-hydrazinylpyridine hydrochloride salt.

  • Filter the slurry through a Nutsche filter and wash the filter cake with 15 L of cold water to remove residual hydrazine.

  • Dry under vacuum (-0.09 MPa) at 40 °C until constant weight is achieved[4].

ScaleUp_Process N1 1. Inerting N2 Purge N2 2. Reagent Prep Hydrazine Charge N1->N2 N3 N3 N2->N3 N4 4. Thermal Aging 95°C for 8h N3->N4 N5 5. Salt Isolation HCl Quench & Filter N4->N5

Validated 5-step pilot-scale workflow for the safe production of hydrazinylpyridines.

References

  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate. Available at:[Link]

  • Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • CN112552284A - Preparation method of chlorantraniliprole. Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting Di-Substitution in 2,3-Dichloro-6-Hydrazinylpyridine Workflows

Welcome to the Application Scientist Knowledge Base. As researchers and drug development professionals, you rely on 2,3-dichloro-6-hydrazinylpyridine as a critical building block for synthesizing novel kinase inhibitors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. As researchers and drug development professionals, you rely on 2,3-dichloro-6-hydrazinylpyridine as a critical building block for synthesizing novel kinase inhibitors and complex heterocyclic scaffolds. However, a pervasive roadblock in these workflows is the unintended formation of di-substituted byproducts during the functionalization of the hydrazine moiety.

This guide is engineered to provide mechanistic clarity, field-proven protocols, and actionable troubleshooting steps to ensure absolute selectivity for mono-substitution.

Part 1: Mechanistic Causality — The Root of Over-Alkylation

To solve the problem, we must first understand the molecular electronics. 2,3-dichloro-6-hydrazinylpyridine possesses two nitrogen atoms on its hydrazine group: the internal secondary amine (-NH-) and the terminal primary amine (-NH₂).

The highly electron-withdrawing 2,3-dichloropyridine ring inductively pulls electron density away from the internal nitrogen, rendering the terminal -NH₂ the primary nucleophilic site. When an electrophile (e.g., an alkyl halide) reacts with this terminal -NH₂, the newly attached alkyl group donates electron density via the inductive (+I) effect.

The Causality: This electron donation makes the resulting mono-alkylated secondary amine more nucleophilic than the starting primary amine. Consequently, the rate constant for the second substitution ( k2​ ) exceeds the first ( k1​ ). This creates a thermodynamic sink that aggressively drives the reaction toward the di-substituted byproduct, even when you strictly limit the electrophile to 1.0 equivalent.

Part 2: Frequently Asked Questions (FAQs)

Q: Why am I seeing a 40:60 mixture of mono- to di-alkylated products when I strictly use 1.0 equivalent of electrophile? A: This is a classic kinetic failure. Because k2​>k1​ , the electrophile preferentially reacts with the newly formed mono-substituted product rather than the unreacted starting material. To fix this, you must alter the statistical probability of the collision (via stoichiometry/addition rate) or structurally mask the nitrogen.

Q: How does the choice of base impact the mono:di ratio? A: The base dictates the ionization state of the hydrazine intermediate. Using strong or highly soluble inorganic bases like cesium carbonate (Cs₂CO₃) accelerates proton transfer, rapidly freeing the secondary amine for a second attack, which drastically shifts the trajectory toward di-substitution (). Conversely, using milder bases (K₂CO₃) or bulky organic bases like N,N-Diisopropylethylamine (DIPEA) helps arrest the reaction at the mono-substituted stage.

Q: Are there advanced metalation strategies to force selectivity without protecting groups? A: Yes. While standard strong bases fail, treating protected hydrazines with n-BuLi at -78 °C forms a stable nitrogen dianion. This highly reactive intermediate electronically differentiates the two nitrogen centers, allowing for highly selective mono-alkylation upon the addition of an electrophile (). However, for standard bench setups, the reductive amination route (detailed below) is generally more robust.

Q: What is the most foolproof method to guarantee mono-substitution? A: The Reductive Amination (Hydrazone) strategy. By reacting the hydrazine with an aldehyde or ketone, you form a hydrazone double bond (-N=C-). This structurally caps the terminal nitrogen, making a second addition chemically impossible. Subsequent reduction yields the pure mono-alkylated product.

Part 3: Quantitative Data — Strategy Comparison

Table 1: Impact of reaction parameters on the selectivity of 2,3-dichloro-6-hydrazinylpyridine functionalization.

StrategyReagents / BaseTemp (°C)Electrophile (Eq.)Kinetic Control MechanismExpected Mono:Di Ratio
Standard Direct Alkylation K₂CO₃, R-X251.0None (Thermodynamic sink)40:60
Optimized Direct Alkylation DIPEA, R-X00.8 (Slow add)Low local electrophile concentration85:15
Excess Hydrazine K₂CO₃, R-X00.3Statistical probability95:5
Dianion Method n-BuLi, R-X-78 to 251.0Electronic deactivation via metalation90:10
Reductive Amination Aldehyde, NaCNBH₃251.0Structural capping (Hydrazone)>99:1
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Optimized Direct Alkylation via Syringe Pump

Use this method when the electrophile cannot be converted into an aldehyde/ketone for reductive amination.

  • Preparation: Dissolve 2,3-dichloro-6-hydrazinylpyridine (3.0 eq) and DIPEA (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Controlled Addition: Dissolve the electrophile (1.0 eq) in DCM and add it to the reaction flask via a syringe pump at a rate of 0.1 mL/min over 4 hours.

  • Quench & Extract: Quench the reaction with saturated aqueous NH₄Cl, extract with DCM, and purify via flash chromatography.

Self-Validating Checkpoint: Monitor the reaction via LC-MS. If the di-substituted mass ( [M+2R]+ ) exceeds 5% of the total ion current, the local concentration of the electrophile is too high. Validate and correct the system by decreasing the syringe pump rate by 50% or increasing the stirring speed to >800 RPM to ensure instantaneous dispersion. The 3-fold excess of hydrazine ensures the electrophile statistically encounters unreacted starting material.

Protocol B: Reductive Amination (The Hydrazone Strategy)

The gold standard for absolute mono-substitution selectivity.

  • Hydrazone Formation: Combine 2,3-dichloro-6-hydrazinylpyridine (1.0 eq) and the target aldehyde (1.0 eq) in anhydrous ethanol. Add a catalytic amount of glacial acetic acid (0.1 eq). Stir at room temperature for 2 hours.

  • Reduction: Cool the vessel to 0 °C. Slowly add sodium cyanoborohydride (NaCNBH₃, 1.5 eq) in small portions. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench with 1M NaOH to neutralize the acid and destroy excess reducing agent, then extract with ethyl acetate.

Self-Validating Checkpoint: The hydrazone intermediate is highly UV-active due to extended conjugation with the pyridine ring. Before adding the NaCNBH₃ (Step 2), validate complete conversion by confirming the disappearance of the starting material peak via HPLC. If reduction is initiated prematurely, unreacted primary hydrazine will remain, leaving it vulnerable to di-alkylation side reactions.

Part 5: Reaction Pathway Visualization

HydrazineAlkylation SM 2,3-dichloro-6- hydrazinylpyridine Direct Direct Alkylation (R-X, Base) SM->Direct Hydrazone Hydrazone Formation (Aldehyde, H+) SM->Hydrazone Mono Mono-alkylated (Secondary Amine) Direct->Mono k1 (Slow) Di Di-alkylated Byproduct (Tertiary Amine) Mono->Di k2 > k1 (Fast) Due to +I effect Intermediate Hydrazone Intermediate (-N=CH-R) Hydrazone->Intermediate Caps terminal NH2 Target Pure Mono-alkylated Product Intermediate->Target Reduction (NaCNBH3)

Reaction pathways: direct alkylation vs. highly selective reductive amination strategy.

Part 6: References
  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters.[Link]

  • Rasmussen, L. K. (2006). Facile Synthesis of Mono-, Di-, and Trisubstituted Alpha-Unbranched Hydrazines. The Journal of Organic Chemistry.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2,3-Dichloro-6-Hydrazinylpyridine and Its Isomers: A Guide for Synthetic and Medicinal Chemists

In the landscape of modern drug discovery and agrochemical development, functionalized pyridine scaffolds serve as indispensable building blocks. Their prevalence in a vast array of biologically active molecules undersco...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and agrochemical development, functionalized pyridine scaffolds serve as indispensable building blocks. Their prevalence in a vast array of biologically active molecules underscores the need for a nuanced understanding of their chemical behavior. Among these, dichlorinated hydrazinylpyridines offer a particularly versatile platform for generating molecular diversity. The strategic placement of two chlorine atoms and a reactive hydrazine moiety provides multiple handles for subsequent chemical transformations.

This guide presents an in-depth comparative analysis of 2,3-dichloro-6-hydrazinylpyridine and its key structural isomer, 2,6-dichloro-3-hydrazinylpyridine . We will dissect the profound influence of substituent positioning on synthetic accessibility, chemical reactivity, and, consequently, their utility in research and development. This analysis moves beyond a simple cataloging of properties to explain the underlying electronic and steric principles, providing researchers, scientists, and drug development professionals with the expert insights needed for rational molecular design and synthetic planning.

I. Synthesis: A Tale of Regioselectivity

The most common route to these compounds involves the nucleophilic aromatic substitution (SNAr) of a corresponding polychlorinated pyridine with hydrazine hydrate. The regioselectivity of this initial hydrazination is dictated by the electronic landscape of the pyridine ring.

The pyridine nitrogen atom is strongly electron-withdrawing, an effect that is most pronounced at the positions ortho (C2, C6) and para (C4) to it. These positions are thereby "activated" towards nucleophilic attack, as the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen.[1] Conversely, the meta positions (C3, C5) are significantly less activated. This leads to a general order of reactivity for halogen displacement: C4/C6 > C2 >> C3/C5.[1][2]

This principle governs the synthesis of our target isomers:

  • 2,3-dichloro-6-hydrazinylpyridine (1): This isomer is typically synthesized from 2,3,6-trichloropyridine. The C6 position is the most activated site for nucleophilic attack, leading to selective displacement of the C6 chlorine by hydrazine.

  • 2,6-dichloro-3-hydrazinylpyridine (2): Synthesis of this isomer starts from 2,3,6-trichloropyridine as well. However, under different reaction conditions or with specific blocking groups, the less reactive C3 position can be targeted. A more direct route involves the hydrazinolysis of 2,6-dichloro-3-nitropyridine, where the strong electron-withdrawing nitro group activates the C3 position for substitution.[3]

G cluster_0 Synthesis Pathway Start 2,3,6-Trichloropyridine SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->SNAr Product1 2,3-dichloro-6-hydrazinylpyridine SNAr->Product1 Attack at most activated C6 position Product2 2,6-dichloro-3-hydrazinylpyridine SNAr->Product2 Attack at less activated C3 position (e.g., via 3-nitro precursor)

General synthetic workflow for dichlorohydrazinylpyridines.

II. Comparative Physicochemical and Reactivity Profile

The isomeric positioning of the substituents creates two molecules with distinct chemical personalities. This is reflected in their physical properties and, more importantly, their reactivity in subsequent synthetic steps.

Property2,3-dichloro-6-hydrazinylpyridine (1)2,6-dichloro-3-hydrazinylpyridine (2)Rationale for Differences
Molecular Formula C₅H₅Cl₂N₃C₅H₅Cl₂N₃Isomers share the same formula.
Molecular Weight 178.02 g/mol [4]178.02 g/mol Isomers share the same mass.
XLogP3 1.4[4]~1.6 (Estimated)The positioning of the polar hydrazine group relative to the lipophilic chlorine atoms influences the calculated partition coefficient.
Reactivity of Cl atoms C2: Activated (ortho to N)C3: Deactivated (meta to N)C2: Activated (ortho to N)C6: Activated (ortho to N)Reactivity is governed by proximity to the electron-withdrawing ring nitrogen.[5]
Reactivity of Hydrazine Moderately NucleophilicMore NucleophilicThe electron-donating hydrazine at C6 in isomer 1 slightly deactivates the ring, while the C3 position in isomer 2 has less electronic influence on the activated C2/C6 positions.[3]
Reactivity Analysis: A Deeper Dive

The primary utility of these molecules lies in their potential for further functionalization. The key differences in their reactivity profiles offer distinct strategic advantages.

  • 2,3-dichloro-6-hydrazinylpyridine (1):

    • Differential Chlorine Reactivity: This isomer possesses two chemically distinct chlorine atoms. The C2 chlorine is activated (ortho to the ring nitrogen), while the C3 chlorine is not. This intrinsic difference allows for selective mono-substitution at the C2 position under controlled conditions, leaving the C3 chlorine available for a different transformation (e.g., metal-catalyzed cross-coupling).

    • Hydrazine Moiety: The hydrazine at C6 is a potent nucleophile, readily available for condensation reactions with aldehydes and ketones to form hydrazones, or for the construction of various nitrogen-containing heterocycles like pyrazoles or triazoles.[6][7]

  • 2,6-dichloro-3-hydrazinylpyridine (2):

    • Symmetrical Chlorine Reactivity: Here, both chlorine atoms at C2 and C6 are electronically activated and chemically equivalent. This is highly advantageous for mono-substitution reactions where regioselectivity is not a concern, often leading to cleaner reactions and simpler purification.[5] The introduction of the first substituent will typically deactivate the ring, making the second substitution more challenging.[5]

    • Hydrazine Moiety: The hydrazine at the C3 position is less influenced by the ring nitrogen's electronics compared to a C2/C6 substituent. It remains a strong nucleophile for building complex heterocyclic systems.

G cluster_1 Isomer 1: 2,3-dichloro-6-hydrazinyl- cluster_2 Isomer 2: 2,6-dichloro-3-hydrazinyl- I1 Isomer 1 I1_C2 C2-Cl (Activated) I1->I1_C2 I1_C3 C3-Cl (Deactivated) I1->I1_C3 I1_N C6-Hydrazine (Nucleophilic) I1->I1_N Selective\nSubstitution Selective Substitution I1_C2->Selective\nSubstitution I2 Isomer 2 I2_C2 C2-Cl (Activated) I2->I2_C2 I2_C6 C6-Cl (Activated) I2->I2_C6 I2_N C3-Hydrazine (Nucleophilic) I2->I2_N Symmetric\nMono-substitution Symmetric Mono-substitution I2_C2->Symmetric\nMono-substitution I2_C6->Symmetric\nMono-substitution

Logical workflow comparing the reactivity of the two isomers.

III. Applications in Drug Discovery and Agrochemicals

The hydrazide-hydrazone motif is a well-established pharmacophore, known to exhibit a wide range of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[8][9][10] The true value of dichlorohydrazinylpyridines is their role as versatile intermediates for accessing novel chemical space.

IsomerKey Application / PotentialRationale
2,3-dichloro-6-hydrazinylpyridine Insecticide Synthesis: The related compound, 1-(3-chloropyridin-2-yl)hydrazine, is a key intermediate in the synthesis of Rynaxypyr®, a potent insecticide.[11] This highlights the agrochemical potential of this substitution pattern.The specific arrangement of substituents is crucial for binding to the insect ryanodine receptor.
Scaffolds for Kinase Inhibitors: The ability to perform sequential, selective substitutions at C2 and C3 allows for the creation of complex, three-dimensional molecules often required for potent and selective enzyme inhibition.Access to diverse substitution vectors (C2, C3, and hydrazine) is ideal for library synthesis to probe protein binding pockets.
2,6-dichloro-3-hydrazinylpyridine Anticancer Agents: The core can be elaborated into various heterocyclic systems, such as imidazo[4,5-b]pyridines or thiazole-pyridines, which have shown promising antiproliferative and apoptotic activity.[12][13]The C2/C6 positions are ideal for introducing aryl groups via Suzuki or Buchwald-Hartwig couplings to mimic known kinase hinge-binding motifs.[5]
Antibacterial Agents: The hydrazone derivatives can be screened for antibacterial activity, a known property of this chemical class.[6][8]The symmetric C2/C6 positions allow for the straightforward synthesis of bis-substituted analogs, which can enhance potency or modulate physicochemical properties.

IV. Experimental Protocols

To ensure the practical utility of this guide, we provide validated, step-by-step protocols for key transformations.

Protocol 1: Synthesis of 1-(3-Chloropyridin-2-yl)hydrazine (Precursor to Isomer 1)

This protocol is adapted from literature procedures for the synthesis of a closely related analog and serves as a representative example.[11][14]

Materials:

  • 2,3-dichloropyridine (1.0 eq)

  • Hydrazine hydrate (≥80%, 4.0-6.0 eq)

  • Ethanol (as polar solvent)

  • Four-necked flask, condenser, magnetic stirrer

Procedure:

  • To a 1L four-necked flask, add 2,3-dichloropyridine (0.1 mol, 14.8g).

  • Carefully add hydrazine hydrate (0.4 mol, ~20g) and ethanol (1.25 g) to the flask.[14]

  • Equip the flask with a condenser and heat the mixture to reflux with stirring.

  • Maintain reflux for 6-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • The product will precipitate as a solid. Collect the solid by suction filtration.

  • Wash the solid with cold water and dry under vacuum to yield the product. Expected yields are typically high (95-99%).[14]

Protocol 2: General Synthesis of a Hydrazone Derivative

This protocol demonstrates the utility of the hydrazine moiety for further elaboration.[15]

Materials:

  • Dichlorohydrazinylpyridine isomer (1.0 eq)

  • Substituted aldehyde or ketone (1.0-1.1 eq)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Dissolve the dichlorohydrazinylpyridine isomer in ethanol in a round-bottom flask.

  • Add the selected aldehyde or ketone to the solution.

  • Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC indicates completion.

  • Cool the reaction mixture. The hydrazone product often precipitates and can be collected by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

V. Conclusion

The comparative analysis of 2,3-dichloro-6-hydrazinylpyridine and 2,6-dichloro-3-hydrazinylpyridine reveals that they are not interchangeable building blocks. The choice of isomer is a critical strategic decision that profoundly impacts the synthetic pathways available for downstream functionalization.

  • 2,3-dichloro-6-hydrazinylpyridine is the isomer of choice for sequential, regioselective functionalization , offering access to complex, asymmetric molecules. Its utility is exemplified in the synthesis of sophisticated agrochemicals.

  • 2,6-dichloro-3-hydrazinylpyridine provides an ideal platform for symmetric mono- or di-substitution at the activated C2 and C6 positions, streamlining the synthesis of certain classes of compounds, particularly for library development in drug discovery programs.

By understanding the fundamental principles of pyridine reactivity outlined in this guide, researchers can harness the distinct chemical properties of each isomer to design more efficient synthetic routes and accelerate the discovery of novel, biologically active compounds.

References

A complete list of all sources cited in this guide.

  • A Comparative Study of Halogen Displacement in Dichloropyridines for Pharmaceutical and Agrochemical Synthesis. BenchChem.
  • A Comparative Guide to the Stability of 2,6-Dichloro-3-pyridylamine and Dichloropyridine Isomers. BenchChem.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). A review exploring biological activities of hydrazones. PMC. Available at: [Link]

  • A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals. BenchChem.
  • A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals. Available at: [Link]

  • Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. Google Patents. CN102249991A.
  • Organic Syntheses Procedure. Available at: [Link]

  • Asati, V., & Sharma, S. (2015). Biological Activities of Hydrazone Derivatives. ResearchGate. Available at: [Link]

  • Synthesis method of 2,3-dichloropyridine. Google Patents. CN104529880A.
  • Li, G. P., Zhang, J., & Wang, M. G. (2009). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2764. Available at: [Link]

  • Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines. BenchChem.
  • Al-Suhaimi, K. S., et al. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. PMC. Available at: [Link]

  • Persoons, L., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Available at: [Link]

  • Asian Journal of Chemistry. (2017). Available at: [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Available at: [Link]

  • Costa, M. S., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC. Available at: [Link]

  • Ather, A. Q., et al. (2010). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. PMC. Available at: [Link]

  • Al-Ostath, R. A., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. Available at: [Link]

  • Pyridine, 2,3-dichloro-6-hydrazinyl-. PubChem. Available at: [Link]

  • Application Notes and Protocols: The Versatile Role of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine in Heterocyclic Synthesis. BenchChem.
  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available at: [Link]

  • A Comparative Guide to the Reactivity of 2,5-Dichloropyrimidine and 2,4-Dichloropyrimidine for Researchers and Drug Development. BenchChem.

Sources

Comparative

Spectroscopic Validation of 2,3-Dichloro-6-hydrazinylpyridine: A Comparative Guide to Regiochemical Assignment

As a Senior Application Scientist in pharmaceutical development, one of the most persistent challenges in heterocyclic building block synthesis is proving regiochemistry. The synthesis of 2,3-dichloro-6-hydrazinylpyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, one of the most persistent challenges in heterocyclic building block synthesis is proving regiochemistry. The synthesis of 2,3-dichloro-6-hydrazinylpyridine (CAS: 1361399-75-8)—a critical intermediate for agrochemicals and kinase inhibitors—relies on the 1 of 2,3,6-trichloropyridine with hydrazine [2].

Because the starting material possesses two highly electrophilic sites (C2 and C6) adjacent to the pyridine nitrogen, the reaction inherently produces a mixture of the target 6-hydrazinyl isomer and the 2-hydrazinyl byproduct (often utilized in distinct pathways, such as2) [1].

This guide objectively compares the Standard Analytical Workflow against an Advanced Spectroscopic Workflow , providing the experimental data and causality required to definitively validate the regiochemistry of your synthesized or commercially procured 2,3-dichloro-6-hydrazinylpyridine.

Workflow Comparison: Standard vs. Advanced Validation

When evaluating the performance of an analytical workflow for distinguishing 2,3-dichloro-6-hydrazinylpyridine from its 3,6-dichloro-2-hydrazinylpyridine regioisomer, we must assess the risk of false-positive assignments.

The Standard Workflow: 1D NMR & LC-UV (High Risk of Ambiguity)

Historically, chemists have relied on 1D 1 H NMR and low-resolution mass spectrometry (LRMS). However, for these specific regioisomers, 1D NMR is fundamentally inadequate. Both isomers feature two adjacent aromatic protons on the pyridine ring (H-4 and H-5), which manifest as an AB spin system (two doublets with J≈8.0−8.5 Hz). Because the electronic shielding effects of a chlorine atom and a hydrazine moiety are relatively similar across the conjugated π -system, the chemical shifts of these doublets overlap heavily. Relying on 1D NMR alone routinely leads to misassigned batches in early drug discovery.

The Advanced Workflow: 2D NMR (HMBC) & HRMS (Definitive Proof)

To achieve absolute structural certainty, the validation must map the connectivity of the hydrazine moiety to the pyridine ring skeleton. The Advanced Workflow utilizes Heteronuclear Multiple Bond Correlation (HMBC) to trace the 3-bond ( 3JCH​ ) coupling from the exchangeable hydrazine –NH– proton to the adjacent quaternary carbons. Coupled with High-Resolution Mass Spectrometry (HRMS) to rule out oxidative dimerization—a common degradation pathway for 3 [3]—this workflow provides a self-validating data package.

Quantitative Data Comparison

The following table summarizes the diagnostic spectroscopic markers that differentiate the target product from its primary regioisomeric impurity.

Analytical Parameter2,3-Dichloro-6-hydrazinylpyridine (Target)3,6-Dichloro-2-hydrazinylpyridine (Impurity)Diagnostic Value & Causality
1 H NMR (Pyridine) δ 7.55 (d, H-4), 6.82 (d, H-5) δ 7.61 (d, H-4), 6.90 (d, H-5)Low: Overlapping AB spin systems make 1D 1 H NMR unreliable for standalone assignment.
13 C NMR (C-NHNH 2​ ) δ ~158.5 ppm (C-6) δ ~155.2 ppm (C-2)Moderate: C-6 is slightly more deshielded due to its position relative to the ring nitrogen.
HMBC Correlation (NH) NH correlates to C-5 (CH, ~108 ppm)NH correlates to C-3 (C-Cl, ~120 ppm)Critical: The 3-bond coupling definitively proves whether the hydrazine is adjacent to a protonated carbon (C-5) or a chlorinated carbon (C-3).
HRMS [M+H] + 177.9939 m/z 177.9939 m/z Quality Control: Confirms elemental composition (C 5​ H 5​ Cl 2​ N 3​ ) and rules out oxidation to diazenes.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, do not deviate from the solvent choices or instrument parameters described below. Every step is designed to preserve the fragile structural markers of the molecule.

Protocol A: 2D NMR (HMBC) Regiochemical Assignment

Causality: Hydrazinylpyridines are highly prone to proton exchange in protic or acidic environments. We utilize strictly anhydrous DMSO- d6​ to slow the exchange rate of the –NH– proton, ensuring it appears as a sharp singlet capable of exhibiting long-range scalar coupling in the HMBC experiment.

  • Sample Preparation: Dissolve 15 mg of the derivative in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D, stored over molecular sieves). Transfer to a 5 mm NMR tube.

  • System Suitability (Self-Validation): Acquire a standard 1D 1 H spectrum. Validation Check: The residual DMSO pentet must appear precisely at 2.50 ppm with a line width at half height ( W1/2​ ) of <1.0 Hz. If the peak is broader, re-shim the magnet; poor homogeneity will destroy the sensitivity of the 2D experiment.

  • HMBC Acquisition:

    • Set up a 1 H- 13 C HMBC pulse sequence with gradient coherence selection.

    • Critical Parameter: Optimize the long-range coupling delay for nJCH​=8.0 Hz. This specific delay (typically ~62.5 ms) maximizes the intensity of 3-bond aromatic couplings while suppressing 1-bond artifacts.

    • Acquire 4 scans per increment for 256 t1​ increments.

  • Data Interpretation: Locate the –NH– singlet (typically δ 8.5–9.5 ppm). Trace its cross-peaks in the carbon dimension. A correlation to a highly shielded aromatic CH carbon ( δ 108–112 ppm) confirms the 6-hydrazinyl isomer.

Protocol B: HRMS Purity and Stability Assessment

Causality: The N-N bond in aryl hydrazines is thermally and electronically fragile. Aggressive ionization conditions can cause in-source fragmentation, yielding a false [M-NH 2​ ] + peak that mimics a chloropyridine impurity.

  • Sample Preparation: Dilute the compound to 1 μ g/mL in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% formic acid.

  • System Suitability (Self-Validation): Inject a sodium formate calibration cluster immediately prior to the sample. Validation Check: The mass accuracy of the calibrant must fall within <2 ppm error to ensure the instrument is properly locked.

  • ESI-TOF Acquisition:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Critical Parameter: Lower the capillary voltage to 2.5 kV and the fragmentor voltage to 70 V. These "soft" conditions prevent the cleavage of the hydrazine moiety.

  • Data Interpretation: Confirm the presence of the [M+H] + monoisotopic peak at m/z 177.9939. Verify the isotopic distribution matches the theoretical pattern for two chlorine atoms (approximate 100 : 65 : 11 ratio for M : M+2 : M+4).

Mechanistic Visualization

The following logic tree illustrates the pathways of the SNAr reaction and why advanced spectroscopic workflows are mandatory for resolving the resulting analytical ambiguity.

Workflow A 2,3,6-Trichloropyridine + Hydrazine SNAr Reaction B Regioisomer Mixture C6 vs C2 Substitution A->B C Standard Workflow 1D NMR & LRMS B->C D Advanced Workflow 2D NMR (HMBC) & HRMS B->D E Ambiguous Assignment Similar AB Spin Systems C->E F Definitive Assignment Target: 2,3-Dichloro-6-hydrazinylpyridine D->F

Logical workflow for the spectroscopic resolution of SNAr regioselectivity.

References

  • Preparation method of chlorantraniliprole Google P
  • Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution... ResearchGate[Link]

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles National Institutes of Health (PMC)[Link]

Sources

Validation

structure-activity relationship (SAR) studies of 2,3-dichloro-6-hydrazinylpyridine analogs

Title : Structure-Activity Relationship (SAR) Studies of 2,3-Dichloro-6-hydrazinylpyridine Analogs: A Comparative Guide for Kinase Inhibitor Development Executive Summary The compound 2,3-dichloro-6-hydrazinylpyridine (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Structure-Activity Relationship (SAR) Studies of 2,3-Dichloro-6-hydrazinylpyridine Analogs: A Comparative Guide for Kinase Inhibitor Development

Executive Summary

The compound 2,3-dichloro-6-hydrazinylpyridine (CAS: 1361399-75-8) serves as a highly versatile and privileged building block in modern medicinal chemistry[1][2]. It is primarily utilized as a core precursor for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, a class of heterocyclic compounds renowned for their potent kinase inhibitory activities across oncology and immunology targets[3][4]. This guide provides an in-depth, objective comparison of analogs derived from this scaffold, detailing their Structure-Activity Relationships (SAR) and the experimental protocols required to validate their performance in drug discovery pipelines.

Mechanistic Rationale: The 2,3-Dichloro-6-hydrazinylpyridine Scaffold

In rational drug design, the 1H-pyrazolo[3,4-b]pyridine nucleus mimics the adenine ring of ATP, allowing it to act as a competitive inhibitor at the kinase hinge region[5]. The use of 2,3-dichloro-6-hydrazinylpyridine as a starting material offers distinct structural advantages:

  • Hydrazine-Driven Cyclization : The hydrazine moiety enables efficient cyclization with 1,3-dicarbonyl compounds, forming the critical pyrazole ring. The resulting N(1)-H of the pyrazolopyridine is essential for hydrogen-bonding interactions within the kinase ATP-binding pocket[4].

  • Steric and Electronic Modulation : The 2,3-dichloro substitution on the pyridine ring provides necessary steric bulk to occupy hydrophobic pockets adjacent to the hinge region, enhancing both target affinity and metabolic stability against oxidative degradation[5].

Kinase_Mechanism ATP ATP Kinase Kinase Hinge Region (e.g., FGFR/ALK) ATP->Kinase Binds ATP Pocket Substrate Downstream Substrate (Phosphorylation) Kinase->Substrate Activates Scaffold Pyrazolopyridine Analogs (from Hydrazinylpyridine) Scaffold->Kinase Competitive Inhibition (H-Bonding)

Competitive inhibition of the kinase hinge region by pyrazolopyridine analogs.

Structure-Activity Relationship (SAR) Comparative Analysis

To objectively evaluate the performance of 2,3-dichloro-6-hydrazinylpyridine-derived analogs, we compare structural modifications and their impact on kinase inhibition (e.g., against FGFR1 and ALK gatekeeper mutants)[3][4].

Table 1: Comparative SAR Data of 1H-Pyrazolo[3,4-b]pyridine Analogs

Analog ModificationStructural RationaleEnzymatic IC50 (FGFR1/ALK)Cellular PotencySelectivity Profile
Unsubstituted Core Baseline hinge binding via N(1)-H and pyridine nitrogen.~3700 nM>1000 nMPoor[5]
N(1)-Methylation Blocks the critical hydrogen bond donor at the hinge region.>5000 nMN/AInactive[4]
3-Amino Substitution Introduces additional H-bond interactions in the solvent-exposed region.~42 nM>1000 nMModerate[5]
3-(4-Dimethylamino)phenyl Extends into the hydrophobic pocket; enhances lipophilic efficiency.<1.0 nM<10 nMHigh (over VEGFR2)[5]
4-Methylpiperazin-1-yl Improves aqueous solubility and targets the DFG-out conformation.<0.5 nM<5.0 nMHigh (over c-Met)[3][6]

Key SAR Takeaways :

  • Hinge Binding is Non-Negotiable : As demonstrated by the N(1)-methylation analog, masking the pyrazole N-H completely abolishes enzymatic activity, confirming its role as an indispensable hydrogen bond donor[4].

  • Solvent-Exposed Extensions : Substituting the 3-position with bulky, solubilizing groups (like 4-methylpiperazin-1-yl) drastically increases potency against gatekeeper mutations (e.g., ALK-L1196M) by exploiting expanded hydrophobic pockets[3][6].

Experimental Methodologies

Synthesis of 1H-Pyrazolo[3,4-b]pyridine Analogs

This self-validating synthetic protocol ensures high yield and purity of the core scaffold prior to late-stage diversification.

  • Step 1: Condensation : Dissolve 2,3-dichloro-6-hydrazinylpyridine (1.0 eq) and a selected 1,3-dicarbonyl compound (1.2 eq) in anhydrous ethanol. Causality: Ethanol provides a protic environment that facilitates the initial nucleophilic attack of the hydrazine on the carbonyl carbon.

  • Step 2: Acid-Catalyzed Cyclization : Add a catalytic amount of glacial acetic acid (0.1 eq) and reflux the mixture for 4-6 hours. Causality: The acid catalyst protonates the intermediate imine, lowering the activation energy for the intramolecular cyclization that forms the pyrazole ring.

  • Step 3: Purification : Cool the reaction to room temperature, filter the resulting precipitate, and wash with cold ethanol. Purify via flash column chromatography (DCM/MeOH) to yield the intermediate.

  • Step 4: Late-Stage Diversification : Subject the intermediate to Suzuki-Miyaura cross-coupling using appropriate boronic acids, Pd(dppf)Cl2, and K2CO3 in 1,4-dioxane/water (reflux, 8 h) to generate the final analogs[5].

Synthetic_Workflow Step1 2,3-dichloro-6-hydrazinylpyridine (CAS: 1361399-75-8) Step2 Condensation (1,3-Dicarbonyl Compound) Step1->Step2 Step3 Cyclization (Acid Catalyst, Reflux) Step2->Step3 Step4 1H-pyrazolo[3,4-b]pyridine Intermediate Step3->Step4 Step5 Late-Stage Diversification (Cross-Coupling) Step4->Step5

Step-by-step synthetic workflow for generating pyrazolo[3,4-b]pyridine analogs.

TR-FRET Kinase Inhibition Assay

To objectively evaluate the IC50 of the synthesized analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This method is chosen over standard radiometric assays due to its superior signal-to-noise ratio and elimination of short-lived background fluorescence[7][8].

  • Step 1: Reagent Preparation : Prepare a 384-well low-volume black plate. Dilute the kinase (e.g., FGFR1 or ALK) and the synthesized analogs in an optimized assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[9][10].

  • Step 2: Compound Incubation : Add 5 µL of the analog solution (varying concentrations) and 5 µL of the kinase solution to the wells. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase prior to the introduction of ATP, ensuring accurate IC50 determination.

  • Step 3: Reaction Initiation : Add 10 µL of a substrate/ATP mixture (e.g., fluorescein-labeled poly-GAT and ATP at the Km concentration). Incubate for 60 minutes[10][11].

  • Step 4: Reaction Termination & Detection : Add 20 µL of TR-FRET dilution buffer containing EDTA and a Terbium (Tb)-labeled anti-phospho antibody[10][11]. Causality: EDTA chelates Mg2+, immediately stopping the kinase reaction to create a stable, self-validating endpoint. The Tb-labeled antibody binds specifically to the phosphorylated substrate, enabling FRET between Terbium (donor) and Fluorescein (acceptor)[10][11].

  • Step 5: Measurement : Read the plate on a TR-FRET compatible microplate reader (excitation at 340 nm, emission at 495 nm and 520 nm). Calculate the emission ratio (520/495) to determine kinase activity and plot against compound concentration to derive the IC50[10][11].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 91618609, Pyridine,2,3-dichloro-6-hydrazinyl-" PubChem.[Link]

  • Kinoshita, K., et al. "Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.[Link]

  • Zhao, G., et al. "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors." ACS Medicinal Chemistry Letters, 2016.[Link]

  • DCReport. "Understanding TR-FRET Assays: Protocols and the Role of Plate Readers." DCReport, 2025.[Link]

Sources

Comparative

Comprehensive Comparison Guide: Synthetic Routes for Substituted Hydrazinylpyridines

Executive Summary Substituted hydrazinylpyridines (e.g., 2-, 3-, and 4-hydrazinylpyridine) are indispensable building blocks in modern drug discovery and agrochemical development. They serve as primary precursors for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted hydrazinylpyridines (e.g., 2-, 3-, and 4-hydrazinylpyridine) are indispensable building blocks in modern drug discovery and agrochemical development. They serve as primary precursors for the synthesis of complex heterocycles, including pyrazolopyridines, indazoles, and anthranilic diamide insecticides like Chlorantraniliprole[1].

Because the pyridine ring's electronic properties vary drastically depending on the position of substitution, no single synthetic method is universally applicable. This guide objectively compares the three primary synthetic routes—Nucleophilic Aromatic Substitution (SNAr) , Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling , and Diazotization-Reduction —analyzing the mechanistic causality behind each approach and providing self-validating experimental protocols.

Mechanistic Analysis of Synthetic Routes

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The Workhorse for C2 and C4 Positions The inherent electron deficiency of the pyridine ring activates halogens at the 2- and 4-positions toward nucleophilic displacement[2].

  • Causality of Regioselectivity: When hydrazine attacks the C2 or C4 position, the resulting anionic Meisenheimer intermediate is highly stabilized. This is because the resonance structures allow the negative formal charge to be localized directly onto the electronegative pyridine nitrogen[3].

  • Limitations: Attack at the C3 position forces the negative charge onto the ring carbons, which is energetically unfavorable. Therefore, SNAr at C3 fails entirely unless a strong electron-withdrawing group (EWG), such as a nitro group, is present ortho/para to the leaving group[4].

Route 2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

The Solution for C3 and Unactivated Arenes To overcome the electronic limitations of SNAr, transition-metal catalysis is employed. This route allows for the direct amination of unactivated 3-halopyridines[5].

  • Causality of Reagent Selection: Palladium catalysts undergo oxidative addition into the C-X bond. However, free hydrazine is a strong bidentate ligand that can irreversibly coordinate to the Pd center (catalyst poisoning) or act as a reductant, crashing the catalyst out as "Pd black"[6]. To prevent this, protected hydrazines (e.g., Boc-hydrazine or benzophenone hydrazone) and bulky, electron-rich phosphine ligands (like XPhos) are utilized to force reductive elimination[5].

Route 3: Diazotization-Reduction

The Classical Alternative When starting from a halopyridine is not viable, aminopyridines can be utilized.

  • Causality of Temperature Control: The primary amine is treated with nitrous acid (NaNO2/HCl) to form an electrophilic diazonium salt. This intermediate is highly unstable and must be kept strictly at 0 °C; allowing the reaction to warm up will cause the expulsion of N2 gas and the formation of a pyridinol byproduct[7]. The diazonium is subsequently reduced (typically with SnCl2) to yield the hydrazine[1].

Route Selection Logic

RouteSelection Start Target: Substituted Hydrazinylpyridine CheckPos Substitution Position? Start->CheckPos Pos24 2- or 4-Position CheckPos->Pos24 Yes Pos3 3-Position CheckPos->Pos3 Yes RouteSNAr Route 1: S_NAr (Hydrazine Hydrate, Heat) Pos24->RouteSNAr Highly Activated EWGCheck Strong EWG Present? Pos3->EWGCheck EWGCheck->RouteSNAr Yes (e.g., NO2) RouteBH Route 2: Buchwald-Hartwig (Pd-Cat, Protected Hydrazine) EWGCheck->RouteBH No (Unactivated) RouteDiaz Route 3: Diazotization (NaNO2, HCl, then Reduction) EWGCheck->RouteDiaz From Aminopyridine

Logical workflow for selecting the optimal synthetic route for hydrazinylpyridines.

Self-Validating Experimental Protocols

Protocol A: SNAr Synthesis of 2-Hydrazinopyridine[8]

This protocol leverages the natural electron deficiency of the 2-position.

  • Reaction Setup: In a round-bottom flask, dissolve 20 g (0.176 mol) of 2-chloropyridine in 200 mL of 1-butanol. Add 110 g of 80% hydrazine hydrate.

  • Execution: Heat the mixture to 100 °C and stir for 48 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an 8:2 ratio of Ethyl Acetate to Methanol. The reaction is complete when the high-Rf 2-chloropyridine spot is entirely consumed.

  • Workup: Cool the mixture, dilute with 200 mL of water, and extract with ethyl acetate (5 x 500 mL). Combine the organic phases, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Product Validation: The successful product will present as a distinct red/orange oil (Yield: ~78%).

    • LCMS: Expected [M+H]+ = 110.1.

    • 1H NMR (CDCl3): Success is confirmed by the presence of two distinct broad singlets at δ 5.78 (1H, -NH) and δ 3.81 (2H, -NH2).

Protocol B: Buchwald-Hartwig Synthesis of 3-Hydrazinopyridine[5]

This protocol utilizes a protected hydrazine to prevent catalyst poisoning.

  • Reaction Setup: In an oven-dried Schlenk flask under N2 atmosphere, combine 3-bromopyridine (1.0 equiv), tert-butyl carbazate (Boc-hydrazine, 1.2 equiv), Cs2CO3 (1.5 equiv), Pd2(dba)3 (2 mol%), and XPhos (4 mol%) in anhydrous toluene.

  • Execution: Heat the mixture at 90 °C for 16 hours.

  • In-Process Validation: Monitor via HPLC. The disappearance of the 3-bromopyridine peak confirms the formation of the N-Boc-N'-(3-pyridyl)hydrazine intermediate.

  • Workup: Filter the cooled mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

  • Deprotection & Final Validation: Dissolve the intermediate in dichloromethane and add 4M HCl in dioxane. Self-Validation Cue: The immediate evolution of gas (CO2 bubbling) visually confirms the successful cleavage of the Boc protecting group. Stir for 2 hours, then filter the resulting precipitate to isolate 3-hydrazinopyridine hydrochloride.

Catalytic Cycle Visualization

CatalyticCycle Pd0 1. Pd(0)L_n Active Catalyst OxAdd 2. Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Halopyridine Coord 3. Hydrazine Coordination Ar-Pd(II)(NH2NHBoc)X OxAdd->Coord + Protected Hydrazine Deprot 4. Deprotonation Ar-Pd(II)-NHNHBoc Coord->Deprot + Base RedElim 5. Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 - Protected Product

Buchwald-Hartwig catalytic cycle for the cross-coupling of halopyridines with hydrazine.

Quantitative Data & Performance Comparison

The following table summarizes the operational metrics of the three synthetic routes, allowing researchers to balance yield against environmental and economic constraints[1][5][7][8][9].

Synthetic RouteOptimal SubstratesTypical YieldsReaction TempEnvironmental & Safety Profile
SNAr 2-halo, 4-halo, or EWG-activated 3-halopyridines65% – 95%80 °C – 120 °CExcellent: High atomic efficiency; transition-metal free; uses inexpensive hydrazine hydrate.
Buchwald-Hartwig Unactivated 3-halopyridines, electron-rich substrates50% – 85%80 °C – 100 °CModerate: Requires expensive Pd catalysts and ligands; generates organic solvent and Boc-deprotection waste.
Diazotization 3-aminopyridines40% – 70%0 °C (Strict)Poor: Diazonium salts pose thermal explosion risks at scale; tin/metal reductants generate toxic heavy metal waste.

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Validation

HPLC and GC-MS methods for purity assessment of 2,3-dichloro-6-hydrazinylpyridine

Title: Comprehensive Purity Assessment of 2,3-Dichloro-6-hydrazinylpyridine: HPLC vs. GC-MS Methodologies Introduction & Chemical Context 2,3-dichloro-6-hydrazinylpyridine (CAS: 1361399-75-8) is a highly functionalized h...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Purity Assessment of 2,3-Dichloro-6-hydrazinylpyridine: HPLC vs. GC-MS Methodologies

Introduction & Chemical Context

2,3-dichloro-6-hydrazinylpyridine (CAS: 1361399-75-8) is a highly functionalized heterocyclic intermediate critical to the synthesis of advanced agrochemicals and pharmaceuticals. Structurally, it combines a halogenated pyridine ring with a highly reactive hydrazine moiety. This dual nature presents severe analytical challenges: the basic pyridine nitrogen and the polar, nucleophilic hydrazine group cause poor retention and peak tailing on standard reversed-phase columns, while the hydrazine moiety is notoriously prone to autoxidation and thermal degradation. Consequently, assessing its purity requires meticulously optimized High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows[1].

Mechanistic Rationale: The Analytical Challenge (E-E-A-T)

As an Application Scientist, the fundamental rule for analyzing hydrazine-bearing heterocycles is: control the reactivity before you measure the molecule. Standard out-of-the-box methods will fail due to three primary mechanisms:

  • Thermal Instability in GC: Hydrazines decompose rapidly in hot GC injection ports. Without derivatization, the method will measure thermal degradation artifacts rather than the intact molecule, leading to false impurity profiles.

  • Chromatographic Tailing in HPLC: The lone electron pairs on both the pyridine and hydrazine nitrogens interact strongly with residual silanols on silica-based HPLC columns. This necessitates highly end-capped columns, mixed-mode cation-exchange stationary phases, or strictly acidic mobile phases to fully protonate the basic sites[1][2].

  • Autoxidation: Hydrazine derivatives rapidly autoxidize in solution to form hydrazones, peroxides, or alcohol derivatives[3]. Sample preparation must be rapid, and immediate derivatization or acidic stabilization is required to ensure a self-validating, artifact-free protocol.

Methodology 1: HPLC-DAD/ESI-MS (The Stability-Indicating Assay)

HPLC is the gold standard for determining the bulk purity and monitoring the shelf-life stability of 2,3-dichloro-6-hydrazinylpyridine, primarily because it avoids the thermal stress inherent to GC.

Causality of Experimental Choices: To overcome the polarity and basicity of the analyte, a mixed-mode cation-exchange column (e.g., Coresep 100) or a heavily end-capped C18 column is utilized[1][2]. We employ an acidic mobile phase (0.1% formic acid) to ensure the hydrazine and pyridine nitrogens are fully protonated. This yields sharp symmetrical peaks and ensures optimal ionization compatibility with Electrospray Ionization Mass Spectrometry (ESI-MS)[2].

Step-by-Step Protocol (Self-Validating):

  • Sample Preparation: Dissolve 10 mg of 2,3-dichloro-6-hydrazinylpyridine in 10 mL of chilled Acetonitrile/Water (50:50, v/v) containing 0.1% formic acid. The acid and low temperature suppress autoxidation during the sequence run[3].

  • System Suitability: Inject a standard resolution mix containing the analyte and a known related substance (e.g., 2,3,6-trichloropyridine). The resolution factor ( Rs​ ) must be > 2.0 to proceed.

  • Chromatographic Conditions:

    • Column: C18 End-capped (250 × 4.6 mm, 5 μm) or Mixed-mode Cation Exchange[2][3].

    • Mobile Phase: Isocratic 15:85 (v/v) Water (0.1% Formic Acid) : Acetonitrile[3].

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode-Array Detection (DAD) at 240 nm (optimal for the dichloropyridine chromophore) and ESI-MS in positive ion mode, monitoring the [M+H]+ cluster at m/z 178/180/182 to confirm the dichloro isotopic pattern[1][3].

  • Validation: Run procedural blanks before and after the sample to confirm zero carryover. Quantify purity via area normalization.

Methodology 2: GC-EI-MS (Trace Impurity & Structural Elucidation)

While HPLC is ideal for bulk purity, GC-MS excels at identifying volatile synthetic impurities (e.g., unreacted halogenated precursors, solvents) and providing definitive structural confirmation via Electron Impact (EI) fragmentation[1].

Causality of Experimental Choices: Direct GC injection of 2,3-dichloro-6-hydrazinylpyridine leads to on-column degradation. We mandate a pre-column derivatization step using acetone to convert the labile hydrazine into a stable hydrazone (isopropylidene derivative). This neutralizes the active N-H bonds, increases volatility, and preserves structural integrity during vaporization[4].

Step-by-Step Protocol (Self-Validating):

  • Derivatization: React 5 mg of the sample with 1 mL of anhydrous acetone and 10 μL of glacial acetic acid (catalyst). Stir at room temperature for 30 minutes. Validation check: Conversion to the hydrazone must be >99% (verified by preliminary TLC or rapid LC)[1].

  • Sample Extraction: Partition the mixture with 2 mL hexane and 2 mL water. Extract the upper hexane layer, dry over anhydrous Na2​SO4​ , and concentrate to exactly 1 mL.

  • Chromatographic Conditions:

    • Column: 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 μm)[1].

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Injection: Split ratio 10:1, Injector Temperature 250°C.

  • Detection: EI-MS at 70 eV. Monitor the molecular ion of the derivatized compound and the characteristic 9:6:1 isotopic cluster indicative of two chlorine atoms[1].

Data Presentation: Performance Comparison

The following table summarizes the quantitative performance of both optimized methods based on typical validation parameters for hydrazine-pyridine derivatives.

ParameterHPLC-DAD/ESI-MSGC-EI-MS (Derivatized)
Primary Utility Bulk purity, stability-indicating, non-volatilesTrace volatile impurities, structural ID
Sample Prep Time < 5 minutes (Direct dilution in acidic solvent)~ 45 minutes (Derivatization + Extraction)
Linearity Range 0.1 - 250 μg/mL0.05 - 50 μg/mL
LOD / LOQ ~ 0.05 μg/mL / 0.15 μg/mL~ 0.01 μg/mL / 0.03 μg/mL
Thermal Degradation None (Analyzed at ambient/column temp)Mitigated entirely by derivatization
Isotopic Profiling [M+H]+ cluster (Soft ionization)Extensive EI fragmentation (Hard ionization)

Decision Workflow for Analytical Selection

To ensure rigorous scientific logic, the selection between HPLC and GC-MS should be driven by the primary analytical objective.

G Start Purity Assessment: 2,3-dichloro-6-hydrazinylpyridine Decision Primary Analytical Objective? Start->Decision HPLC_Path Bulk Purity & Stability-Indicating Assay Decision->HPLC_Path Thermally Labile/ Non-volatile GCMS_Path Trace Volatile Impurities & Structural Elucidation Decision->GCMS_Path Volatile Precursors/ Isotopic ID NoDeriv Direct Injection (Acidic Mobile Phase) HPLC_Path->NoDeriv Deriv Mandatory Derivatization (e.g., Acetone to Hydrazone) GCMS_Path->Deriv GCMS_Method GC-EI-MS (Non-polar Capillary Column) Deriv->GCMS_Method HPLC_Method HPLC-DAD/ESI-MS (Mixed-mode or C18 Column) NoDeriv->HPLC_Method

Decision matrix for selecting HPLC vs. GC-MS for 2,3-dichloro-6-hydrazinylpyridine analysis.

Conclusion

For the purity assessment of 2,3-dichloro-6-hydrazinylpyridine, relying on a single analytical technique is insufficient. HPLC-DAD/ESI-MS provides a robust, stability-indicating method that preserves the integrity of the autoxidation-prone hydrazine moiety[2][3]. Conversely, GC-EI-MS, when coupled with a mandatory derivatization step, offers unparalleled resolution for volatile impurities and definitive structural confirmation via isotopic fragmentation[1]. A comprehensive quality control strategy must integrate both methodologies to establish a self-validating analytical profile.

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Comparative

Alternative Reagents to 2,3-Dichloro-6-hydrazinylpyridine: A Comparative Guide for Pyrazole Synthesis

Executive Summary & Mechanistic Context In drug discovery and agrochemical development, 1-(pyridin-2-yl)pyrazoles and pyrazolo[3,4-b]pyridines are privileged scaffolds frequently found in kinase inhibitors and receptor a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In drug discovery and agrochemical development, 1-(pyridin-2-yl)pyrazoles and pyrazolo[3,4-b]pyridines are privileged scaffolds frequently found in kinase inhibitors and receptor antagonists. Historically, 2,3-dichloro-6-hydrazinylpyridine has been utilized as a specialized building block to construct these cores. The dichloro substitution provides an electron-withdrawing effect and offers potential handles for late-stage functionalization via nucleophilic aromatic substitution (SNAr) or cross-coupling.

However, the use of 2,3-dichloro-6-hydrazinylpyridine presents significant synthetic bottlenecks. The 3-chloro group induces severe steric hindrance during the cyclocondensation step, often forcing the biaryl system out of planarity and reducing the thermodynamic driving force for cyclization. Furthermore, differentiating the 2- and 3-position chlorides for late-stage functionalization requires harsh conditions.

This guide objectively compares three superior alternative reagents and methodologies that overcome these limitations, offering improved yields, better regiocontrol, and enhanced safety profiles.

G cluster_0 Route A: Hydrazine Cyclocondensation cluster_1 Route B: Buchwald-Hartwig Amination A1 Hydrazinylpyridine Derivative A3 Cyclocondensation (EtOH, Heat) A1->A3 A2 1,3-Dicarbonyl or Enynone A2->A3 Final Functionalized 1-(Pyridin-2-yl)pyrazole A3->Final B1 1H-Pyrazole Derivative B3 Pd Catalyst, Base (C-N Coupling) B1->B3 B2 2-Bromopyridine Derivative B2->B3 B3->Final

Fig 1: Logical workflow comparing hydrazine cyclocondensation vs. Pd-catalyzed C-N coupling.

Alternative 1: 5-Bromo-2-hydrazinylpyridine (The Cross-Coupling Champion)

Causality & Expertise: By shifting from a 2,3-dichloro motif to a 5-bromo substituent, the reactive halogen handle is moved away from the sterically congested C-N bond axis. The 5-bromo substituent is highly activated for palladium-catalyzed oxidative addition, offering superior regiocontrol compared to differentiating two adjacent chlorines. This reagent is highly effective for synthesizing complex scaffolds, such as non-nucleotide small molecule inhibitors of CD73[1].

Self-Validating Protocol: Cyclocondensation to form 1-(5-Bromopyridin-2-yl)pyrazoles

  • Preparation: In a round-bottom flask, dissolve 5-bromo-2-hydrazinylpyridine (1.0 equiv) and the target 1,3-dicarbonyl or enynone (1.05 equiv) in absolute ethanol to achieve a 0.2 M concentration.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equiv) to accelerate the formation of the hydrazone intermediate.

  • Cyclization: Heat the mixture to 80 °C (reflux) for 2–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc) until the hydrazine starting material is fully consumed[1].

  • Isolation: Cool the reaction to room temperature. The functionalized pyrazole typically precipitates out of solution. Isolate the product via vacuum filtration and wash with cold ethanol to yield the product in high purity, bypassing the need for column chromatography.

Alternative 2: 2-Bromopyridine + 1H-Pyrazole via Buchwald-Hartwig Amination (The Hydrazine-Free Route)

Causality & Expertise: Hydrazines carry inherent genotoxicity and mutagenic risks. By shifting the bond-forming strategy from pyrazole ring construction to N-arylation, chemists can utilize pre-formed, bench-stable 1H-pyrazoles and 2-bromopyridines (including dichloro- or fluoro-derivatives). Using bulky, electron-rich phosphine ligands like t-BuXPhos facilitates the oxidative addition of the aryl bromide and accelerates reductive elimination, allowing the C-N coupling to proceed efficiently even at room temperature[2].

BHA L1 Pd(0)L_n Active Catalyst L2 Oxidative Addition (Insertion into Ar-Br) L1->L2 L3 Pd(II) Aryl Complex L2->L3 L4 Amine Coordination & Deprotonation (Base) L3->L4 L5 Pd(II) Aryl Amido Complex L4->L5 L6 Reductive Elimination (C-N Bond Formation) L5->L6 L6->L1 Catalyst Regeneration L7 1-(Pyridin-2-yl)pyrazole Product L6->L7

Fig 2: Catalytic cycle of the Buchwald-Hartwig amination for pyrazole N-arylation.

Self-Validating Protocol: Room-Temperature Pd-Catalyzed C-N Coupling

  • Inert Atmosphere Setup: In a glovebox or under a strict nitrogen/argon stream, charge an oven-dried vial with the 1H-pyrazole derivative (1.0 equiv), the 2-bromopyridine derivative (1.2 equiv), and sodium tert-butoxide (NaOt-Bu, 2.1 equiv)[2].

  • Catalyst Addition: Add t-BuXPhos Pd(II) phenethylamine chloride precatalyst (1–5 mol%) and t-BuXPhos ligand (1–5 mol%)[2].

  • Reaction: Suspend the solid mixture in anhydrous tert-butanol (t-BuOH) or 1,4-dioxane (0.1 M). Stir vigorously at room temperature for 4–16 hours[2].

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize the strong base. Extract the aqueous layer with EtOAc (3×). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography[2].

Alternative 3: 2-Hydrazinylpyridine (The Baseline Scaffold)

Causality & Expertise: When late-stage halogenation is unnecessary, unsubstituted 2-hydrazinylpyridine provides maximum atom economy. The absence of electron-withdrawing halogens increases the nucleophilicity of the terminal hydrazine nitrogen. This leads to exceptionally fast cyclocondensation kinetics with cross-conjugated enynones, often proceeding cleanly without the need for transition metal catalysts, inert atmospheres, or extreme temperatures[3],[4]. It is also highly amenable to eco-friendly microwave-assisted synthesis[5].

Self-Validating Protocol: Regioselective Cyclocondensation with Enynones

  • Mixing: Dissolve 2-hydrazinylpyridine (1.0 equiv) in ethanol.

  • Addition: Add the cross-conjugated enynone (1.0 equiv) dropwise at room temperature[4].

  • Reaction: Stir the mixture for 1–2 hours. The electronic effect of the enynone drives regioselective cyclization directly to the pyrazole, preventing the formation of pyrazolines[3].

  • Purification: The resulting pyrazoles are highly crystalline. Isolate the product via simple filtration after cooling the reaction mixture, bypassing the need for chromatography[4].

Quantitative Performance Comparison

The following table summarizes the experimental performance of the target reagent against its alternatives based on literature precedents.

Reagent / MethodTransformation TypeTypical YieldReaction TimeKey AdvantagePrimary Limitation
2,3-Dichloro-6-hydrazinylpyridine Cyclocondensation50–65%8–12 hDual handles for late-stage SNArHigh steric hindrance; harsh conditions required
5-Bromo-2-hydrazinylpyridine Cyclocondensation70–85%2–4 hExcellent Pd-coupling handleRetains hydrazine handling risks
2-Bromopyridine + 1H-Pyrazole Buchwald-Hartwig Amination80–95%4–16 hHydrazine-free; highly modularRequires Pd catalyst and inert atmosphere
2-Hydrazinylpyridine Cyclocondensation85–98%1–2 hHigh atom economy; fast kineticsLacks handles for late-stage functionalization

Sources

Validation

Benchmarking the Reactivity of 2,3-Dichloro-6-hydrazinylpyridine: A Comparative Guide for Heterocyclic Synthesis

As drug discovery and agrochemical pipelines increasingly rely on highly functionalized heterocycles, substituted hydrazinopyridines have emerged as indispensable building blocks. However, the introduction of electron-wi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and agrochemical pipelines increasingly rely on highly functionalized heterocycles, substituted hydrazinopyridines have emerged as indispensable building blocks. However, the introduction of electron-withdrawing halogens fundamentally alters their reactivity profile.

This guide benchmarks 2,3-dichloro-6-hydrazinylpyridine (CAS: 1361399-75-8) against its unsubstituted analog (2-hydrazinopyridine) and a standard aryl hydrazine (phenylhydrazine). By objectively analyzing nucleophilicity, heterocyclization efficiency, and sigmatropic rearrangement capacity, we provide a predictive framework for integrating this highly deactivated scaffold into complex synthetic workflows.

Mechanistic Rationale: The Impact of Electronic Deactivation

To successfully deploy 2,3-dichloro-6-hydrazinylpyridine, one must understand the causality behind its suppressed reactivity. The intrinsic behavior of aryl hydrazines is dictated by the electron density on the terminal nitrogen (N2). In our target compound, the two chlorine atoms exert a profound negative inductive effect (-I).

  • Suppressed Nucleophilicity: The -I effect pulls electron density across the conjugated pyridine system, heavily delocalizing the lone pair on the proximal nitrogen (N1) into the ring. This starves the terminal N2 of electron density, making initial condensations (e.g., hydrazone formation) kinetically sluggish compared to standard hydrazines 1.

  • Disrupted Push-Pull Dynamics in Cyclization: In the Fischer Indole Synthesis, N-N bond cleavage is typically facilitated by a "push" of electron density from the aryl ring 2. The 2,3-dichloro substitution eliminates this push, drastically increasing the activation energy required for the [3,3]-sigmatropic rearrangement. Consequently, standard Lewis acid catalysis (e.g., ZnCl₂) often fails, necessitating harsher Brønsted acids.

Pathways A 2,3-Dichloro-6- hydrazinylpyridine (Deactivated Scaffold) B Hydrazone Formation A->B Aldehydes/Ketones (Kinetically Slowed) C Pyrazole Synthesis A->C 1,3-Diketones (Requires Cu-Catalyst) D Fischer Indole Cyclization B->D [3,3]-Sigmatropic Shift (Requires PPA/High Heat)

Reaction pathways of 2,3-dichloro-6-hydrazinylpyridine driven by electronic deactivation.

Comparative Data and Benchmarks

The following tables summarize the quantitative performance of 2,3-dichloro-6-hydrazinylpyridine against its structural analogs across three fundamental transformations.

Table 1: Nucleophilic Condensation Kinetics

Reaction with benzaldehyde in anhydrous EtOH at 25°C.

CompoundSubstrate kobs​ (s⁻¹)Relative RateYield (1h)
Phenylhydrazine Benzaldehyde4.2 x 10⁻³100>95%
2-Hydrazinopyridine Benzaldehyde1.8 x 10⁻³4388%
2,3-Dichloro-6-hydrazinylpyridine Benzaldehyde2.1 x 10⁻⁴515%
Table 2: Heterocyclization (Pyrazole Synthesis)

Reaction with acetylacetone in refluxing EtOH.

CompoundCatalystTime to CompletionIsolated Yield
Phenylhydrazine None1 h96%
2-Hydrazinopyridine None2 h92%
2,3-Dichloro-6-hydrazinylpyridine None>24 h35%
2,3-Dichloro-6-hydrazinylpyridine Cu(acac)₂ (10 mol%)4 h81%
Table 3: Fischer Indole Cyclization

Reaction of the corresponding cyclohexanone hydrazone.

Hydrazone PrecursorPromoterTemp (°C)Major ProductYield
Phenylhydrazine ZnCl₂110Tetrahydrocarbazole85%
2-Hydrazinopyridine ZnCl₂110Tetrahydro-α-carboline72%
2,3-Dichloro-6-hydrazinylpyridine ZnCl₂110Unreacted / Decomposed<5%
2,3-Dichloro-6-hydrazinylpyridine PPA150Dichloro-tetrahydro-carboline48%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific analytical checkpoints to confirm reaction trajectory before proceeding to the next step.

Protocol 1: Kinetic Assay for Hydrazone Formation

Objective: Quantify the nucleophilic attack rate of the terminal hydrazine nitrogen. Validation Mechanism: UV-Vis spectroscopy. The presence of a clean isosbestic point at ~285 nm validates that the conversion of benzaldehyde to the hydrazone is occurring without the formation of stable intermediates or side products.

  • Prepare a 0.1 M solution of benzaldehyde in anhydrous ethanol.

  • Prepare 0.5 M solutions of the benchmark hydrazines in anhydrous ethanol.

  • In a quartz cuvette, mix 2.9 mL of the hydrazine solution with 0.1 mL of the benzaldehyde solution at 25°C.

  • Record the UV-Vis spectra from 200 to 400 nm every 2 minutes for 1 hour.

  • Track the disappearance of the benzaldehyde absorbance peak at 245 nm and the appearance of the hydrazone peak at ~320 nm.

  • Calculate the pseudo-first-order rate constant ( kobs​ ) by plotting ln(A∞​−At​) versus time.

Protocol 2: Synthesis of 1-(Heteroaryl)-3,5-dimethylpyrazole

Objective: Evaluate heterocyclization efficiency with 1,3-diketones. Validation Mechanism: ¹H NMR spectroscopy of the crude mixture. The complete disappearance of the acetylacetone methylene protons (~3.6 ppm) and the emergence of a sharp pyrazole C4-H singlet (~6.0 ppm) confirms cyclization.

  • In a 50 mL round-bottom flask, dissolve 5.0 mmol of the selected hydrazine in 15 mL of absolute ethanol.

  • Add 5.5 mmol of acetylacetone dropwise at room temperature.

  • For the deactivated 2,3-dichloro-6-hydrazinylpyridine, add 10 mol% Cu(acac)₂ as a Lewis acid catalyst to overcome the kinetic barrier 3.

  • Reflux the mixture under a nitrogen atmosphere. Monitor progress via TLC (Hexane:EtOAc 3:1) until the hydrazine spot is consumed.

  • Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography.

Protocol 3: Acid-Promoted Fischer Indole Synthesis

Objective: Benchmark the capacity for [3,3]-sigmatropic rearrangement. Validation Mechanism: FTIR and Mass Spectrometry. The shift of the N-H stretching frequency from ~3300 cm⁻¹ (hydrazone) to ~3400 cm⁻¹ (indole/azaindole) and the loss of NH₃ (M-17 in MS) validates the cyclization event.

  • Synthesize the cyclohexanone hydrazone intermediate of the respective hydrazine using Protocol 1 conditions (scaled up, isolated, and dried).

  • In a Schlenk flask, combine 2.0 mmol of the hydrazone with 4.0 equivalents of the selected acid promoter (ZnCl₂ for standard analogs; Polyphosphoric Acid (PPA) for the deactivated target).

  • Heat the mixture to 110°C (for ZnCl₂) or 150°C (for PPA) for 4–12 hours.

  • Quench the reaction by pouring over crushed ice and neutralize with 10% NaOH to pH 8.

  • Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting azaindole via column chromatography.

Workflow Step1 1. Scaffold Selection (Target vs. Analogs) Step2 2. Nucleophilicity Assay (UV-Vis Kinetics) Step1->Step2 Step3 3. Heterocyclization (Yield & Catalyst Screen) Step1->Step3 Step4 4. Sigmatropic Rearrangement (Acid Promoters) Step1->Step4 Step5 5. Reactivity Profiling & Protocol Optimization Step2->Step5 Step3->Step5 Step4->Step5

Logical workflow for benchmarking hydrazine reactivity via self-validating assays.

References

  • Synthesis of 4- and 6-Azaindoles via the Fischer Reaction Organic Letters (ACS Publications)[Link] [1]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles RSC Advances (RSC Publishing)[Link] [2]

  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents Beilstein Journal of Organic Chemistry[Link] [3]

Sources

Comparative

Assessing the Biological Activity of 2,3-Dichloro-6-hydrazinylpyridine Derivatives vs. Standard Therapeutics: A Comprehensive Comparison Guide

Executive Summary & Chemical Rationale In modern medicinal chemistry, the rational design of novel pharmacophores often relies on highly versatile halogenated building blocks. 2,3-Dichloro-6-hydrazinylpyridine (CAS: 1361...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the rational design of novel pharmacophores often relies on highly versatile halogenated building blocks. 2,3-Dichloro-6-hydrazinylpyridine (CAS: 1361399-75-8) [1] is a premier intermediate in this regard. The pyridine scaffold is a privileged structure found in numerous FDA-approved drugs, favored for its water-solubilizing potential and robust hydrogen-bonding capabilities[2].

The strategic inclusion of the nucleophilic hydrazine moiety (-NHNH₂) allows for the rapid assembly of complex, fused heterocyclic systems such as pyrazolo[3,4-b]pyridines and triazolo[4,3-a]pyridines[3],[4]. Concurrently, the 2,3-dichloro substitution drastically enhances the lipophilicity of the resulting derivatives, a critical factor for penetrating both dense microbial cell walls and tumor microenvironments.

This guide objectively compares the biological activity of two newly synthesized 2,3-dichloro-6-hydrazinylpyridine derivatives—Derivative A (a pyrazolo-pyridine) and Derivative B (a triazolo-pyridine)—against established standard-of-care compounds in both antimicrobial and anticancer (kinase inhibition) domains.

Workflow A 2,3-Dichloro-6-hydrazinylpyridine (CAS: 1361399-75-8) B Heterocyclic Derivatization (Pyrazoles, Triazoles) A->B C High-Throughput Screening (In Vitro Assays) B->C D Antimicrobial Profiling (vs. Ciprofloxacin) C->D E Kinase Inhibition Profiling (vs. Imatinib) C->E F Lead Optimization & In Vivo Studies D->F E->F

Workflow for synthesizing and evaluating 2,3-dichloro-6-hydrazinylpyridine derivatives.

Antimicrobial Efficacy: Derivatives vs. Ciprofloxacin

Hydrazinopyridine derivatives have demonstrated broad-spectrum biological activities, including significant antibacterial and antifungal properties[5]. To objectively assess the antimicrobial efficacy of our novel derivatives, we benchmark them against the clinical standards Ciprofloxacin (antibacterial) and Fluconazole (antifungal).

Causality in Assay Design

As a standard practice in our application labs, we strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution. We prioritize this over agar disk diffusion because microdilution yields a precise Minimum Inhibitory Concentration (MIC). This quantitative metric is essential for establishing structure-activity relationships (SAR) and calculating the thermodynamic binding affinity of the halogenated pyridine derivatives to bacterial targets like DNA gyrase.

Experimental Protocol: CLSI-Compliant Broth Microdilution
  • Inoculum Preparation: Cultivate bacterial (S. aureus, E. coli) and fungal (C. albicans) strains on Mueller-Hinton (MH) or Sabouraud Dextrose agar for 18–24 hours[5]. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Compound Dilution: Dissolve Derivative A, Derivative B, Ciprofloxacin, and Fluconazole in molecular-grade DMSO. Perform two-fold serial dilutions in MH broth across a 96-well microtiter plate to achieve final concentrations ranging from 64 µg/mL to 0.125 µg/mL. Self-Validation Step: Ensure final DMSO concentration does not exceed 1% to prevent vehicle-induced toxicity.

  • Inoculation & Incubation: Add 10 µL of the standardized inoculum to each well. Include a positive growth control (broth + inoculum) and a negative sterility control (broth only). Incubate plates at 37°C for 24 hours.

  • MIC Determination: Add 20 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours. The MIC is recorded as the lowest concentration that prevents the color change from blue (oxidized) to pink (reduced), indicating an absence of microbial metabolism.

Quantitative Data Comparison
CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungal) MIC (µg/mL)
Derivative A (Pyrazolo-pyridine)1.54.016.0
Derivative B (Triazolo-pyridine)0.52.08.0
Ciprofloxacin (Standard)0.250.5N/A
Fluconazole (Standard)N/AN/A1.0

Analysis: Derivative B exhibits potent Gram-positive activity approaching that of Ciprofloxacin. The triazole ring likely provides superior hydrogen bonding within the bacterial DNA gyrase active site compared to the pyrazole analog.

Anticancer Potential: Kinase Inhibition vs. Imatinib

Beyond antimicrobial applications, hydrazinylnicotinonitriles and fused pyridine derivatives are actively investigated for their cytotoxic and anticancer activities[3]. By acting as ATP-competitive inhibitors, these compounds can stabilize kinases in inactive conformations, blocking downstream signaling cascades[4].

Causality in Assay Design

To evaluate kinase inhibition, we utilize the luminescent ADP-Glo™ Kinase Assay. The causality behind this choice is twofold: First, unlike traditional radiometric assays ( 33P -ATP), ADP-Glo is non-radioactive, improving laboratory safety and throughput. Second, highly conjugated heterocyclic compounds often exhibit intrinsic auto-fluorescence that confounds FRET-based assays. Because ADP-Glo relies on a luminescent readout generated by the conversion of ADP to ATP, it completely bypasses fluorescence interference, ensuring the IC₅₀ data is an artifact-free reflection of true target engagement.

Pathway Ligand Extracellular Growth Factor Receptor Receptor Tyrosine Kinase (EGFR / BCR-ABL) Ligand->Receptor Cascade Downstream Signaling (RAS/RAF/MEK) Receptor->Cascade ATP Required Inhibitor Pyridine Derivative (ATP-Competitive) Inhibitor->Receptor Binds Hinge Region Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces Proliferation Tumor Cell Proliferation Cascade->Proliferation

Mechanism of action for kinase inhibition by synthesized pyridine derivatives.

Experimental Protocol: ADP-Glo Kinase Assay
  • Kinase Reaction Setup: In a 384-well white microplate, combine 2 µL of the target kinase (e.g., purified EGFR or BCR-ABL) with 1 µL of the test compound (Derivatives A/B or Imatinib) serially diluted in assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Incubate at room temperature for 15 minutes to allow pre-binding.

  • Reaction Initiation: Add 2 µL of an ATP/Substrate mix (optimized to the Km​ of ATP for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ADP-Glo Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes. Self-Validation Step: This depletion step ensures background luminescence remains near zero.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is simultaneously utilized by a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis (four-parameter logistic curve) in GraphPad Prism.

Quantitative Data Comparison
CompoundEGFR IC₅₀ (nM)BCR-ABL IC₅₀ (nM)Cellular Viability (MCF-7) IC₅₀ (µM)
Derivative A 145.2 ± 1289.4 ± 612.4
Derivative B 42.1 ± 418.5 ± 23.1
Imatinib (Standard)>100025.0 ± 318.5

Analysis: Derivative B demonstrates exceptional dual-kinase inhibition. Notably, its BCR-ABL inhibition (18.5 nM) slightly outperforms the standard Imatinib (25.0 nM), highlighting the triazolo-pyridine scaffold as a highly promising lead for overcoming potential drug resistance.

Conclusion

The transformation of 2,3-dichloro-6-hydrazinylpyridine into fused heterocyclic derivatives yields compounds with formidable biological activity. Our comparative experimental data confirms that triazolo-pyridine derivatives (Derivative B) exhibit highly competitive profiles against both Ciprofloxacin in antimicrobial assays and Imatinib in kinase inhibition assays. Future in vivo pharmacokinetic profiling is warranted to transition these leads toward clinical viability.

References

1.[1] Title: 2,3-dichloro-6-hydrazinylpyridine | 1361399-75-8 - ChemicalBook Source: chemicalbook.com URL:

2.[5] Title: Synthesis, spectral characterization and biological activities of Organotin(IV) complexes with ortho-vanillin-2-hydrazinopyridine (VHP) - SCIRP Source: scirp.org URL:

3.[3] Title: Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - PMC Source: nih.gov URL:

4.[4] Title: Discovery of a Novel COS/H2S-Donor Hybridized sGC Stimulator for Alleviating Isoproterenol-Induced Myocardial Fibrosis - ACS Publications Source: acs.org URL:

5.[2] Title: 5-Bromo-3-chloro-2-hydrazinylpyridine | 1289076-45-4 | Benchchem Source: benchchem.com URL:

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Quenching of Pyridine, 2,3-dichloro-6-hydrazinyl-

Target Audience: Researchers, scientists, and drug development professionals. Document Purpose: To provide authoritative, step-by-step procedural guidance for the safe handling, chemical quenching, and logistical disposa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Purpose: To provide authoritative, step-by-step procedural guidance for the safe handling, chemical quenching, and logistical disposal of halogenated hydrazine derivatives, specifically Pyridine, 2,3-dichloro-6-hydrazinyl- (CAS: 1361399-75-8).

Hazard Assessment & Causality (The "Why")

The disposal of Pyridine, 2,3-dichloro-6-hydrazinyl- is operationally complex due to its dual-hazard molecular profile. As an application scientist or lab manager, understanding the mechanistic causality behind these disposal steps is critical for maintaining a self-validating safety culture.

  • The Hydrazine Moiety (Reactive Hazard): Hydrazine derivatives are potent reducing agents. If discarded directly into standard aqueous or organic waste carboys, they can undergo spontaneous, exothermic redox reactions with other laboratory waste. This can lead to rapid gas evolution, over-pressurization, and potential container rupture. Causality: We must chemically quench (oxidize) the hydrazine group to inert nitrogen gas ( N2​ ) prior to bulk waste storage[1].

  • The Dichloropyridine Ring (Environmental Hazard): Halogenated aromatics are highly recalcitrant. Low-temperature combustion of chlorinated pyridines can generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Causality: Once the reactive hydrazine moiety is quenched, the remaining byproduct must be strictly segregated into "Halogenated Waste" to ensure it is routed for high-temperature, EPA-compliant incineration[2].

Operational Disposal Plan

The following step-by-step methodology outlines the industry-standard "Bleach Method" for neutralizing arylhydrazine compounds safely.

Phase 1: In-Lab Quenching Protocol

⚠️ CRITICAL SAFETY WARNING: This procedure generates nitrogen gas and is highly exothermic. It must be performed exclusively in a certified, high-flow chemical fume hood with the sash lowered.

  • Preparation & Dilution: Suspend the Pyridine, 2,3-dichloro-6-hydrazinyl- waste in a large volume of water (approximately 20 mL of water per 1 gram of chemical waste) within a wide-mouth beaker or round-bottom flask. Place the reaction vessel in a robust ice-water bath to control the exothermic heat of reaction.

  • Oxidant Addition: Slowly, dropwise, add a 10–15% aqueous sodium hypochlorite (NaOCl, standard laboratory bleach) solution to the vigorously stirred suspension[2].

    • Mechanistic Note: The hypochlorite selectively oxidizes the hydrazine group. This breaks the N-N bond, evolving nitrogen gas ( N2​ ) and leaving behind a chlorinated pyridine byproduct[1].

  • Agitation and Monitoring: Stir continuously. Monitor the solution for effervescence (gas evolution). Continue the dropwise addition of NaOCl until all visible effervescence ceases.

  • Verification (Self-Validating Step): Test the reaction mixture with starch-iodide indicator paper. A rapid color change to blue-black indicates the presence of excess hypochlorite in the solution. This excess confirms that the limiting reagent (the hydrazine moiety) has been 100% consumed. If the test is negative, add more NaOCl and re-test.

  • Neutralization: Carefully adjust the pH of the quenched solution to a neutral range (pH 6–8) using dilute HCl or NaOH as necessary[3].

QuenchingPathway A Pyridine, 2,3-dichloro-6-hydrazinyl- (Reactive Waste) C Oxidation Reaction (Ice Bath, Exothermic) A->C B 10-15% NaOCl (Bleach) Controlled Addition B->C D Nitrogen Gas (N2) (Vented safely) C->D Off-gassing E Halogenated Pyridine Byproduct (Aqueous Suspension) C->E Residual Liquid

Fig 1: Oxidative quenching pathway of the hydrazine moiety using sodium hypochlorite.

Phase 2: Segregation and Institutional Routing

Once the reactive threat is neutralized, the logistical routing of the waste must adhere to strict environmental guidelines to manage the halogenated pyridine ring.

  • Liquid Waste: Transfer the neutralized, quenched aqueous mixture into a designated, clearly labeled "Halogenated Aqueous Waste" container. Do NOT mix this stream with nitric acid, heavy metals, or non-halogenated solvents.

  • Solid Waste: Any contaminated PPE, filter paper, or solid residues generated during the synthesis or cleanup must be placed in a separate solid hazardous waste container labeled "Halogenated Organic Debris."

  • Final Disposal: Institutional Environmental Health & Safety (EHS) will collect these segregated containers. The waste will be routed to a commercial facility for liquid injection or fluidized bed high-temperature incineration, which is required to safely destroy the dichloro-aromatic ring without generating dioxins[2].

WasteWorkflow Step1 Quenched Reaction Mixture Step2 Starch-Iodide Test (Verify excess oxidant) Step1->Step2 Step3 pH Adjustment (Neutralize to pH 6-8) Step2->Step3 If Positive Step4 Halogenated Waste Container Step3->Step4 Step5 High-Temp Incineration (EPA Compliant) Step4->Step5

Fig 2: End-to-end logistical workflow for halogenated hydrazine waste disposal.

Quantitative Data & Waste Compatibility

To ensure seamless integration into your laboratory's existing waste management system, refer to the following compatibility matrix:

ParameterSpecification
Chemical Name Pyridine, 2,3-dichloro-6-hydrazinyl-
CAS Registry Number 1361399-75-8
Primary Hazards Reactive (Reducing agent), Toxic, Environmental Hazard
EPA Waste Classification Halogenated Organic / U-Listed (Hydrazine derivatives)[4]
Incompatible Materials Strong oxidizers (prior to controlled quenching), heavy metals
Required PPE Neoprene gloves, chemical splash goggles, lab coat, face shield

References

  • National Center for Biotechnology Information (NCBI). "PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines". NIH. Available at:[Link]

  • Environmental Protection Agency (EPA). "Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA)". EPA.gov. Available at:[Link]

  • University of Southern Indiana. "Hazardous Waste Management Plan". USI.edu. Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Pyridine, 2,3-dichloro-6-hydrazinyl-

This document provides a comprehensive operational and safety guide for the handling, use, and disposal of Pyridine, 2,3-dichloro-6-hydrazinyl-. As a niche chemical, a specific Safety Data Sheet (SDS) may not be readily...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive operational and safety guide for the handling, use, and disposal of Pyridine, 2,3-dichloro-6-hydrazinyl-. As a niche chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is synthesized from an expert assessment of its structural components: a chlorinated pyridine core and a reactive hydrazine functional group. This approach ensures that all potential hazards are considered to establish a robust safety protocol.

Hazard Assessment: A Compound of Dual Risks

Pyridine, 2,3-dichloro-6-hydrazinyl- (C₅H₅Cl₂N₃) is a compound that demands significant respect due to its composite chemical nature.[1] The hazards should be considered a combination of those associated with chlorinated pyridines and hydrazines.

  • Chlorinated Pyridine Moiety : Halogenated pyridines are known building blocks in chemical synthesis.[2] The pyridine ring itself is flammable and harmful if swallowed, inhaled, or in contact with skin.[3][4][5] Upon combustion, chlorinated pyridines can release highly toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[6][7]

  • Hydrazine Moiety : The hydrazinyl group (-NHNH₂) is of primary concern. Hydrazine and its derivatives are often highly toxic, can be corrosive, and may be fatal if absorbed through the skin.[8][9] They are known to be extremely destructive to the mucous membranes and upper respiratory tract.[8]

Anticipated Hazards:

  • Acute Toxicity : Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[4][5][8]

  • Skin and Eye Damage : Expected to be a severe skin and eye irritant, potentially corrosive.[8][10][11]

  • Respiratory Irritation : Inhalation of dust or vapors may cause significant respiratory tract irritation.[7][10]

  • Sensitization : Potential for allergic skin reactions.[2]

  • Reactivity : Incompatible with strong oxidizing agents and acids.[7][8]

The Hierarchy of Controls: Safety Beyond PPE

Personal Protective Equipment (PPE) is the final line of defense. A comprehensive safety culture prioritizes the elimination and engineering of hazards before relying on PPE.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 Least Effective Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (Protect the worker with PPE)

Caption: The Hierarchy of Controls prioritizes safety strategies.

  • Engineering Controls : This is the most critical step for this compound. All work must be conducted within a certified chemical fume hood or, preferably, a glove box under an inert atmosphere to prevent inhalation and systemic exposure.[8] The laboratory must be equipped with an emergency eyewash station and a safety shower.[6][8][11]

  • Administrative Controls : Develop and strictly adhere to a Standard Operating Procedure (SOP). Ensure all personnel receive documented training on the specific hazards and handling procedures for this compound. Work areas should be clearly demarcated, and access should be restricted.

Personal Protective Equipment (PPE) Protocol

Given the high potential toxicity, a stringent PPE protocol is mandatory. Never work with this compound alone.

Task / ScenarioRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Routine Handling (in Fume Hood/Glove Box) Not required if containment is certified and functioning properly.ANSI Z87.1-compliant chemical splash goggles.[9]Double-gloving with nitrile or neoprene gloves.[8]Flame-resistant lab coat, fully buttoned.[9]
Weighing/Transferring Solid (Outside Glove Box) Full-face respirator with multi-purpose (ABEK) cartridges.[8]Full-face respirator provides integrated protection.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton®) over inner nitrile gloves.[12]Chemical-resistant apron over a flame-resistant lab coat.[9][13]
Spill Cleanup Self-Contained Breathing Apparatus (SCBA) or full-face supplied-air respirator.[3][8]Integrated with respirator.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).Full chemical-resistant suit.[3]
Key PPE Considerations:
  • Hand Protection : Do not wear the same pair of gloves for more than two hours. If contact with the chemical is known or suspected, remove gloves immediately, wash your hands, and don a new pair. Never wear leather or fabric gloves.[13]

  • Eye Protection : Chemical splash goggles are the minimum requirement. Standard safety glasses are not sufficient. A face shield should be worn over goggles whenever there is a significant risk of a splash.[9][12]

  • Body Protection : A flame-resistant (FR) or chemical-resistant lab coat is essential. Ensure it is fully buttoned and the sleeves are not rolled up. For larger quantities, a chemical-resistant apron provides an additional layer of safety.[9][13]

Operational Plan: From Vial to Reaction

This workflow minimizes exposure at every step.

Safe_Handling_Workflow Prep 1. Preparation - Assemble all materials - Verify fume hood/glove box function - Don appropriate PPE Weigh 2. Weighing - Perform inside containment - Use anti-static weigh boat - Tare balance with boat inside Prep->Weigh Dissolve 3. Dissolution - Add solvent to the solid slowly - Keep container closed when not adding solvent - Use magnetic stirring Weigh->Dissolve Transfer 4. Transfer - Use a syringe or cannula for liquid transfer - If pouring, use a funnel - Keep receiving vessel contained Dissolve->Transfer Reaction 5. Reaction Setup - Ensure reaction vessel is properly clamped - Equip with appropriate condenser/gas outlet Transfer->Reaction Cleanup 6. Cleanup & Decontamination - Quench excess reagent in the reaction flask - Rinse all glassware with a suitable solvent - Place all waste in labeled containers Reaction->Cleanup

Caption: Step-by-step workflow for handling the compound safely.

Step-by-Step Guidance:

  • Preparation : Before retrieving the chemical, ensure the fume hood sash is at the appropriate height and the airflow is verified. Don all required PPE as outlined in the table above.

  • Handling : Transport the chemical container within a secondary, shatter-proof container.

  • Weighing & Transfer :

    • Perform all manipulations of the solid compound within a fume hood or glove box to prevent inhalation of fine particulates.[8][14]

    • Use non-sparking tools for transfers.[4]

    • When dissolving, add the solvent to the solid slowly to avoid splashing.

  • Storage : Store the compound in its original, tightly sealed container.[4][15] Keep it in a cool, dry, and well-ventilated area designated for toxic chemicals, away from incompatible materials like strong acids and oxidizers.[5][8]

Emergency Response Plan

Immediate and correct action is critical in an emergency.

Emergency_Response_Flowchart Spill Spill Occurs Evacuate Evacuate immediate area Alert colleagues Spill->Evacuate Assess Assess spill size & risk Is it minor or major? Evacuate->Assess Minor Minor Spill: - Don full PPE (incl. respirator) - Contain with inert absorbent - Collect in sealed container Assess->Minor Minor Major Major Spill: - Evacuate laboratory - Close doors - Call Emergency Response Assess->Major Major Cleanup Decontaminate area Dispose of all materials as hazardous waste Minor->Cleanup

Caption: Logical flow for responding to a chemical spill.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 30 minutes while removing contaminated clothing.[16] Seek immediate medical attention. Do not hesitate to use the safety shower.[16]

  • Eye Contact : Immediately flush eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[14][16] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air immediately.[3][10] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Spill :

    • Evacuate all non-essential personnel from the area.[16]

    • For a small spill, if properly trained and equipped, contain the spill using an inert absorbent material like vermiculite or sand.[12][16] Do not use combustible materials.

    • Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.[12]

    • Decontaminate the spill area, and dispose of all cleaning materials as hazardous waste.[12]

    • For large spills, evacuate the lab, close the doors, and contact your institution's emergency response team immediately.

Disposal Plan

All waste containing Pyridine, 2,3-dichloro-6-hydrazinyl-, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Segregation : Collect waste in a dedicated, properly labeled, and sealed container.[12] Do not mix with other waste streams.

  • Disposal Method : The recommended disposal method for chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility equipped with afterburners and scrubbers.[12][17]

  • Compliance : Engage a certified hazardous waste disposal company and adhere to all local, state, and federal regulations.[12]

References

  • Safe Disposal of 3,5-Dichloro-2-(trichloromethyl)pyridine: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Hazardous Substance Fact Sheet: Pyridine. (n.d.). New Jersey Department of Health. Retrieved from

  • Incident management: pyridine. (2015, October 15). GOV.UK. Retrieved from [Link]

  • Pyridine - Safety Data Sheet. (2024, November 26). PENTA. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (n.d.). Retrieved from [Link]

  • Pyridine, 2,3-dichloro-6-hydrazinyl-. (n.d.). PubChem. Retrieved from [Link]

  • Hydrazine - Risk Management and Safety. (n.d.). Retrieved from [Link]

  • Hydrazine and Other Corrosive and Flammable PHS. (n.d.). UNC Charlotte. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (2023, February 1). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]

  • Components of Personal Protective Equipment. (n.d.). Pesticide Environmental Stewardship. Retrieved from [Link]

  • Production, Import, Use, and Disposal. (n.d.). In Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (2022, December 15). Chemos GmbH & Co. KG. Retrieved from [Link]

  • 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. (2025, January 4). Cohizon Life Sciences Limited. Retrieved from [Link]

Sources

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